2-Bromo-5-fluoro-4-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRINHSLFLOGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: Experimental data for 2-Bromo-5-fluoro-4-methylpyrimidine is limited in publicly available literature. This guide synthesizes available information, predicted properties based on structurally related compounds, and established analytical methodologies to provide a comprehensive technical overview for research and development purposes.
Introduction: A Versatile Heterocyclic Building Block
This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including approved therapeutics.[1] The strategic placement of bromo, fluoro, and methyl substituents on the pyrimidine ring offers multiple points for chemical modification, rendering it a valuable intermediate for the synthesis of complex molecular architectures.[2][3]
The interplay of these functional groups—the reactive bromine atom amenable to cross-coupling reactions, the electron-withdrawing fluorine atom influencing metabolic stability and binding affinity, and the methyl group providing steric and electronic modulation—makes this compound a key component in the design of novel therapeutic agents.[2] Understanding its core physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation.
This guide provides a detailed examination of the known and predicted physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the underlying scientific principles that govern these characteristics.
Molecular Structure and Core Identifiers
A thorough understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1805192-57-7 | N/A |
| Molecular Formula | C₅H₄BrFN₂ | N/A |
| Molecular Weight | 191.00 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| SMILES | CC1=NC(Br)=NC=C1F | N/A |
Physicochemical Properties: A Data-Driven Overview
Due to the scarcity of experimental data for this compound, the following table includes predicted values and data from structurally analogous compounds to provide a scientifically grounded estimation of its properties.
Table 2: Summary of Physicochemical Properties
| Property | Value (this compound) | Analogous Compound Data | Source |
| Appearance | Predicted: White to off-white solid | 5-Bromo-2-fluoropyrimidine: White crystals | [4] |
| Melting Point | Not available | 2-Bromo-5-fluoropyridine: 30-31 °C | [5] |
| Boiling Point | Predicted: 267.8 ± 32.0 °C | 2-Bromo-5-fluoropyrimidine: 255 °C | N/A |
| Density | Not available | N/A | |
| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) | N/A | |
| pKa | Not available | Pyrimidine (protonated): 1.23 | N/A |
Experimental Protocols for Physicochemical Characterization
For researchers requiring precise data, the following section details standard experimental methodologies for determining the key physical properties of this compound.
Melting Point Determination
Principle: The melting point is a fundamental physical property indicative of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.
Methodology: Capillary Method [5][6][7]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Caption: Workflow for melting point determination.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that is sensitive to changes in pressure.[8][9]
Methodology: Micro Boiling Point (Thiele Tube or Digital Apparatus) [10][11][12]
-
Sample Preparation: A small amount (a few drops) of liquid this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital boiling point apparatus).
-
Heating and Observation: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Profiling
Principle: The solubility of a compound in various solvents is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and other intermolecular forces of both the solute and the solvent determine the extent of solubility.[13][14][15][16][17]
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a series of small test tubes.
-
Add a small volume (e.g., 0.5 mL) of each solvent to the respective test tubes.
-
Agitate the mixtures vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect for dissolution. If the solid dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, it can be classified as partially soluble.
-
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[19][20][21] The chemical shifts, coupling constants, and signal integrations allow for the unambiguous determination of the molecular structure.
Expected Spectral Features:
-
¹H NMR:
-
A singlet corresponding to the methyl (CH₃) protons.
-
A doublet for the proton on the pyrimidine ring, showing coupling to the adjacent fluorine atom.
-
-
¹³C NMR:
-
Five distinct signals for the five carbon atoms in the pyrimidine ring and the methyl group.
-
The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts, and the carbons in proximity to the fluorine atom will show C-F coupling.
-
-
¹⁹F NMR:
-
A single signal for the fluorine atom, likely a doublet due to coupling with the adjacent ring proton.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[22][23][24][25][26] The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
C-H stretching (aromatic and aliphatic): Around 2950-3100 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): In the range of 1500-1620 cm⁻¹
-
C-F stretching: Typically in the 1000-1300 cm⁻¹ region.
-
C-Br stretching: Usually below 800 cm⁻¹
Reactivity, Stability, and Safe Handling
The chemical reactivity of this compound is dictated by its functional groups. The bromine at the 2-position is susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][27] The fluorine atom and the pyrimidine ring's nitrogen atoms contribute to the molecule's overall electronic properties and can influence its reactivity and metabolic stability.[2]
Stability:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Safe Handling:
Due to the presence of bromine and fluorine, and as a general precaution for handling novel chemical entities, appropriate safety measures must be taken.[28][29][30][31][32]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
In Case of Exposure:
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Applications in Drug Discovery and Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[1] this compound serves as a versatile intermediate for introducing the 5-fluoro-4-methylpyrimidinyl moiety into larger, more complex molecules. This scaffold is of interest in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.[33] The ability to functionalize the bromine position allows for the exploration of a wide chemical space during lead optimization in the drug discovery process.[3]
Caption: Role of this compound in the drug discovery pipeline.
Conclusion
This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a robust framework for understanding its expected characteristics based on the behavior of analogous compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to determine these properties with high fidelity. As the use of this and similar fluorinated pyrimidines in research and development continues to grow, a thorough understanding of their physicochemical properties will be essential for unlocking their full potential in the advancement of science and medicine.
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Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-fluoro-4-methylpyrimidine
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-5-fluoro-4-methylpyrimidine, a key heterocyclic building block in contemporary drug discovery. Recognizing the current scarcity of publicly available quantitative solubility data for this specific pyrimidine derivative, this document emphasizes the foundational principles and practical methodologies required for its empirical determination. We will delve into the predicted solubility based on molecular architecture, present detailed protocols for robust experimental measurement, and discuss the critical role of solubility data in accelerating pharmaceutical development. This guide is intended for researchers, chemists, and formulation scientists engaged in the synthesis, evaluation, and application of novel chemical entities.
Introduction: The Strategic Importance of Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it a privileged structure in the design of enzyme inhibitors and receptor modulators.[1] this compound, with its strategic placement of bromo, fluoro, and methyl substituents, offers a versatile platform for synthetic elaboration, enabling chemists to explore diverse chemical space in the pursuit of novel therapeutics.
The journey of a drug candidate from a laboratory curiosity to a life-saving medicine is fraught with challenges, a significant number of which are rooted in its physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and ultimately, the failure of an otherwise promising compound. Therefore, a thorough understanding and early characterization of the solubility profile of a key intermediate like this compound are not merely academic exercises but essential steps in risk mitigation and resource optimization within a drug discovery program.
Predicted Solubility Profile of this compound
In the absence of specific experimental data, a qualitative prediction of solubility can be derived from the compound's molecular structure by applying the "like dissolves like" principle. The structure of this compound, featuring a polar pyrimidine ring and halogen atoms, suggests a degree of polarity that will govern its interactions with various solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyrimidine ring and the carbon-halogen bonds of the solute through dipole-dipole interactions.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |
| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) | Low to Moderate | While the overall molecule has polar features, some solubility in less polar solvents like DCM might be observed. Solubility in highly non-polar solvents like hexanes is expected to be low. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The presence of the halogen and methyl groups, along with the aromatic ring system, likely contributes to a higher lipophilicity, suggesting low intrinsic aqueous solubility. |
Disclaimer: These are theoretical predictions and must be confirmed through empirical testing. The actual quantitative solubility can be influenced by factors such as crystalline packing forces and polymorphism.
Experimental Determination of Solubility: A Methodological Deep Dive
The precise determination of solubility is a cornerstone of biopharmaceutical compound characterization.[4] While various methods exist, the choice of technique is often guided by the stage of research, the amount of compound available, and the required throughput.
The Gold Standard: The Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method, originally described by Higuchi and Connors, remains the most reliable technique for determining thermodynamic solubility.[5] It is considered the "gold standard" against which other methods are often compared.[4]
This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature. This is achieved by allowing an excess of the solid compound to equilibrate with the solvent over a defined period, resulting in a saturated solution.
-
Preparation: Add an excess amount of this compound to a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C).[6] Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium empirically by taking measurements at different time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by either centrifugation or filtration.[7]
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Filter the suspension through a low-binding filter (e.g., PVDF or PTFE). Care must be taken to avoid adsorption of the solute onto the filter material, which can be a source of error, especially for poorly soluble compounds.[5]
-
-
Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[7] A calibration curve must be generated using standard solutions of known concentrations.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening: Kinetic Solubility Assays
In early-stage drug discovery, where compound availability is often limited, kinetic solubility methods are employed for higher throughput screening.[5] These methods are generally faster but may not represent true thermodynamic equilibrium.
This technique measures the turbidity or light scattering caused by the precipitation of a compound from a solution.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing organic solvent like DMSO.
-
Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution into an aqueous buffer system (e.g., PBS).
-
Precipitation: As the compound is introduced into the aqueous environment, it will precipitate once its solubility limit is exceeded, leading to a turbid suspension.[7]
-
Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light.
-
Determination: The solubility is estimated as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
Caption: Workflow for Kinetic Solubility Determination.
Safety and Handling of this compound
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as 2-Bromo-5-fluoropyrimidine and 2-Bromo-4-methylpyrimidine indicate that this compound should be handled as a hazardous substance.[8][9][10]
GHS Hazard Statements for Structurally Similar Compounds:
-
May cause respiratory irritation.[12]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a splash hazard.[8] | To protect against splashes and vapors that can cause serious eye irritation.[8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[8][13] | To prevent skin contact, which may be harmful.[8] |
| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[8] | To protect against accidental skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[8][9] | To prevent inhalation of harmful dust, vapors, or mists.[8] |
Handling and Storage:
-
Avoid all personal contact, including inhalation.[9]
-
Work in a well-ventilated area, such as a chemical fume hood.[9]
-
Store in a tightly closed container in a dry, cool place.[13]
-
Wash hands thoroughly after handling.[13]
Conclusion and Future Directions
This technical guide has outlined the predicted solubility of this compound and provided detailed, actionable protocols for its experimental determination. While theoretical predictions offer a valuable starting point, the generation of robust, quantitative solubility data through methods like the shake-flask technique is indispensable for the successful progression of any drug discovery project involving this versatile building block. The methodologies and safety precautions detailed herein provide a comprehensive framework for researchers to confidently and accurately characterize the solubility of this and other novel chemical entities, thereby enabling data-driven decisions and accelerating the development of next-generation therapeutics.
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- 11. 2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis and Purification of 2-Bromo-5-fluoro-4-methylpyrimidine
Introduction: The Strategic Value of Fluorinated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Among the vast library of pyrimidine derivatives, halogenated structures are of particular interest as they serve as versatile building blocks for creating more complex molecules. 2-Bromo-5-fluoro-4-methylpyrimidine (CAS No. 1805192-57-7) is a key intermediate in this class.[3] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[4][5]
This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway and subsequent purification strategies for this compound, designed for researchers and professionals in drug development. The methodologies presented are based on well-established chemical principles and analogous transformations reported for similar heterocyclic systems.
Proposed Synthetic Pathway: From Amine to Bromo-pyrimidine
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in public literature, a reliable route can be proposed based on the well-established Sandmeyer reaction. This classic transformation is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[6][7] The logical starting material for this synthesis is 2-Amino-5-fluoro-4-methylpyrimidine.
The proposed two-step synthesis is as follows:
-
Diazotization: The primary amino group of 2-Amino-5-fluoro-4-methylpyrimidine is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid (HBr). This step is critically temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Bromination: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion, yielding the target compound.[6][8]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for similar substrates and should be optimized for scale and specific laboratory conditions.
Materials and Reagents:
| Reagent/Material | Grade |
| 2-Amino-5-fluoro-4-methylpyrimidine | ≥97% |
| Hydrobromic Acid (HBr) | 48% aqueous solution |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% |
| Copper(I) Bromide (CuBr) | ≥98% |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Ethyl Acetate | ACS Grade |
| Brine (Saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Deionized Water |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-5-fluoro-4-methylpyrimidine.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 48% hydrobromic acid while maintaining the temperature between 0 and 5 °C. Stir until all the starting material has dissolved.
-
Dissolve sodium nitrite in deionized water and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of hazardous nitrogen oxides.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[9]
-
-
Sandmeyer Bromination:
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from the first step to the CuBr solution.[8] Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C until the gas evolution ceases, indicating the completion of the reaction.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a cold aqueous solution of sodium hydroxide until the pH is basic (pH ~8-9). Perform this step in an ice bath to dissipate the heat of neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[10]
-
Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of the Crude Product
The crude product will likely contain unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is essential to achieve the high purity required for drug development applications.
Caption: A typical workflow for the purification of the target compound.
Comparison of Purification Techniques
The choice of purification method depends on the physical state of the product and the nature of the impurities.
| Technique | Advantages | Disadvantages |
| Flash Column Chromatography | Excellent for separating compounds with different polarities. Applicable to a wide range of products (oils and solids).[11] | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | Highly effective for removing small amounts of impurities from solid products, often yielding very high purity.[11] | Requires finding a suitable solvent system. Product loss can occur in the mother liquor. |
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization and Data Summary
The identity and purity of the final product must be confirmed using modern analytical techniques.
Analytical Data for this compound:
| Property | Value | Source |
| CAS Number | 1805192-57-7 | [3] |
| Molecular Formula | C₅H₄BrFN₂ | [3] |
| Molecular Weight | 191.00 g/mol | [3] |
| Mass Spectrometry (MS) | The molecular ion peak will appear as a characteristic M/M+2 doublet of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). | [12] |
| Purity Assessment | Typically assessed by HPLC, GC-MS, and NMR spectroscopy. | [8] |
Conclusion
This guide outlines a reliable and adaptable approach for the synthesis and purification of this compound, a valuable intermediate for pharmaceutical research. The proposed Sandmeyer reaction provides a classic and effective method for its preparation from the corresponding aminopyrimidine. Rigorous purification using techniques such as flash column chromatography is critical to ensure the high purity necessary for subsequent synthetic steps in a drug discovery workflow. By understanding the causality behind each experimental step, researchers can confidently and safely produce this important chemical building block.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
- ChemicalBook. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.
- Benchchem. In-Depth Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine.
- Benchchem. Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
- Benchchem. An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
- ChemicalBook. 2-Bromo-5-fluoropyridine | 41404-58-4.
- Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine.
- Benchchem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- Benchchem. Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
- Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
- Guidechem. How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.
- Advanced ChemBlocks. This compound 95%.
- Benchchem. Mass Spectrometry of 2-Bromo-4-fluoro-5-methylpyridine: An In-depth Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
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Stability and storage conditions for 2-Bromo-5-fluoro-4-methylpyrimidine
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluoro-4-methylpyrimidine
Abstract
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The inherent reactivity of its substituted pyrimidine core necessitates a thorough understanding of its stability profile to ensure its integrity, purity, and successful application in synthetic endeavors. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound. Due to the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally related halogenated pyrimidines and pyridines, providing a robust framework based on established chemical principles. We will explore the key environmental factors influencing its stability, outline potential degradation pathways, and provide detailed protocols for stability assessment.
Introduction: The Chemical Context
The this compound molecule incorporates several key functional groups that dictate its chemical behavior. The pyrimidine ring is an electron-deficient aromatic system. The bromine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution. The fluorine atom at the 5-position and the methyl group at the 4-position further modulate the electronic properties and reactivity of the ring. Understanding these structural features is paramount to predicting and preventing chemical degradation.
This guide is intended for researchers, chemists, and drug development professionals who handle this or similar halogenated heterocyclic compounds. The principles and protocols outlined herein are designed to ensure the long-term viability of the material and the reproducibility of experimental results.
Core Stability and Recommended Storage
Based on safety data sheets (SDS) for analogous compounds like halogenated pyrimidines and pyridines, this compound is expected to be stable under standard, controlled laboratory conditions. However, proactive measures are crucial to mitigate the risk of degradation over time.
Key Factors Influencing Stability
-
Temperature: Elevated temperatures can accelerate the rate of decomposition reactions. Therefore, storing the compound in a cool environment is recommended.[1][2] Some suppliers of similar halogenated heterocycles recommend refrigeration at 2-8°C.[1][3]
-
Moisture (Hydrolysis): The carbon-bromine (C-Br) bond is susceptible to hydrolysis, particularly in the presence of moisture.[1] This can lead to the formation of the corresponding 2-hydroxy-5-fluoro-4-methylpyrimidine, an impurity that can complicate subsequent reactions. Therefore, storage in a dry, desiccated environment is critical.
-
Light (Photodegradation): Exposure to UV or visible light can provide the energy needed to cleave carbon-halogen bonds, initiating radical chain reactions and leading to a complex mixture of degradation products.[1] Protection from light is a common recommendation for ensuring the stability of such compounds.
-
Atmosphere (Oxidation): While generally stable in air, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, could lead to oxidative degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for long-term storage or for highly sensitive applications.[4]
-
Incompatible Materials: Strong oxidizing agents should be avoided as they can react vigorously with the compound.[1][5] Contact with strong acids or bases should also be prevented, as they can catalyze degradation reactions.
Recommended Storage and Handling Conditions
The following table summarizes the optimal conditions for the storage and handling of this compound, synthesized from supplier data for related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage.[1] | To minimize the rate of potential thermal degradation reactions. |
| Atmosphere | Store in a well-ventilated area.[2][4] For long-term storage, consider an inert atmosphere (Argon or Nitrogen). | To prevent the accumulation of vapors and minimize oxidative degradation.[4] |
| Container | Keep in a tightly sealed, airtight container.[2][4][6][7] Use original containers when possible. | To prevent exposure to moisture and atmospheric contaminants.[1][2] |
| Light Exposure | Store in an amber or opaque container to protect from light. | To prevent potential photodegradation.[1] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[1][5] | To avoid vigorous and potentially hazardous reactions that can compromise sample integrity. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, we can infer the most likely routes based on the chemistry of related halogenated pyrimidines.[1]
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The C-Br bond is the most probable site for hydrolysis, leading to the formation of the corresponding hydroxypyrimidine derivative. This process can be accelerated by non-neutral pH conditions.[1]
-
Photodegradation: High-energy light can induce homolytic cleavage of the carbon-halogen bonds, generating radical intermediates that can lead to a variety of polymeric or rearranged byproducts.[1]
-
Oxidation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of strong oxidizing agents.[1]
Experimental Protocols for Stability Assessment
A systematic approach is required to validate the stability of this compound under specific laboratory conditions. The following workflow provides a robust framework for such a study.
Logical Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of the compound.
Step-by-Step Protocol: Purity Assessment by HPLC
This protocol describes a general method for monitoring the purity of this compound over time.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL. This is your stock solution.
-
Perform a serial dilution to prepare working standards at concentrations such as 0.1, 0.05, and 0.01 mg/mL to establish linearity.
-
-
Sample Preparation:
-
Prepare a sample solution from the material being tested (from both stressed and control conditions) at a concentration of 1 mg/mL in the same solvent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Start at 95% A, 5% B.
-
Ramp to 5% A, 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the test samples.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
Monitor for the appearance of new peaks, which would indicate degradation products. The retention time of these new peaks can be used for tracking.
-
Conclusion and Best Practices
The chemical integrity of this compound is best preserved by adhering to stringent storage and handling protocols. The primary threats to its stability are moisture, elevated temperature, and light. By controlling these environmental factors, researchers can ensure the material's purity and reactivity for its intended use. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier and to perform periodic quality control checks, especially for older batches or material stored for extended periods. When in doubt, re-analyzing the material before use is a critical step for ensuring experimental success.
References
- Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- 2-Bromo-5-fluoropyrimidine - Safety Data Sheet. Apollo Scientific.
- SAFETY DATA SHEET - 2-Bromo-5-methylpyrimidine. Fisher Scientific.
- 2-Bromo-5-fluoropyridine - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET - Pyrimidine. ChemicalBook.
- SAFETY DATA SHEET - 5-Bromo-2-fluoropyrimidine. Fisher Scientific.
- Safety Data Sheet - Pyrimidine 1-oxide. AA Blocks.
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An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylpyrimidine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 2-Bromo-5-fluoro-4-methylpyrimidine (CAS Number: 1805192-57-7), a halogenated pyrimidine derivative poised for significant applications in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer a robust framework for its utilization. We will delve into its physicochemical properties, plausible synthetic routes, expected reactivity, and its potential as a key intermediate in the development of novel therapeutics.
Core Properties and Structural Attributes
This compound belongs to the class of pyrimidine heterocycles, which are foundational scaffolds in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] The strategic placement of bromo, fluoro, and methyl substituents on the pyrimidine ring imparts a unique reactivity profile, making it a valuable building block for creating diverse chemical libraries.
Physicochemical and Structural Data
A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's potential pharmacokinetic profile in drug discovery projects.
| Property | Value | Source |
| CAS Number | 1805192-57-7 | [4] |
| Molecular Formula | C5H4BrFN2 | [4] |
| Molecular Weight | 191.00 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=NC(Br)=NC=C1F | [4] |
| Purity | Typically ≥95% | [4] |
Note: Some properties may be computationally derived due to limited experimental data for this specific compound.
Synthesis and Manufacturing Considerations
Proposed Synthetic Pathway
The proposed synthesis commences with a suitable 2-amino-5-fluoro-4-methylpyrimidine precursor. This starting material would undergo diazotization in the presence of a nitrite source and a strong acid, followed by the introduction of a bromine atom using a copper(I) bromide catalyst.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted)
The following protocol is adapted from established procedures for the synthesis of similar bromo-fluoro-heterocycles and should be optimized for the specific synthesis of this compound.[5]
Materials and Reagents:
-
2-Amino-5-fluoro-4-methylpyrimidine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
To a stirred solution of hydrobromic acid (48%) cooled to 0-5 °C, slowly add 2-amino-5-fluoro-4-methylpyrimidine (1.0 eq).
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a suspension of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly add the previously prepared diazonium salt solution to the CuBr suspension. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Reactivity and Application in Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 5-position can participate in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for sequential and site-selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Suzuki-Miyaura Coupling: This is a powerful method for forming biaryl and aryl-heteroaryl linkages. This compound is expected to react efficiently with a wide range of boronic acids and esters in the presence of a palladium catalyst and a base.[6]
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a variety of substituted aminopyrimidines, which are prevalent in medicinal chemistry.
Sonogashira Coupling: This enables the introduction of alkyne moieties, which are versatile functional groups for further transformations.[7]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 5-position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring. Generally, in SNAr reactions on halosubstituted pyrimidines, the rate of displacement follows the order F > Cl > Br > I.[8] This allows for the selective displacement of the fluoride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the bromide at the 2-position intact for subsequent cross-coupling reactions.
Caption: Role of this compound in the drug discovery pipeline.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-bromo-3-fluoro-5-methylpyridine and 5-bromo-2-fluoropyrimidine can provide guidance on safe handling. [9][10][11][12] General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Health Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation. [9][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its well-differentiated reactive sites allow for a range of synthetic transformations, enabling the construction of complex and diverse molecular architectures based on the privileged pyrimidine scaffold. While specific experimental data for this compound remains limited, this guide provides a solid foundation for its application by leveraging established chemical principles and data from closely related structures. As research in this area progresses, the full potential of this valuable intermediate will undoubtedly be realized in the development of next-generation therapeutics.
References
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Elsevier. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical compounds containing multisubstituted pyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Retrieved from [Link]
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- 6. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
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- 12. fishersci.com [fishersci.com]
Unlocking the Therapeutic Potential of Substituted 4-Methylpyrimidines: A Technical Guide for Researchers
Foreword: The Enduring Relevance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of clinically significant therapeutic agents. Its inherent ability to engage in hydrogen bonding and other non-covalent interactions has made it a privileged scaffold in the design of molecules targeting a wide array of biological targets. Within this vast chemical space, substituted 4-methylpyrimidines have emerged as a particularly fruitful area of research, yielding compounds with diverse and potent pharmacological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and key applications of this versatile class of molecules, intended to empower researchers and drug development professionals in their quest for novel therapeutics.
I. The Synthetic Versatility of the 4-Methylpyrimidine Core
The amenability of the pyrimidine ring to a variety of chemical transformations is a key driver of its prevalence in drug discovery. The 4-methyl group, in particular, can influence the electronic properties and steric profile of the molecule, offering a valuable handle for synthetic diversification. Several robust synthetic strategies are employed to construct and functionalize the 4-methylpyrimidine core.
Foundational Synthesis: The Biginelli Reaction
A classic and efficient method for the synthesis of dihydropyrimidines is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[1][2] This reaction provides a straightforward entry point to a wide range of functionalized pyrimidine derivatives.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)3).[1]
-
Solvent and Temperature: The reaction can often be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol. Heat the mixture, typically between 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether). If no solid forms, the product can be extracted into an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.
The Biginelli reaction's operational simplicity and the diversity of commercially available starting materials make it a powerful tool for generating libraries of substituted pyrimidines for screening purposes.
Synthesis of 2,4,6-Trisubstituted Pyrimidines
More complex substitution patterns, such as those found in many kinase inhibitors, often require multi-step synthetic sequences. A common approach involves the cyclocondensation of a β-dicarbonyl compound with an amidine derivative.[3][4]
Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyrimidines.
This two-step process, involving an initial aldol condensation to form a chalcone intermediate followed by cyclization with guanidine, allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring.[5]
II. Key Therapeutic Applications and Mechanisms of Action
The strategic placement of various functional groups on the 4-methylpyrimidine scaffold has led to the discovery of compounds with potent and selective activities against a range of therapeutic targets.
Kinase Inhibition: A Dominant Application
Substituted pyrimidines are particularly prominent as inhibitors of protein kinases, a family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in cancer.[6] The pyrimidine core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is a key driver in the development and progression of several cancers, particularly non-small cell lung cancer (NSCLC).[7][8] Many potent EGFR inhibitors feature a 4-anilinopyrimidine scaffold.
The mechanism of action of these inhibitors involves competitive binding to the ATP-binding site of the EGFR kinase domain.[9] The pyrimidine nitrogen atoms typically form hydrogen bonds with the hinge region of the kinase, while the aniline substituent occupies a hydrophobic pocket. Substitutions on the pyrimidine ring and the aniline moiety are crucial for achieving high potency and selectivity for mutant forms of EGFR, such as the T790M resistance mutation.[7][10]
Caption: Inhibition of the EGFR signaling pathway by a 4-anilinopyrimidine derivative.
Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based EGFR Inhibitors: [7][9]
| Position of Substitution | Favorable Substituents for Activity | Rationale |
| C2-Position | Small, hydrogen-bond accepting groups (e.g., amino) | Interaction with the hinge region of the kinase. |
| C4-Position | Substituted anilines | Occupies a hydrophobic pocket and allows for targeting of specific mutations. |
| C5-Position | Small, hydrophobic groups | Can enhance binding affinity and selectivity. |
| C6-Position | Solubilizing groups | Can improve pharmacokinetic properties. |
| Compound Class | Target Kinase | Cell Line | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR | - | 3.63 - 63.29 | [10] |
| Pyrido[3,2-d]pyrimidine | EGFR | - | 0.95 - 1.5 | [9] |
| Thiapyran-pyrimidine | EGFRT790M/L858R | H1975 | Similar to Olmutinib | [11] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | - | 34 - 135 | [12] |
Antimicrobial and Antiviral Applications
Substituted 4-methylpyrimidines have also demonstrated significant potential as antimicrobial and antiviral agents.
Pyrimethamine, a 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine, is a well-known antimalarial and antiparasitic drug that functions by inhibiting dihydrofolate reductase (DHFR).[13] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and some amino acids. By blocking this pathway, pyrimethamine selectively disrupts DNA and RNA synthesis in parasites, leading to their death.[14]
Derivatives of 4-methylpyrimidine have shown promising activity against a range of bacteria and viruses. The mechanism of action for these compounds can vary, but often involves interference with essential cellular processes.
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound Class | Organism/Virus | Activity Metric | Value (µg/mL or µM) | Reference |
| 14-O-...-mutilin | Methicillin-resistant S. aureus (MRSA) | MIC | 0.0313 - 0.125 | [15] |
| 2,4,6-Trisubstituted Pyrimidines | S. aureus, E. coli, B. subtilis | MIC | Comparable to ampicillin and ciprofloxacin | [3] |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B viruses | EC50 | 0.01 - 0.1 µM | [16] |
III. Experimental Workflows: From Synthesis to Biological Evaluation
A systematic approach is crucial for the successful discovery and development of novel 4-methylpyrimidine-based therapeutics. This involves efficient synthesis, rigorous purification and characterization, and comprehensive biological evaluation.
Synthetic Workflow
Caption: A typical experimental workflow for the synthesis and evaluation of 4-methylpyrimidine derivatives.
In Vitro Biological Evaluation: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The MTT assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[17][18][19]
-
Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IV. Future Directions and Concluding Remarks
The field of substituted 4-methylpyrimidines continues to be a vibrant area of research. Future efforts will likely focus on:
-
Enhanced Selectivity: Designing compounds with improved selectivity for specific kinase isoforms or mutant proteins to minimize off-target effects and toxicity.
-
Novel Mechanisms of Action: Exploring applications beyond kinase inhibition and DHFR antagonism to address unmet medical needs.
-
Combinatorial Approaches: Investigating the synergistic effects of 4-methylpyrimidine derivatives with other therapeutic agents to overcome drug resistance.
-
Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
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The Cornerstone of Chemotherapy: An In-depth Technical Guide to the Biological Significance of Fluorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorinated pyrimidines, a class of drugs that has been a mainstay in cancer therapy for decades. From their rational design to their complex mechanisms of action and the ongoing efforts to overcome their limitations, we will explore the multifaceted biological significance of these critical therapeutic agents.
Introduction: A Legacy of Rational Drug Design
The story of fluorinated pyrimidines is a classic example of rational drug design in medicine.[1] The pioneering work of Heidelberger and his colleagues in the 1950s was based on the observation that tumor cells exhibit a higher uptake of the pyrimidine base uracil compared to normal, healthy cells.[1] This led to the synthesis of 5-fluorouracil (5-FU), a molecule designed to mimic uracil and thereby be preferentially taken up by cancer cells, where it could then exert its cytotoxic effects.[2][3] This fundamental principle of exploiting the metabolic vulnerabilities of cancer cells laid the groundwork for a class of drugs that remains a cornerstone of treatment for numerous cancers, treating over 2 million cancer patients annually.[4][5][6]
Fluorinated pyrimidines are classified as antimetabolites, meaning they interfere with normal metabolic processes by mimicking naturally occurring molecules.[2] Specifically, they are pyrimidine analogs that disrupt the synthesis and function of DNA and RNA, which are essential for cell growth and division.[2] This guide will delve into the intricate mechanisms that underpin their therapeutic efficacy, their broad clinical applications, the challenges of resistance and toxicity, and the future directions of research in this ever-evolving field.
The Core Mechanism: A Multi-pronged Attack on Cellular Proliferation
The anticancer activity of fluorinated pyrimidines is not attributable to a single mode of action but rather to a multi-pronged assault on critical cellular processes. The parent drug, 5-FU, is a prodrug that must be metabolized intracellularly to its active forms: 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), 5-fluorodeoxyuridine-5'-triphosphate (FdUTP), and 5-fluorouridine-5'-triphosphate (FUTP).[2][7] These metabolites then interfere with DNA synthesis and function, and RNA processing and function.
The Classical Target: Inhibition of Thymidylate Synthase
The most well-established mechanism of action of fluorinated pyrimidines is the inhibition of thymidylate synthase (TS).[7] TS is a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2] The active metabolite FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.[2] This blockade of thymidine synthesis leads to a depletion of intracellular thymidine triphosphate (dTTP), one of the four essential building blocks of DNA. The resulting imbalance in the nucleotide pool causes DNA damage and triggers a "thymineless death" in rapidly dividing cancer cells.[4][6]
Sabotaging Nucleic Acids: Incorporation into DNA and RNA
Beyond the inhibition of TS, the active metabolites of 5-FU can be incorporated into both DNA and RNA, leading to further cellular disruption.
-
DNA Incorporation: The metabolite FdUTP can be incorporated into DNA in place of dTTP. This incorporation has been shown to trigger DNA damage and interfere with DNA synthesis and repair.[2]
-
RNA Incorporation: The metabolite FUTP is incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This leads to disruptions in RNA processing, maturation, and function.[4][5][6] For instance, the incorporation of FUTP into tRNA can affect its post-transcriptional modification, leading to impaired protein synthesis.[4][5] Recent studies have also implicated the inhibition of RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, in the cytotoxic effects of 5-FU.[4][5][6]
A More Recently Uncovered Mechanism: Poisoning of DNA Topoisomerase 1
More recent research has unveiled another critical mechanism of action for fluorinated pyrimidines: the poisoning of DNA topoisomerase 1 (Top1).[4][5][6][8] Top1 is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[8] When FdUTP is incorporated into DNA, it creates a substrate that traps the Top1 cleavage complex.[4][8] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which can then be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death.[4][8]
Metabolic Activation and Multi-pronged Mechanism of 5-Fluorouracil
Caption: Metabolic activation of 5-FU and its downstream effects on key cellular targets.
Therapeutic Landscape: Clinical Applications of Fluorinated Pyrimidines
Fluorinated pyrimidines have a broad spectrum of activity against various solid tumors and have been a cornerstone of chemotherapy regimens for many years.[9]
Oncological Applications
The primary application of fluorinated pyrimidines is in the treatment of cancer. They are most commonly used for:
-
Colorectal Cancer: 5-FU, often in combination with leucovorin (which enhances the binding of FdUMP to TS), is a standard of care in both the adjuvant and metastatic settings for colorectal cancer.[7][8]
-
Breast Cancer: Fluorinated pyrimidines are integral components of many combination chemotherapy regimens for early-stage and advanced breast cancer.[10]
-
Gastric and Esophageal Cancers: These drugs are frequently used in the treatment of cancers of the upper gastrointestinal tract.[11]
-
Head and Neck Cancers: 5-FU is a key component of induction chemotherapy and concurrent chemoradiation for locally advanced head and neck cancers.
-
Pancreatic Cancer: Fluoropyrimidine-based regimens are often used in the management of pancreatic adenocarcinoma.
To improve the therapeutic index and convenience of fluoropyrimidine therapy, several oral prodrugs of 5-FU have been developed.[9] These agents are designed to be absorbed intact from the gastrointestinal tract and then converted to 5-FU in the body.[9]
| Drug Name | Type | Primary Indications |
| 5-Fluorouracil (5-FU) | Intravenous | Colorectal, Breast, Gastric, Head and Neck, Pancreatic Cancers |
| Capecitabine | Oral Prodrug | Metastatic Breast and Colorectal Cancers |
| Tegafur-uracil | Oral Prodrug Combination | Metastatic Colorectal Cancer |
| TAS-102 (Trifluridine/Tipiracil) | Oral Combination | Metastatic Colorectal Cancer |
Beyond Cancer: Antifungal Applications
Interestingly, the biological activity of fluorinated pyrimidines extends beyond oncology. Flucytosine (5-fluorocytosine), a fluorinated pyrimidine analog, is an antifungal agent. It is converted to 5-FU within fungal cells, where it then disrupts fungal DNA and RNA synthesis.
Challenges in Fluoropyrimidine Therapy
Despite their widespread use and proven efficacy, fluorinated pyrimidines are not without their challenges. The development of drug resistance and the occurrence of significant toxicities are major limitations.
Mechanisms of Resistance
Cancer cells can develop resistance to fluorinated pyrimidines through a variety of mechanisms, including:
-
Upregulation of Thymidylate Synthase: Increased levels of the target enzyme, TS, can overcome the inhibitory effects of FdUMP.[3]
-
Alterations in Drug Metabolism: Changes in the activity of enzymes involved in the activation or catabolism of 5-FU can reduce the concentration of its active metabolites.[3] For example, upregulation of dihydropyrimidine dehydrogenase (DPD), the initial enzyme in the catabolism of 5-FU, can lead to increased drug clearance and reduced efficacy.[3]
-
Evasion of Apoptosis: Cancer cells can acquire mutations in apoptotic pathways, making them less susceptible to drug-induced cell death.[3]
-
Changes in Drug Transport: Alterations in the expression of drug transporters can affect the influx and efflux of fluorinated pyrimidines.[3]
Mechanisms of Resistance to Fluorinated Pyrimidines
Caption: Key mechanisms by which cancer cells develop resistance to fluorinated pyrimidines.
Toxicity and Adverse Effects
The cytotoxic effects of fluorinated pyrimidines are not limited to cancer cells, leading to a range of toxicities that can impact patient quality of life and treatment outcomes. Common side effects include:
-
Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, and mucositis are frequent adverse events.[4]
-
Hematological Toxicity: Myelosuppression, leading to neutropenia, thrombocytopenia, and anemia, is a common dose-limiting toxicity.[4]
-
Hand-Foot Syndrome: This is a common side effect of capecitabine, characterized by redness, swelling, and pain on the palms of the hands and soles of the feet.
-
Cardiotoxicity: A less common but potentially severe side effect is cardiotoxicity, which can manifest as angina, myocardial infarction, arrhythmias, and even cardiogenic shock.[12] The exact mechanism of fluoropyrimidine-induced cardiotoxicity is not fully understood but is thought to involve coronary vasospasm.[12]
The Future of Fluorinated Pyrimidines: Innovations and Future Directions
Despite being one of the oldest classes of cytotoxic agents, research into fluorinated pyrimidines is ongoing, with a focus on improving their therapeutic index and overcoming resistance.
Prodrugs and Novel Delivery Systems
The development of oral prodrugs like capecitabine represented a significant advance in fluoropyrimidine therapy, offering greater convenience and potentially a more favorable toxicity profile.[9] Ongoing research is exploring novel delivery systems, such as polymeric nanoparticles, to further enhance the tumor-specific delivery of these drugs and minimize systemic toxicity.[8]
Personalized Medicine Approaches
There is considerable inter-patient variability in the metabolism and efficacy of fluorinated pyrimidines. A significant portion of this variability is due to genetic polymorphisms in enzymes like DPD and TS. This has led to the development of pharmacogenomic testing to identify patients at high risk of severe toxicity due to DPD deficiency. Future research aims to further refine these personalized medicine approaches to optimize dosing and patient selection.
Novel Fluorinated Pyrimidine Analogs
The search for new fluorinated pyrimidine analogs with improved efficacy and safety profiles is an active area of drug discovery. The goal is to develop compounds with greater tumor selectivity, the ability to overcome existing resistance mechanisms, and a reduced potential for off-target toxicities.
Experimental Protocols: In Vitro Cytotoxicity Assay
To assess the efficacy of a novel fluorinated pyrimidine, a common in vitro experiment is the determination of its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
Protocol: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture:
-
Maintain the desired cancer cell line in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of the fluorinated pyrimidine in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the drug in culture medium to obtain a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the solvent) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assessment:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the in vitro cytotoxicity of a compound.
Conclusion
Fluorinated pyrimidines have a rich history and continue to be of immense biological significance in the field of medicine. Their multifaceted mechanisms of action, targeting both DNA and RNA synthesis and function, have made them invaluable tools in the fight against cancer. While challenges such as drug resistance and toxicity remain, ongoing research into novel formulations, personalized medicine strategies, and new chemical entities promises to further enhance the therapeutic potential of this remarkable class of drugs. A deep understanding of their biological significance is paramount for researchers, scientists, and drug development professionals as they work to build upon the legacy of these cornerstone chemotherapeutic agents.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-4-methylpyrimidine with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-bromo-5-fluoro-4-methylpyrimidine with a variety of aryl boronic acids. The synthesis of 2-aryl-5-fluoro-4-methylpyrimidines is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules. This application note details a robust and optimized protocol, discusses the mechanistic rationale behind the selection of reagents and conditions, and provides a framework for troubleshooting and further development.
Introduction: The Strategic Importance of Arylated Pyrimidines
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The introduction of aryl substituents onto this heterocyclic core via carbon-carbon bond formation is a powerful strategy for modulating biological activity, improving pharmacokinetic properties, and generating novel intellectual property. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[2]
This protocol focuses on the coupling of this compound, a substrate with electronic and steric features that require careful consideration for successful cross-coupling. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom can influence the oxidative addition step, while the methyl group introduces steric considerations.[3] This guide provides a detailed, field-proven protocol for the efficient synthesis of a diverse library of 2-aryl-5-fluoro-4-methylpyrimidine derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol: Synthesis of 2-Aryl-5-fluoro-4-methylpyrimidines
This protocol is optimized for the Suzuki-Miyaura coupling of this compound with a range of aryl boronic acids.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Aryl Boronic Acid | ≥97% | Commercially Available | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | A reliable and versatile catalyst for this transformation.[8] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | A common and effective base for Suzuki couplings.[1] |
| 1,4-Dioxane | Anhydrous | Commercially Available | A suitable solvent for this reaction.[9] |
| Water | Degassed, Deionized | In-house | |
| Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. | |
| Standard Glassware | Schlenk flask or sealed vial. |
Step-by-Step Procedure
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask or sealable reaction vial, add this compound (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[9]
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. The optimal temperature may vary depending on the specific aryl boronic acid used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-5-fluoro-4-methylpyrimidine.
Discussion of Key Parameters and Rationale
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.[10]
-
Catalyst Selection: Pd(dppf)Cl₂ is a robust and commercially available pre-catalyst.[11] The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.[8] For particularly challenging couplings, other catalyst systems may be explored.
-
The Role of the Base: The base is crucial for the activation of the boronic acid in the transmetalation step.[6] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective for a wide range of substrates. For less reactive boronic acids, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[12]
-
Solvent System: A mixture of an organic solvent and water is commonly used in Suzuki couplings.[12] 1,4-Dioxane is a good choice for its ability to dissolve both the organic and inorganic reagents and its relatively high boiling point.[4] The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, poor quality reagents. | Use a fresh batch of catalyst, ensure the base is anhydrous, increase the reaction temperature, use freshly purified solvents and reagents. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources, prolonged reaction time at high temperature. | Use anhydrous solvents, minimize the amount of water, monitor the reaction closely and stop when complete.[14] |
| Formation of Homocoupled Byproducts | Oxygen in the reaction atmosphere, side reactions of the boronic acid. | Ensure a thoroughly inert atmosphere, use degassed solvents. |
| Difficulty in Purification | Close polarity of product and starting materials or byproducts. | Optimize the chromatography solvent system, consider alternative purification techniques like preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-aryl-5-fluoro-4-methylpyrimidines. The protocol outlined in this application note provides a reliable and efficient method for accessing a wide range of these valuable compounds. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively apply and adapt this methodology to accelerate their drug discovery and development programs.
References
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
- (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
-
Semantic Scholar. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-4-methylpyrimidine with Primary Amines
Introduction: The Strategic Importance of Aminopyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in diverse biological interactions. The introduction of an amino group onto this heterocyclic core, particularly at the 2-position, unlocks access to a rich chemical space of N-substituted aminopyrimidines, which are prevalent in kinase inhibitors, antivirals, and other targeted therapies. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2][3]
This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-fluoro-4-methylpyrimidine with various primary amines. The presence of a fluorine atom and a methyl group on the pyrimidine ring introduces specific electronic and steric considerations that influence reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize libraries of 2-amino-5-fluoro-4-methylpyrimidine derivatives.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[2][4] The reaction is catalyzed by a palladium complex, which is stabilized and activated by a phosphine ligand. A base is required to facilitate the deprotonation of the amine and regenerate the active catalyst.[5]
The generally accepted catalytic cycle proceeds through several key steps:
-
Activation of the Palladium Precatalyst: The reaction typically starts with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species, or by using a pre-formed Pd(0) complex.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[2][7]
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the N-substituted aminopyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4][5]
An unproductive side reaction that can occur is β-hydride elimination, although this is less common with primary amines compared to certain secondary amines.[2]
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Protocol Development and Optimization: A Guide to Rational Reagent Selection
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions. The electron-deficient nature of the pyrimidine ring and the presence of the fluorine substituent can influence the reactivity of the substrate.
Palladium Precatalyst Selection
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[6] For improved efficiency and reproducibility, particularly on a larger scale, the use of pre-formed palladium precatalysts is highly recommended. The third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 and RuPhos Pd G3, are air- and moisture-stable crystalline solids that rapidly generate the active Pd(0) species upon exposure to a base.[8][9]
| Precatalyst | Advantages | Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Readily available, cost-effective. | Requires in-situ reduction to Pd(0), which can be inconsistent. |
| XPhos Pd G3 | Air- and moisture-stable, highly active, broad substrate scope.[8] | Higher cost compared to simple Pd salts. |
| RuPhos Pd G3 | Excellent for sterically hindered couplings and secondary amines.[10] | May not be necessary for less hindered primary amines. |
Ligand Selection: The Key to Success
The choice of phosphine ligand is paramount to the success of the reaction.[10] For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[11]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a broad range of C-N bond formations, including those involving heteroaryl chlorides and bromides.[8] It is an excellent starting point for the amination of this compound.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often demonstrates superior performance for couplings involving sterically demanding secondary amines, but is also highly effective for primary amines.[10]
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for coupling primary amines and can exhibit good tolerance for protic functional groups when used with weaker bases.[4]
| Ligand | Key Features | Recommended for... |
| XPhos | Broadly applicable, high reactivity for heteroaryl halides.[8] | General screening and a wide range of primary amines. |
| RuPhos | Excellent for sterically hindered substrates.[10] | Couplings with bulky primary amines. |
| BrettPhos | Good functional group tolerance.[4] | Substrates with sensitive functional groups. |
Base Selection: Balancing Reactivity and Substrate Tolerance
The base plays a crucial role in the catalytic cycle by deprotonating the amine. Strong, non-nucleophilic bases are typically required.
-
Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates and catalyst turnover.[12] However, its high basicity can be incompatible with sensitive functional groups on the amine coupling partner.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be advantageous for substrates bearing protic functional groups.[4]
-
Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Weaker inorganic bases that are suitable for more sensitive substrates, particularly when coupling with anilines or other less basic amines.[11]
| Base | Strength | Advantages | Disadvantages |
| NaOtBu | Strong | High reaction rates, efficient for less reactive amines. | Incompatible with base-sensitive functional groups (e.g., esters, ketones). |
| LiHMDS | Strong | Good for substrates with protic groups. | Can be more expensive and require stricter anhydrous conditions. |
| K₃PO₄ / Cs₂CO₃ | Moderate | Excellent functional group tolerance. | May require higher temperatures or longer reaction times. |
Solvent Selection
Aprotic, non-polar, or weakly polar solvents are generally used for Buchwald-Hartwig aminations.
-
Toluene / Dioxane: The most commonly used solvents, offering good solubility for the reactants and catalyst system.
-
tert-Butanol (tBuOH): Can sometimes accelerate the reaction and is often used in combination with other solvents.
-
Tetrahydrofuran (THF): Another common choice, particularly for reactions run at lower temperatures.
High-impact solvents like 1,4-dioxane should be avoided when possible in favor of more environmentally benign alternatives like toluene.[3]
General Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary amine. Optimization of catalyst loading, ligand, base, and temperature may be necessary for specific amines.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2 - 1.5x mol% relative to Pd)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 0.1 - 0.5 M)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven before use.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if not using a precatalyst complex), and base under an inert atmosphere.
-
Inerting the System: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reactants: Add this compound and the primary amine to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and quench by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-amino-5-fluoro-4-methylpyrimidine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen contamination)- Insufficiently strong base- Low reaction temperature | - Ensure rigorous inert atmosphere technique.- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).- Increase the reaction temperature in increments of 10-20 °C. |
| Incomplete Conversion | - Catalyst deactivation- Insufficient amount of base or amine | - Increase catalyst/ligand loading.- Add an additional portion of base and/or amine. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water- Suboptimal ligand choice | - Use rigorously dried reagents and solvents.- Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos). |
| Difficulty with Volatile Amines | - Loss of amine from the reaction mixture | - Use a sealed tube or a pressure vessel for the reaction.[12][13] |
Conclusion
The Buchwald-Hartwig amination provides a highly effective and modular approach for the synthesis of 2-amino-5-fluoro-4-methylpyrimidine derivatives. By carefully selecting the palladium precatalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and excellent functional group compatibility. The protocols and guidelines presented herein offer a solid foundation for the successful application of this powerful C-N bond-forming reaction in the pursuit of novel chemical entities for drug discovery and development.
References
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- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
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- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate.
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- Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. MDPI.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- RuPhos vs. SPhos: A Comparative Guide to Ligand Performance in Buchwald-Hartwig Amination. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
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Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-fluoro-4-methylpyrimidine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, is celebrated for its operational simplicity and broad functional group tolerance under relatively mild conditions.[1][2][3][4] These attributes make it an indispensable tool in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science.[1][4][5]
This guide focuses on the Sonogashira coupling of 2-Bromo-5-fluoro-4-methylpyrimidine, a heterocyclic building block of significant interest in drug development. The pyrimidine core is a prevalent scaffold in numerous bioactive molecules, and the introduction of an alkynyl moiety at the 2-position opens avenues for further molecular elaboration and the synthesis of novel compound libraries. The electron-deficient nature of the pyrimidine ring, coupled with the presence of fluoro and methyl substituents, presents a unique set of challenges and considerations for optimizing the coupling reaction. These application notes provide a comprehensive overview, a detailed experimental protocol, and a discussion of key reaction parameters to enable researchers to successfully employ this transformation.
Challenges and Considerations for this compound
The reactivity of aryl halides in Sonogashira coupling is generally ordered as I > Br > Cl.[3] While aryl bromides are common substrates, their coupling can be more challenging than that of the corresponding iodides, sometimes necessitating higher temperatures or more sophisticated catalyst systems.[6] The electronic properties of the pyrimidine ring in this compound render the C2 position susceptible to nucleophilic attack, which can influence the choice of reaction conditions, particularly the base. The fluorine atom at the 5-position further modulates the electronic landscape of the molecule.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne coupling partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates for reaction monitoring
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, saturated aqueous ammonium chloride, brine)
Reaction Setup and Execution Workflow:
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- 6. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction Protocol using 2-Bromo-5-fluoro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a wide array of therapeutic agents.[1][2] The functionalization of this privileged scaffold through robust and versatile cross-coupling methodologies is therefore of paramount importance in drug discovery and development. The Palladium-catalyzed Heck reaction, a powerful tool for the formation of carbon-carbon bonds between unsaturated halides and alkenes, offers a direct route to introduce complex side-chains onto the pyrimidine ring.[3][4][5]
This application note provides a detailed protocol for the Heck reaction utilizing 2-Bromo-5-fluoro-4-methylpyrimidine as the electrophilic partner. The presence of the electron-withdrawing fluorine atom at the 5-position is anticipated to enhance the reactivity of the C-Br bond at the 2-position towards oxidative addition, a key step in the Heck catalytic cycle. This guide will delve into the mechanistic rationale behind the procedural steps, offering both a conventional and a microwave-assisted protocol, and provide troubleshooting guidance to empower researchers in synthesizing novel pyrimidine-based compounds.
Mechanistic Insight: The Palladium-Catalyzed Heck Reaction
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the final product.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, thus completing the cycle.
Experimental Protocols
Materials and Reagents
| Reagent | Purity/Grade | Supplier |
| This compound | >98% | e.g., Sigma-Aldrich |
| Alkene (e.g., Styrene, Butyl acrylate) | >98% | e.g., Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | e.g., Strem Chemicals |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | >98% | e.g., Sigma-Aldrich |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | e.g., Acros Organics |
| Acetonitrile (MeCN) | Anhydrous, >99.8% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | e.g., Sigma-Aldrich |
| Bis(triphenylphosphine)palladium(II) dichloride | Catalyst grade | e.g., Sigma-Aldrich |
| N-ethylpiperidine | >99% | e.g., Sigma-Aldrich |
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for structurally similar bromo-heterocycles and is a reliable starting point for optimization.[7]
Step-by-Step Procedure:
-
Reaction Setup: To a dry, sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Through a septum, add anhydrous, degassed acetonitrile (5 mL), the desired alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Heck reaction, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[8]
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and the desired alkene (1.2 mmol, 1.2 equiv.).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) (4 mL) and N-ethylpiperidine (1.1 mmol, 1.1 equiv.).
-
Inert Atmosphere: Purge the solution with a gentle stream of argon for 2-3 minutes.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 30-60 minutes.
-
Monitoring: After the initial irradiation period, cool the vial and check the reaction progress by TLC or LC-MS. If the reaction is incomplete, it can be subjected to further irradiation.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the DMF, followed by a brine wash (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider pre-catalysts. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Inefficient ligand | Screen other phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbene (NHC) ligands. | |
| Formation of Homocoupled Byproduct | High temperature | Lower the reaction temperature. |
| Catalyst system | Change the palladium source or ligand. | |
| Poor Regioselectivity (with unsymmetrical alkenes) | Steric/electronic factors | Modify the ligand to influence the regioselectivity. Bulky ligands often favor reaction at the less hindered position of the alkene. |
Data Analysis and Characterization
The successful synthesis of the desired product should be confirmed through a combination of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the structure of the product and the stereochemistry of the newly formed double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
References
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- Bunce, R. A., et al. (2012). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
- NROChemistry. (n.d.). Heck Coupling.
- Master Organic Chemistry. (2016, March 10).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- BenchChem. (2025). The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery.
- Molecules. (2021). Recent Advances in Pyrimidine-Based Drugs. 26(20), 6297.
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- 5. Heck Reaction [organic-chemistry.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Bromo-5-fluoro-4-methylpyrimidine as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Scaffold in Modern Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically successful therapeutic agents.[1][2] Its structural analogy to the adenine base of ATP allows pyrimidine derivatives to function as highly effective ATP-competitive inhibitors, targeting the hinge region of protein kinases with remarkable affinity.[3][4] The dysregulation of kinase signaling is a hallmark of numerous cancers, making them a primary focus of drug discovery efforts.[5][6][7]
This guide focuses on 2-bromo-5-fluoro-4-methylpyrimidine (CAS: 1805192-57-7), a strategically functionalized building block designed for the efficient synthesis of next-generation kinase inhibitors.[8] Its unique substitution pattern offers a triad of synthetic advantages:
-
2-Bromo Position: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to probe the solvent-exposed regions of the ATP-binding pocket.[9]
-
5-Fluoro Group: The fluorine atom enhances binding affinity through potential hydrogen bonding and favorable electrostatic interactions. It also improves metabolic stability and membrane permeability, key pharmacokinetic properties.
-
4-Methyl Group: Provides a vector for hydrophobic interactions within the kinase active site and can be used to fine-tune selectivity and potency.
This document provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols for key transformations and a case study illustrating its application in the synthesis of a potent kinase inhibitor.
The Pyrimidine Core: A Privileged ATP Mimic
The efficacy of pyrimidine-based inhibitors stems from their ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, the flexible backbone connecting the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP.
Caption: Pyrimidine core interacting with the kinase hinge region.
Synthetic Transformations: Protocols & Methodologies
The bromine atom at the C2 position is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. These methods are foundational for building molecular complexity and exploring structure-activity relationships (SAR).
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and highly versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[10] This reaction is instrumental in introducing substituents that can occupy hydrophobic pockets or interact with solvent-exposed regions of the kinase active site.
Caption: General workflow for Suzuki-Miyaura coupling.
This protocol provides a general starting point for the coupling of an arylboronic acid with this compound. Optimization may be required for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The typical reaction concentration is 0.1 M with respect to the pyrimidine starting material.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Toluene/EtOH/H₂O | 100 | 80-90 |
| 3-Aminophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 75-85 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 95 | 70-80 |
Yields are representative and based on similar transformations reported in the literature.[10][11]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, a critical linkage in many kinase inhibitors.[12][13] This reaction allows for the coupling of the 2-bromopyrimidine with a wide variety of primary and secondary amines, enabling the introduction of functionalities that can form key hydrogen bonds or access specific sub-pockets within the kinase active site.
Caption: General workflow for Buchwald-Hartwig amination.
This protocol is a general procedure and requires an inert atmosphere. The choice of ligand and base is critical and often substrate-dependent.[14]
-
Reaction Setup: To a dry, oven-baked Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv). Seal the tube, and evacuate and backfill with argon (repeat 3 times).
-
Reagent Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), this compound (1.0 equiv), and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor for completion by LC-MS (typically 6-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Case Study: Synthesis of a CDK2/9 Inhibitor Scaffold
Cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, are crucial regulators of the cell cycle and gene transcription, making them attractive targets in oncology.[15][16] 2,4-Diaminopyrimidine scaffolds are a well-established class of CDK inhibitors. This case study outlines the synthesis of a core scaffold for such inhibitors, starting from this compound.
Synthetic Scheme
Caption: Simplified CDK2 pathway leading to G1/S cell cycle transition.
Biological Activity Data
The following table presents representative inhibitory activities for diaminopyrimidine-based inhibitors against target kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| SNS-032 | CDK2 | 38 | HCT-116 | 0.16 |
| SNS-032 | CDK9 | 4 | A549 | 0.29 |
| Compound 6d [15] | CDK2/cyclin E1 | 30 | A549 | 0.24 |
| Compound 9g [15] | CDK9/cyclin T1 | 70 | K562 | 0.11 |
Data for SNS-032 and compounds 6d/9g are included as representative examples of potent diaminopyrimidine CDK inhibitors.[15]
Conclusion
This compound is a high-value building block for medicinal chemists engaged in kinase inhibitor discovery. Its well-defined reactive sites allow for the predictable and efficient application of powerful synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This enables the rapid generation of diverse compound libraries, facilitating the systematic exploration of structure-activity relationships. The strategic inclusion of fluorine and a methyl group provides inherent advantages for optimizing the potency, selectivity, and pharmacokinetic profile of the resulting drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this versatile scaffold in the development of novel targeted therapies.
References
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Talele, T. T. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information. [Link]
-
Ye, M., & Gagnon, A. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Ye, M., & Gagnon, A. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
ResearchGate (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. [Link]
-
Kim, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wang, S., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. National Center for Biotechnology Information. [Link]
-
Van den Mooter, T., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]
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Synthesis of novel heterocyclic compounds from 2-Bromo-5-fluoro-4-methylpyrimidine
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-fluoro-4-methylpyrimidine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for generating novel heterocyclic compounds from the versatile building block, this compound. The document delves into the core reactivity of this substrate, focusing on palladium-catalyzed cross-coupling reactions and pathways to construct fused bicyclic systems. By explaining the causality behind experimental choices and providing detailed, adaptable protocols, this guide serves as a practical resource for the synthesis of complex molecules with potential therapeutic applications. The fluorinated pyrimidine scaffold is a cornerstone in medicinal chemistry, with compounds like 5-Fluorouracil being widely used in cancer therapy.[1][2][3] The strategic functionalization of substituted pyrimidines, such as the title compound, opens avenues to new chemical entities with tailored biological activities.
Core Reactivity and Strategic Considerations
This compound offers multiple reaction sites for chemical modification. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly influences the reactivity of the halogen substituents. The primary sites for transformation are the C2-Bromo and C5-Fluoro positions.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond.[4] Consequently, in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, there is a strong kinetic preference for oxidative addition at the C2-Br bond, allowing for highly selective functionalization.[4]
-
Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is generally a better leaving group in SNAr reactions due to fluorine's high electronegativity stabilizing the intermediate Meisenheimer complex, the position of the halogen is critical.[5] The C2 position is highly activated by both adjacent and para nitrogen atoms. Therefore, SNAr can occur at C2, displacing the bromide, particularly with potent nucleophiles. However, palladium-catalyzed pathways are generally more versatile and high-yielding for this position.
This guide will focus on the more robust and selective palladium-catalyzed transformations to build a library of substituted pyrimidines, which can then be utilized to construct more complex fused heterocyclic systems.
Caption: Key synthetic pathways from this compound.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organohalide.[6][7] It is exceptionally reliable for selectively functionalizing the C2 position of this compound.
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, which is the rate-limiting step and highly favored over the stronger C-F bond.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.[7][8]
-
Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Phosphine ligands stabilize the palladium catalyst, while the base activates the boronic acid.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 5-Fluoro-4-methyl-2-phenylpyrimidine
This protocol describes a typical Suzuki coupling reaction.
Materials:
| Reagent/Material | Grade | Example Supplier |
| This compound | ≥97% | Various |
| Phenylboronic Acid | ≥98% | Sigma-Aldrich |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent, ≥99.5% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water |
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add sodium carbonate (2.0 eq) dissolved in a minimal amount of deionized water.
-
Add a 3:1 mixture of Toluene:Dioxane as the solvent.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-fluoro-4-methyl-2-phenylpyrimidine.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.[9][10][11] It is the preferred method for introducing primary or secondary amines at the C2 position of the pyrimidine core.
Mechanistic Rationale
Similar to the Suzuki coupling, the mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][12]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the N-substituted product and regenerating the Pd(0) catalyst.
The choice of ligand is critical in Buchwald-Hartwig amination. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[9]
Protocol: Synthesis of 2-(Morpholino)-5-fluoro-4-methylpyrimidine
This protocol provides a general procedure for coupling with a secondary amine. For volatile amines, the reaction should be conducted in a sealed tube.[13]
Materials:
| Reagent/Material | Grade | Example Supplier |
| This compound | ≥97% | Various |
| Morpholine | ≥99% | Sigma-Aldrich |
| Pd₂(dba)₃ | Catalyst grade | Sigma-Aldrich |
| XPhos | ≥98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography to yield the target aminopyrimidine.
Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-d]pyrimidines
The substituted pyrimidines synthesized in the previous steps are ideal precursors for creating fused heterocyclic systems, which are common scaffolds in medicinal chemistry.[14] Pyrazolo[3,4-d]pyrimidines, for instance, are purine isosteres known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[14][15][16]
Synthetic Strategy
A common strategy involves a two-step sequence:
-
Nucleophilic Substitution: Introduction of a hydrazine moiety at the C2 position. This can be achieved via a Buchwald-Hartwig type coupling or direct SNAr with hydrazine.
-
Intramolecular Cyclization: The resulting 2-hydrazinylpyrimidine intermediate can be cyclized with various reagents to form the fused pyrazole ring. For example, reaction with an orthoester can lead to the formation of the pyrazole ring.
Caption: Workflow for the synthesis of a fused pyrazolo[3,4-d]pyrimidine.
Protocol: Synthesis of a 6-Fluoro-7-methyl-1H-pyrazolo[3,4-d]pyrimidine
Step A: Synthesis of 2-Hydrazinyl-5-fluoro-4-methylpyrimidine
-
Dissolve this compound (1.0 eq) in ethanol in a sealed reaction vessel.
-
Add hydrazine hydrate (3.0 eq).
-
Heat the mixture to 80-90 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction and concentrate the solvent under reduced pressure.
-
The resulting crude solid can often be used in the next step without further purification, or it can be purified by recrystallization or chromatography.
Step B: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
Suspend the crude 2-Hydrazinyl-5-fluoro-4-methylpyrimidine (1.0 eq) in triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-8 hours, monitoring by TLC/LC-MS.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration and wash with cold ethanol or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash chromatography to obtain the final product.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The pronounced difference in reactivity between the C-Br and C-F bonds allows for selective functionalization via modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The resulting substituted pyrimidines serve as key intermediates for constructing complex fused ring systems of significant interest in drug discovery. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore new chemical space and develop novel molecular entities.
References
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- Various Authors. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy.
- Various Authors. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
- El-Sayed, N. F., et al. (2017).
- Various Authors. (n.d.). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.
- de Bono, J. S., et al. (n.d.).
- Various Authors. (n.d.). Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers.
- Various Authors. (n.d.).
- Various Authors. (2024).
- Ahmed, K., et al. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed.
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Technical Support Center: Reactivity of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Palladium-catalyzed cross-coupling reactions with 2-Bromo-5-fluoro-4-methylpyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics across a spectrum of diseases including oncology, infectious diseases, and neurological disorders.[1][2] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets and its versatile nature as a bioisostere for other aromatic systems.[1][3] The synthesis of novel, highly functionalized pyrimidine derivatives is therefore a critical endeavor in modern drug discovery.[4][5]
Palladium-catalyzed cross-coupling reactions have revolutionized this field, providing a powerful and modular platform for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[6][7] This guide focuses on a particularly valuable building block: This compound . The strategic placement of its functional groups dictates its reactivity:
-
The C2-Bromo Group: The C-Br bond is the primary reactive site for palladium catalysis. Its position on the electron-deficient pyrimidine ring makes it highly susceptible to oxidative addition by a Pd(0) catalyst, initiating the cross-coupling cycle.[8] The C-Br bond is significantly weaker than the C-F bond, ensuring excellent chemoselectivity.[8]
-
The C5-Fluoro Group: The strongly electronegative fluorine atom modulates the electronic properties of the ring, often enhancing binding affinity in a biological context and improving metabolic stability. Its presence can influence reaction kinetics but does not typically interfere with coupling at the C2 position.
-
The C4-Methyl Group: This group provides a steric and electronic handle that can be used to fine-tune the molecule's properties and interactions.
This document serves as a detailed guide, providing both the foundational principles and actionable protocols for leveraging this versatile substrate in key palladium-catalyzed transformations.
Pillar 1: The General Catalytic Engine
At the heart of most palladium-catalyzed cross-coupling reactions is a well-defined catalytic cycle.[9][10] Understanding this cycle is paramount for rational troubleshooting and optimization. The process universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12]
-
Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate. This step is often rate-limiting, and its efficiency is heavily influenced by the choice of ligand.[6][9]
-
Transmetalation: The coupling partner (e.g., an organoboron, organotin, or copper acetylide species) transfers its organic group to the palladium center, displacing the bromide.[11][13] This step often requires activation by a base or a co-catalyst.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]
The Decisive Role of Ligands
Ligands are not mere spectators; they are critical modulators of the catalyst's performance.[14] By coordinating to the palladium center, they influence its stability, solubility, and reactivity.[15] For substrates like 2-halopyrimidines, the use of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) is often essential.[12][14]
-
Expertise Insight: Electron-rich ligands increase the electron density on the palladium center, which accelerates the oxidative addition step.[12] Steric bulk promotes the reductive elimination step, preventing catalyst decomposition and increasing turnover.[12][14]
Pillar 2: Key Coupling Protocols and Methodologies
The following sections provide detailed protocols for the most common and impactful cross-coupling reactions involving this compound.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl linkages, owing to the stability, commercial availability, and low toxicity of the organoboron reagents.[10][13][16]
-
Catalyst: Pd(dppf)Cl₂ is a robust and reliable precatalyst. The dppf ligand provides a large "bite angle," which is known to facilitate reductive elimination.[15][17]
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for efficient transmetalation.[13][18]
-
Solvent: A mixture of an organic solvent like dioxane or DMF with water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Electrophilic coupling partner. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | Nucleophilic coupling partner. |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Robust, air-stable precatalyst. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DMF | Ensures solubility of all components. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) followed by the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-16 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-fluoro-4-methylpyrimidine.
B. Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates for further functionalization or as final products in materials science and medicinal chemistry.[19][20]
-
Dual Catalysis: This reaction uniquely employs a dual-catalyst system. The palladium catalyst drives the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[21]
-
Copper's Role: The Cu(I) salt reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate in situ. This species is highly efficient at transmetalating its alkynyl group to the Pd(II) center.[22]
-
Amine Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and scavenger for the HBr generated.[22]
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Electrophilic coupling partner. |
| Coupling Partner | Terminal Alkyne | Nucleophilic coupling partner. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Common and effective palladium source. |
| Cu Co-catalyst | CuI (2-5 mol%) | Forms copper acetylide for transmetalation. |
| Base/Solvent | Et₃N or DIPEA | Deprotonates alkyne; acts as solvent. |
| Co-Solvent | THF or DMF (optional) | Can improve solubility if needed. |
| Temperature | 25-80 °C | Often proceeds at or slightly above room temperature. |
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (0.03 equiv.).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Et₃N). Add the amine base (e.g., Et₃N, 3.0 equiv.) if it is not the primary solvent. Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C). The reaction is often complete within 2-6 hours.
-
Monitoring: Monitor for the disappearance of starting material by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction mixture and filter through a pad of Celite® to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[20][22]
C. Buchwald-Hartwig Amination: Creating C–N Bonds
This reaction is a cornerstone for synthesizing arylamines, a motif prevalent in pharmaceuticals.[23][24] It allows for the coupling of this compound with a vast range of primary and secondary amines.
-
Catalyst/Ligand System: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP). These ligands are critical for promoting the challenging C-N reductive elimination step.[25][26] Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are the most common choices.[26]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Electrophilic coupling partner. |
| Coupling Partner | Primary or Secondary Amine | Nucleophilic coupling partner. |
| Catalyst System | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Precatalyst and specialized ligand for C-N coupling. |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent to ensure base activity. |
| Temperature | 80-110 °C | Standard temperature range for this transformation. |
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry, sealable reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add anhydrous, degassed toluene.
-
Reaction: Seal the tube tightly.[23] Remove the tube from the glovebox and place it in a preheated heating block or oil bath at 100 °C. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a plug of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Pillar 3: Experimental Workflow and Data Visualization
A successful cross-coupling experiment relies on a systematic and rigorous workflow, from careful setup under inert conditions to meticulous purification.
Summary of Reaction Conditions
The table below provides a comparative overview of the starting conditions for the discussed palladium-catalyzed cross-coupling reactions. Optimization may be required based on the specific coupling partner.
| Coupling Reaction | Coupling Partner | Typical Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (3%) / CuI (3%) | Et₃N (3.0) | THF / Et₃N | 60 |
| Buchwald-Hartwig | Amine | Pd(OAc)₂ (2%) / XPhos (4%) | NaOtBu (1.4) | Toluene | 100 |
| Heck | Alkene | Pd(OAc)₂ (2%) / PPh₃ (4%) | K₂CO₃ (2.0) | DMF | 110 |
References
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Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
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The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.[Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.[Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Hartwig, J. F. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 584-594. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Martis, G. J., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.[Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.[Link]
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Zhang, N., Thomas, L., & Wu, B. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
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Chen, C. Y., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.[Link]
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Pérez-Temprano, M. H. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes.[Link]
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Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500-1502. [Link]
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The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
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MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
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Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
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ResearchGate. (2024). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
PubMed. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]
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Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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Beilstein Journals. (2024). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]
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National Institutes of Health. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
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ResearchGate. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
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MDPI. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ResearchGate. (2018). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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National Institutes of Health. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ACS Publications. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-fluoro-4-methylpyrimidine Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and scale-up considerations for 2-Bromo-5-fluoro-4-methylpyrimidine and its derivatives. These halogenated pyrimidines are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] This document outlines plausible synthetic routes, detailed experimental protocols, and critical process parameters for transitioning from laboratory-scale to large-scale production. Emphasis is placed on safety, efficiency, and the mitigation of common scale-up challenges such as thermal management, impurity profiling, and process control. This guide is intended for researchers, scientists, and drug development professionals engaged in the process development and manufacturing of pyrimidine-based active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of Fluorinated Pyrimidines
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] The incorporation of a fluorine atom, as in this compound, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[3] The bromine atom at the 2-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments.[4][5] Consequently, the robust and scalable synthesis of this key intermediate is of paramount importance in drug discovery and development.
This guide will explore the most viable synthetic strategies for this compound, with a focus on scalability and process safety. We will delve into the mechanistic underpinnings of the proposed reactions and provide practical, field-proven insights to navigate the challenges of large-scale synthesis.
Proposed Synthetic Pathways
Due to the limited availability of a direct, published synthesis route for this compound, this guide proposes two plausible multi-step pathways based on established and analogous chemical transformations.
Pathway A: Halogen Exchange from a Chlorinated Intermediate
This is often a preferred route in process chemistry due to the typically lower cost and higher stability of chlorinated intermediates compared to their brominated counterparts.
Step 1: Synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine
The initial step involves the conversion of the relatively inexpensive 5-fluoro-4-methylpyrimidin-2(1H)-one to its chlorinated analogue. This is a standard transformation in pyrimidine chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Mechanism and Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The use of a base, such as N,N-dimethylaniline, can be employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[6][7]
Step 2: Halogen Exchange to this compound
The second step is a halogen exchange reaction, converting the 2-chloro group to a 2-bromo group. This can be accomplished using a source of bromide ions, such as sodium bromide or hydrobromic acid.[3] This type of reaction is often referred to as a Finkelstein or Finkelstein-type reaction.[8]
Mechanism and Rationale: The reaction is a nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack at the halogenated positions. The reactivity order for leaving groups in SNAr reactions on pyrimidines is typically I > Br > Cl > F.[9] While this suggests that replacing a chloro group with a bromo group might be challenging, the reaction can be driven to completion by using a high concentration of the bromide nucleophile and by carefully selecting the solvent and temperature.
Pathway B: Sandmeyer Reaction from an Amino Precursor
An alternative strategy involves the conversion of an amino group at the 2-position to a bromo group via a Sandmeyer reaction. This is a classic and reliable method for the introduction of halogens onto aromatic and heteroaromatic rings.[10][11][12]
Step 1: Diazotization of 2-Amino-5-fluoro-4-methylpyrimidine
The first part of the Sandmeyer reaction is the formation of a diazonium salt from the corresponding amine. This is achieved by treating the amino-pyrimidine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid.
Mechanism and Rationale: The reaction involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium salt. The use of HBr provides both the acidic medium and the bromide counter-ion for the subsequent step.
Step 2: Copper(I) Bromide Mediated Bromination
The diazonium salt is then treated with copper(I) bromide. The copper(I) salt catalyzes the decomposition of the diazonium salt and the introduction of the bromide atom onto the pyrimidine ring.
Mechanism and Rationale: The Sandmeyer reaction is believed to proceed via a radical mechanism.[11][12] A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.
Detailed Experimental Protocols and Scale-Up Considerations
The following protocols are provided as a starting point and should be optimized for specific equipment and scale.
Protocol for Pathway A: Halogen Exchange
Step 1: Synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 5-Fluoro-4-methylpyrimidin-2(1H)-one (10 g, 70.4 mmol) | 5-Fluoro-4-methylpyrimidin-2(1H)-one (1 kg, 7.04 mol) | Ensure consistent purity and particle size of the starting material. |
| Reagent | Phosphorus oxychloride (POCl₃) (32.4 g, 211.2 mmol, 3 eq) | POCl₃ (32.4 kg, 211.2 mol, 3 eq) | POCl₃ is corrosive and reacts violently with water. Use appropriate material of construction (glass-lined reactors) and ensure a dry system.[10] |
| Solvent | Toluene (100 mL) | Toluene (10 L) | Toluene allows for azeotropic removal of any residual water. |
| Temperature | Reflux (approx. 110 °C) | 105-110 °C | The reaction is endothermic initially but can become exothermic. Controlled heating and efficient overhead condensation are crucial. Monitor internal temperature closely. |
| Reaction Time | 4-6 hours | 6-8 hours | Monitor reaction completion by HPLC or GC to avoid over- or under-reaction. |
| Work-up | Quench into ice-water, extract with ethyl acetate, wash with brine, dry, and concentrate. | Controlled addition of the reaction mixture to a cooled aqueous solution. Phase separation and extraction. | The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated area with a scrubber. Ensure the quench vessel has adequate cooling capacity. |
| Purification | Column chromatography or distillation. | Distillation under reduced pressure. | Impurity profile should be well-characterized to define distillation parameters. |
Experimental Procedure (Pilot Scale):
-
Charge a 50 L glass-lined reactor with 5-Fluoro-4-methylpyrimidin-2(1H)-one (1 kg) and toluene (10 L).
-
Stir the slurry and slowly add phosphorus oxychloride (32.4 kg) while maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 105-110 °C and maintain for 6-8 hours.
-
Monitor the reaction progress by HPLC until the starting material is <1%.
-
In a separate 100 L reactor, charge water (20 L) and cool to 0-5 °C.
-
Slowly transfer the reaction mixture into the cold water, ensuring the temperature of the quench mixture does not exceed 25 °C.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 5 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (10 L) and then brine (10 L).
-
Concentrate the organic layer under reduced pressure to obtain crude 2-Chloro-5-fluoro-4-methylpyrimidine.
-
Purify by vacuum distillation.
Step 2: Synthesis of this compound
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 2-Chloro-5-fluoro-4-methylpyrimidine (10 g, 61.5 mmol) | 2-Chloro-5-fluoro-4-methylpyrimidine (1 kg, 6.15 mol) | Ensure the starting material is free of residual POCl₃. |
| Reagent | 33% HBr in acetic acid (60 mL) | 33% HBr in acetic acid (6 L) | HBr in acetic acid is highly corrosive. Use appropriate PPE and materials of construction. |
| Temperature | 30 °C to reflux | 30-40 °C initially, then gentle heating if required. | The reaction can be exothermic. Controlled heating and monitoring are essential. |
| Reaction Time | 2-4 hours | 4-6 hours | Monitor by HPLC. The reaction is typically driven to completion. |
| Work-up | Pour onto ice, neutralize with base, extract with an organic solvent. | Controlled quench into a cooled basic solution. | The neutralization is exothermic. Ensure adequate cooling. |
| Purification | Column chromatography or recrystallization. | Recrystallization or distillation. | The choice of purification method will depend on the physical state and purity of the crude product. |
Experimental Procedure (Pilot Scale):
-
Charge a 20 L glass-lined reactor with 33% HBr in acetic acid (6 L).
-
Slowly add 2-Chloro-5-fluoro-4-methylpyrimidine (1 kg) to the reactor, maintaining the temperature at 30-40 °C.
-
Stir the mixture for 4-6 hours, monitoring the conversion by HPLC.
-
If the reaction is sluggish, gently heat to 50-60 °C.
-
In a separate 50 L reactor, prepare a cooled (0-10 °C) solution of sodium hydroxide in water.
-
Slowly transfer the reaction mixture into the basic solution to neutralize the acid, keeping the temperature below 25 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Protocol for Pathway B: Sandmeyer Reaction
Step 1 & 2: Diazotization and Bromination
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 2-Amino-5-fluoro-4-methylpyrimidine (10 g, 70.9 mmol) | 2-Amino-5-fluoro-4-methylpyrimidine (1 kg, 7.09 mol) | Purity of the amine is critical for a clean diazotization. |
| Reagents | 48% HBr (50 mL), Sodium nitrite (NaNO₂) (5.4 g, 78.0 mmol), Copper(I) bromide (CuBr) (11.2 g, 78.0 mmol) | 48% HBr (5 L), NaNO₂ (540 g, 7.8 mol), CuBr (1.12 kg, 7.8 mol) | Diazonium salts are potentially explosive and should be handled with extreme care.[13] Never isolate the diazonium salt. Use in situ. |
| Temperature | 0-5 °C | -5 to 5 °C | Strict temperature control is essential for the stability of the diazonium salt. Inadequate cooling can lead to decomposition and side reactions. |
| Reaction Time | 2-3 hours | 3-5 hours | Monitor for the disappearance of the diazonium salt (e.g., by quenching a small sample with a coupling agent like 2-naphthol). |
| Work-up | Dilute with water, extract with an organic solvent, wash to remove copper salts. | Filtration to remove copper salts, followed by extraction and washing. | Disposal of copper-containing waste streams must comply with environmental regulations. |
| Purification | Column chromatography. | Recrystallization or distillation. | Residual copper can be a problematic impurity and may require specific purification steps (e.g., washing with an ammonia solution). |
Experimental Procedure (Pilot Scale):
-
Charge a 20 L jacketed reactor with 48% HBr (5 L) and cool to -5 °C.
-
Slowly add 2-Amino-5-fluoro-4-methylpyrimidine (1 kg), maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (540 g) in water (1 L) and add it dropwise to the reaction mixture over 2-3 hours, ensuring the temperature remains between -5 and 5 °C.
-
Stir for an additional 30 minutes after the addition is complete.
-
In a separate 50 L reactor, prepare a slurry of copper(I) bromide (1.12 kg) in 48% HBr (2 L) and cool to 0-5 °C.
-
Slowly transfer the cold diazonium salt solution into the CuBr slurry. Vigorous nitrogen evolution will occur. Control the addition rate to manage gas evolution and maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Add water (20 L) and extract the mixture with ethyl acetate (3 x 10 L).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Treat the organic layer with a solution of aqueous ammonia to remove residual copper salts, if necessary.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or vacuum distillation.
Analytical Methods for Process Control and Quality Assurance
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.
| Technique | Application | Typical Conditions |
| HPLC | Reaction monitoring, purity analysis, impurity profiling. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm. |
| GC | Assay of volatile starting materials and products, solvent analysis. | Column: Capillary column (e.g., DB-5). Detector: FID. |
| LC-MS | Identification of intermediates and byproducts. | Coupled with the HPLC method. |
| NMR (¹H, ¹³C, ¹⁹F) | Structural confirmation of the final product and key intermediates. | |
| DSC | Thermal hazard assessment of reagents and reaction mixtures. |
Safety and Environmental Considerations
The scale-up of the synthesis of this compound derivatives involves several significant hazards that must be carefully managed.
-
Brominating Agents: Bromine and reagents like HBr in acetic acid are highly corrosive and toxic.[8] All transfers and reactions should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.[8]
-
Thermal Hazards: Many of the reaction steps, particularly quenching and neutralization, are highly exothermic. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is recommended before scaling up. The rate of addition of reagents must be carefully controlled, and the reactor's cooling system must be adequate to handle the heat load.[14]
-
Diazonium Salts: As mentioned, diazonium salts are potentially explosive, especially when isolated in a dry state. They should always be generated and used in situ at low temperatures.
-
Waste Disposal: The process generates acidic and potentially halogenated waste streams, as well as copper-containing waste in Pathway B. All waste must be handled and disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of this compound on a large scale is a challenging but achievable endeavor. The two proposed pathways, one via halogen exchange and the other via a Sandmeyer reaction, offer viable routes to this important building block. Successful scale-up hinges on a thorough understanding of the reaction mechanisms, careful process optimization, robust analytical controls, and an unwavering commitment to safety. By implementing the strategies and protocols outlined in this guide, researchers and process chemists can navigate the complexities of scaling up this synthesis, ensuring a reliable and safe supply of this critical intermediate for drug development programs.
References
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ScienceDirect. Retrieved from [Link]
-
Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 14, 2350–2368. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2,4-dichloro-5-fluoropyrimidine.
- Google Patents. (n.d.). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
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Luo, G., Chen, L., & Dubinina, G. G. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(23), 7609–7613. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
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Scientific Update. (2021, March 26). Pyrylium salts- kryptonite for the Sandmeyer reaction? Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
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Kaur, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research, 13(9), 1069-1094. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for 5-bromo-2-fluoropyrimidine.
- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). Preparation method of 2-methyl-5-bromopyrimidine.
-
Zhang, X., et al. (2024). Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. Scientific Reports, 14(1), 289. Retrieved from [Link]
-
Schrage, B., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. Retrieved from [Link]
-
PubMed. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
-
Singh, K., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462–3465. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2021). Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
- Google Patents. (n.d.). Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
-
Journal of the Chemical Society. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Retrieved from [Link]
-
PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Retrieved from [Link]
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Chemistry of Heterocyclic Compounds. (1999). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Retrieved from [Link]
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PubMed. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]
-
Sci-Hub. (2000). ChemInform Abstract: Bromination of 2-Acetyl-5-methylfuran. Retrieved from [Link]
Sources
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- 3. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]
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- 14. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
Troubleshooting & Optimization
Common side reactions in Suzuki coupling with 2-Bromo-5-fluoro-4-methylpyrimidine
Welcome to the technical support resource for researchers utilizing 2-Bromo-5-fluoro-4-methylpyrimidine in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple protocols and explain the chemical causality behind common issues, providing you with the robust, self-validating strategies needed for success in your synthetic campaigns.
FAQ 1: My primary byproduct is the simple debrominated starting material, 5-fluoro-4-methylpyrimidine. What is causing this hydrodehalogenation?
This is a common and frustrating side reaction, particularly with electron-deficient heteroaryl halides. The formation of the hydrodehalogenated product points to a competing reductive pathway that outpaces the desired cross-coupling.
Plausible Causes & Mechanistic Insight:
The generation of a hydride species that intercepts a palladium intermediate is the most likely cause. This can occur through several mechanisms:
-
Base-Mediated Pathways: Certain bases, especially in the presence of water or alcohol solvents, can generate palladium-hydride (Pd-H) species. For instance, the reaction of hydroxide with a Pd(II) intermediate can lead to reductive elimination of HX and subsequent formation of a Pd-H species.
-
Ligand Decomposition: Some phosphine ligands can undergo P-C bond cleavage under certain conditions, which can be a source of hydrides.
-
Solvent-Derived Hydrides: Solvents like isopropanol can act as hydride donors.
Troubleshooting & Optimization Strategies:
-
Re-evaluate Your Base: The choice of base is critical. While strong inorganic bases are needed to promote transmetalation, some are more prone to generating reductive pathways.
-
Switch to Carbonates or Phosphates: If you are using hydroxides (e.g., NaOH, KOH), consider switching to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][2] These are generally less prone to generating the side reactions seen with strong hydroxides.[3]
-
Ensure Anhydrous Conditions (if appropriate): While some water is often beneficial for Suzuki couplings by aiding base solubility and promoting the formation of the borate species, excess water can exacerbate hydrodehalogenation.[4] Consider using anhydrous K₃PO₄ with a carefully controlled amount of water (3-5 equivalents) or running the reaction in a strictly anhydrous solvent system like toluene or dioxane.
-
-
Optimize Catalyst & Ligand:
-
Use a Robust Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing side reactions. For an electron-deficient substrate like this pyrimidine, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is often superior to simpler ligands like PPh₃. These ligands promote a faster reductive elimination step, which can outcompete the debromination pathway.[5] A tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar heterocyclic systems.[6]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition and side reactions. If possible, screen lower temperatures (e.g., 80-90 °C instead of >100 °C).
-
-
Solvent Choice: Avoid using alcohols as the primary solvent. Aprotic polar solvents like 1,4-dioxane, THF, or toluene are generally preferred.[7]
FAQ 2: My analysis shows a significant amount of an arene byproduct corresponding to my boronic acid (Ar-H instead of Pyr-Ar). What is this and how do I stop it?
You are observing protodeboronation , one of the most prevalent side reactions in Suzuki coupling.[8] This process involves the cleavage of the C–B bond of your organoboron reagent and its replacement with a C–H bond, effectively destroying your nucleophile before it can participate in the catalytic cycle.
Plausible Causes & Mechanistic Insight:
Protodeboronation is essentially a protonolysis reaction. It can be promoted by acidic or basic conditions and is highly dependent on the electronic nature of the boronic acid and the reaction conditions.[8]
-
Boronic Acid Instability: Electron-deficient arylboronic acids and many heteroarylboronic acids are particularly susceptible to this side reaction.[9][10] The presence of a basic nitrogen atom in some heteroaromatic boronic acids can lead to rapid decomposition through a zwitterionic intermediate.[8]
-
Reaction Conditions: High temperatures and prolonged reaction times increase the likelihood of protodeboronation. The presence of excess water and certain bases can also accelerate the process.[9]
Troubleshooting & Optimization Strategies:
-
Use a More Stable Boron Reagent:
-
Potassium Trifluoroborate Salts (ArBF₃K): These are often crystalline, air-stable solids that are significantly more robust towards protodeboronation than their boronic acid counterparts.[10] They slowly release the boronic acid under the reaction conditions.
-
Boronic Pinacol Esters (Bpin): These are another excellent alternative, offering enhanced stability.[10]
-
MIDA Boronate Esters: These provide a "slow-release" of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[8]
-
-
Optimize Reagent Stoichiometry and Quality:
-
Use Fresh Reagent: Boronic acids can degrade upon storage. Use a freshly opened bottle or purify the reagent before use.
-
Use a Slight Excess: Employing a slight excess (e.g., 1.2–1.5 equivalents) of the boron reagent can help compensate for some degradation during the reaction.[10]
-
-
Modify Reaction Conditions:
-
Choice of Base: Use the mildest base that still affords a good reaction rate. Often, K₂CO₃ is a good starting point. For particularly sensitive substrates, weaker bases might be necessary.
-
Minimize Water: Use a solvent system with minimal water, such as anhydrous dioxane or toluene.[11]
-
Troubleshooting Workflow for Protodeboronation```dot
Caption: The desired Suzuki cycle and key competing side reaction pathways.
FAQ 4: My reaction turns black and stalls, leaving unreacted starting materials. What's happening to my catalyst?
A color change to black, especially when accompanied by a stalled reaction, is a strong indicator of palladium catalyst decomposition into palladium black (insoluble, inactive Pd(0) particles).
[12]Plausible Causes & Mechanistic Insight:
The active Pd(0) species in the catalytic cycle is only kinetically stable. If it is not effectively stabilized by the ligand or if it cannot quickly re-enter the catalytic cycle via oxidative addition, it can aggregate and precipitate as inactive palladium black.
-
Inefficient Ligand: The ligand may not be bulky or electron-rich enough to protect the Pd(0) center, especially at higher temperatures. Simple, less sterically demanding ligands like PPh₃ are more prone to dissociation.
-
Slow Oxidative Addition: this compound is an electron-deficient halide, which generally makes oxidative addition easier. H[12]owever, if there are other inhibiting factors, a slowdown in this first step can leave the Pd(0) catalyst vulnerable.
-
High Temperatures: Elevated temperatures accelerate the rate of catalyst decomposition.
Troubleshooting & Optimization Strategies:
-
Use Modern Pre-catalysts and Ligands:
-
Switch to a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, use a well-defined palladium pre-catalyst. Buchwald pre-catalysts (e.g., XPhos Pd G3) are designed for high stability and efficient generation of the active monoligated Pd(0) species, minimizing decomposition. [5] * Ensure Proper Ligand-to-Metal Ratio: If not using a pre-catalyst, ensure you are using an adequate ratio of ligand to palladium (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively).
-
-
Control Reaction Temperature: Do not overheat the reaction. Run temperature screens to find the lowest effective temperature for the coupling.
-
Ensure Purity of Reagents: Impurities in solvents or starting materials can sometimes poison the catalyst. Use high-purity, degassed solvents.
General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point designed to minimize common side reactions. Optimization will likely be required for specific boronic acid partners.
Reagents & Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.3 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to make 0.2 M solution)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium pre-catalyst to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary of Recommended Bases
| Base | Strength | Common Use Case | Potential Issues |
| K₂CO₃ | Moderate | Good starting point for many couplings, especially with sensitive boronic acids. | May be too weak for challenging transmetalations, leading to slow reactions or homocoupling. |
| K₃PO₄ | Strong | Excellent for accelerating transmetalation with electron-deficient or hindered partners. | [2][9] Can be hygroscopic; requires careful handling. |
| Cs₂CO₃ | Strong | Highly effective for difficult couplings where other bases fail. | [5] More expensive; highly hygroscopic. |
| NaOH, KOH | Very Strong | Generally not recommended for this substrate class. | High risk of hydrodehalogenation and other side reactions. |
References
-
Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]
-
Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoro-4-methylpyrimidine
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Bromo-5-fluoro-4-methylpyrimidine. This substrate, while a valuable building block in pharmaceutical and materials science, presents a unique set of challenges due to its electron-deficient nature, potential for catalyst inhibition, and steric hindrance. This guide is structured as a series of troubleshooting questions and in-depth answers to provide you with the rationale behind experimental choices and to help you systematically optimize your reaction conditions for success.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common culprits?
Low or no yield in cross-coupling reactions with this substrate typically stems from one or more of the following issues:
-
Inactive Catalyst: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are starting with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to Pd(0) may be inefficient under your current conditions.[1]
-
Inappropriate Ligand Choice: this compound is an electron-deficient heteroaryl halide. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and act as a catalyst poison, deactivating it.[2] A suitable ligand is crucial to shield the palladium and promote the desired catalytic cycle over off-cycle decomposition pathways. Bulky, electron-rich phosphine ligands are often required.[3][4]
-
Side Reactions: The most common side reactions are protodebromination (replacement of bromine with a hydrogen atom) and, in the case of Suzuki couplings, homocoupling of the boronic acid partner. These are often exacerbated by an incorrect choice of base, solvent, or temperature.
-
Poor Reagent Quality or Reaction Setup: Impurities in solvents or reagents, particularly the presence of oxygen or water (when not part of the solvent system), can rapidly deactivate the catalyst. Rigorous degassing of solvents and the use of an inert atmosphere are critical.
Q2: Which cross-coupling reaction—Suzuki-Miyaura or Buchwald-Hartwig—is better suited for derivatizing this pyrimidine?
Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions are powerful tools for this substrate, but they address different synthetic goals and have distinct challenges.
-
Suzuki-Miyaura Coupling: This is an excellent and versatile method for creating C-C bonds. The reaction is generally tolerant of a wide range of functional groups.[5] The primary challenges are preventing protodeboronation of the boronic acid partner and ensuring the transmetalation step is efficient.[6]
-
Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds.[7] With heteroaryl halides like our substrate, the key challenge is overcoming catalyst inhibition by the pyrimidine nitrogen and the amine coupling partner.[2] This often necessitates the use of highly specialized, sterically hindered biarylphosphine ligands.[8][9]
The "better" reaction depends entirely on the bond you intend to form. Both can be optimized to high yields with the correct choice of catalyst, ligand, and conditions.
Q3: How do I select the optimal palladium catalyst and ligand from the vast number available?
The choice is critical and should be guided by the specific transformation (e.g., C-C vs. C-N coupling).
Guiding Principle: For challenging substrates, the ligand's properties are often more important than the palladium source. The ligand's role is to stabilize the Pd(0) center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition.[4]
-
For Suzuki-Miyaura reactions, start with a system known for its broad utility with heteroaryl halides. Buchwald's biarylphosphine ligands such as SPhos or XPhos are excellent starting points due to their steric bulk and electron-donating character, which promote the key steps of the catalytic cycle.[3] Modern pre-catalysts like XPhos Pd G3 are often more reliable than generating the catalyst in situ.
-
For Buchwald-Hartwig aminations, the ligand requirements are even more stringent. Sterically hindered biarylphosphine ligands are essential.[8] Again, XPhos is a strong candidate, as are bidentate ligands like Xantphos in certain cases, which can help prevent catalyst deactivation.[7]
The following table provides a starting point for ligand selection.
| Coupling Type | Recommended Ligand Class | Specific Examples | Rationale |
| Suzuki-Miyaura | Bulky, Electron-Rich Monodentate Phosphines | SPhos, XPhos, RuPhos | Promotes fast reductive elimination and stabilizes the active Pd(0)L₁ species.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | Strong σ-donors that form robust catalysts, good for sterically hindered substrates.[10][11] | |
| Buchwald-Hartwig | Sterically Hindered Biaryl Phosphines | XPhos, BrettPhos | The steric bulk is critical for promoting C-N reductive elimination, a typically difficult step.[8] |
| Bidentate Phosphines | Xantphos, dppf | Can provide additional catalyst stability and prevent catalyst decomposition pathways.[7] |
Section 2: Detailed Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Q: My LC-MS analysis shows primarily unreacted this compound after several hours, even at elevated temperatures. What are the likely causes and how can I systematically troubleshoot this?
This issue points directly to a problem with catalyst activity or the initial oxidative addition step. The electron-deficient nature of the pyrimidine ring should facilitate oxidative addition, so the problem likely lies with the catalyst itself or other reaction parameters.
Causality and Solutions:
-
Inefficient Pd(0) Formation: If using a Pd(II) salt like Pd(OAc)₂, the in situ reduction to the active Pd(0) species may be failing. Phosphine ligands can act as reductants, but this process can be unreliable.
-
Solution: Switch to a well-defined Pd(0) source like Pd₂(dba)₃ or, even better, a modern pre-catalyst such as XPhos Pd G3 or SPhos Pd G2 . These "pre-catalysts" are designed to generate the active Pd(0)L₁ species cleanly and efficiently upon gentle heating with a base.
-
-
Poor Ligand Choice: The ligand may not be electron-rich enough to form a sufficiently reactive Pd(0) complex, or it may be sterically insufficient to prevent catalyst decomposition.
-
Solution: Screen a panel of bulky, electron-rich ligands. Start with established leaders like XPhos and SPhos . If those fail, consider ligands from different classes, such as the cataCXium family or an N-heterocyclic carbene (NHC) based catalyst like PEPPSI-IPr.
-
-
Sub-optimal Temperature or Solvent: The reaction may simply be too slow at the current temperature, or the solvent may not be appropriate for stabilizing the catalytic intermediates.
-
Solution: Incrementally increase the temperature, monitoring for decomposition. For solvents, aprotic polar solvents like 1,4-dioxane , toluene , or CPME are generally good starting points. Ensure the solvent is rigorously degassed and anhydrous.
-
Troubleshooting Workflow: No Conversion
Below is a systematic workflow to diagnose and solve a stalled reaction.
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Problem 2: Significant Formation of Side Products
Q: My reaction is proceeding, but I'm observing a large amount of debrominated starting material (protodebromination) and/or homocoupling of my boronic acid. How can I improve the selectivity?
These side reactions compete with the desired cross-coupling pathway and are often a sign that the catalytic cycle is being disrupted or that one elementary step (like transmetalation) is slow relative to decomposition pathways.
Causality and Solutions:
-
Protodebromination: This occurs when the Ar-Pd(II)-X intermediate is intercepted by a proton source before it can undergo transmetalation or reductive elimination. Water, alcohols, or even trace moisture can be the proton source.
-
Solution: Use an anhydrous base like K₃PO₄ or Cs₂CO₃ and ensure your solvent is scrupulously dry. Running the reaction under rigorously anhydrous conditions can significantly suppress this side reaction.
-
-
Homocoupling (Suzuki): This side reaction is often promoted by the presence of oxygen and can be exacerbated by bases that are too strong or reaction temperatures that are too high. It suggests that the transmetalation step is slow.
-
Solution:
-
Degassing is paramount: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. Use multiple freeze-pump-thaw cycles for best results.
-
Base Selection: A weaker base may be beneficial. While strong bases accelerate transmetalation, they can also promote boronic acid decomposition. Compare a strong base like NaOtBu with a milder one like K₂CO₃ or K₃PO₄.[12]
-
Ligand Choice: A bulkier ligand can accelerate the final reductive elimination step, helping the desired catalytic cycle outcompete the homocoupling pathway.
-
-
Comparative Table of Common Bases
| Base | Strength | Common Use Case | Potential Issues with Pyrimidine Substrate |
| K₂CO₃ / Cs₂CO₃ | Moderate | General purpose, often used in aqueous solvent mixtures. | Can be slow; aqueous conditions may promote protodebromination if not optimized. |
| K₃PO₄ | Moderate/Strong | Excellent anhydrous base, good for suppressing protodeboronation. | Can have solubility issues in some organic solvents. |
| NaOtBu / KOtBu | Very Strong | Primarily for Buchwald-Hartwig aminations and some challenging Suzuki couplings. | Can promote rapid decomposition of sensitive functional groups or boronic acids.[13] |
Problem 3: Specific Challenges with Buchwald-Hartwig Amination
Q: I am attempting a C-N coupling with an aliphatic amine, but the reaction is sluggish and gives a complex mixture. What are the specific considerations for the Buchwald-Hartwig amination of this compound?
The Buchwald-Hartwig amination of N-heteroaryl halides is a notoriously challenging transformation.[13][14] The primary difficulty arises from the interaction of the nitrogen atoms (from both the pyrimidine substrate and the amine coupling partner) with the palladium catalyst, which can lead to the formation of inactive off-cycle complexes.
Causality and Solutions:
-
Catalyst Inhibition: The lone pair on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The amine coupling partner can do the same.
-
Solution: This is where ligand choice is absolutely critical. A very bulky biarylphosphine ligand like XPhos or BrettPhos is required.[8] The steric hindrance provided by these ligands creates a protective pocket around the palladium atom, disfavoring the formation of catalyst-inhibiting dimers and promoting the desired C-N reductive elimination.[7]
-
-
Slow Reductive Elimination: The formation of the C-N bond via reductive elimination is often the rate-limiting step, especially with electron-deficient heteroaryls.
-
Solution: Use a ligand that is not only bulky but also highly electron-donating. This increases the electron density on the palladium center, which in turn accelerates the reductive elimination step.
-
-
Incorrect Base: The base deprotonates the amine to form the active nucleophile. A base that is too weak will result in a slow reaction, while one that is too strong might cause substrate or product decomposition.
-
Solution: A strong, non-nucleophilic alkoxide base like NaOtBu or LHMDS is almost always required for Buchwald-Hartwig aminations.
-
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps and the importance of the ligand in maintaining the cycle.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Section 3: Generalized Experimental Protocols
Disclaimer: These are starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (General Conditions)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 - 0.2 M)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the boronic acid derivative, and the base under an inert atmosphere (Argon or Nitrogen).
-
Add the palladium pre-catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination (General Conditions)
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.3 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Strong Base (e.g., NaOtBu, 1.3 - 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or CPME, 0.1 - 0.2 M)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst and the base under an inert atmosphere.
-
In a separate flask, dissolve the this compound and the amine in the anhydrous, degassed solvent.
-
Add the substrate/amine solution to the flask containing the catalyst and base.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [Link]
-
Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. NIH Public Access. [Link]
-
Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. ACS Publications. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. NIH Public Access. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Royal Society of Chemistry. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Problems with Suzuki coupling. Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). NIH Public Access. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination of 2-Bromo-5-fluoro-4-methylpyrimidine in Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 2-Bromo-5-fluoro-4-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of working with this electron-deficient heteroaryl halide and minimize unwanted side reactions, particularly debromination.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination in my coupling reaction?
A1: The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the presence of the fluorine atom. This electronic nature makes the C-Br bond susceptible to cleavage through pathways other than the desired oxidative addition. The primary cause of debromination, also known as hydrodehalogenation, is often a competing reaction pathway where the aryl halide is reduced instead of coupled. This can be exacerbated by factors such as high reaction temperatures, certain bases, and the presence of hydrogen sources in the reaction mixture.
Q2: I'm observing significant amounts of the debrominated byproduct, 5-fluoro-4-methylpyrimidine. What is the first thing I should check?
A2: The first step in troubleshooting is to meticulously review your reaction setup for any potential sources of moisture or oxygen. Ensure all glassware is rigorously dried and that the reaction is conducted under a completely inert atmosphere (argon or nitrogen).[1] Solvents should be anhydrous and properly degassed. Even trace amounts of water can lead to undesired side reactions.
Q3: Can the choice of palladium catalyst influence the extent of debromination?
A3: Absolutely. The choice of both the palladium source and the ligand is critical.[2] For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and subsequent steps in the catalytic cycle.[3] These ligands can stabilize the palladium center and favor the desired coupling pathway over competing decomposition or side reactions.
Q4: How does the choice of base affect the reaction outcome?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings.[4][5] However, strong bases, especially in combination with certain solvents, can promote debromination. It is often a delicate balance, and screening different bases is recommended. Weaker bases or alternative reaction conditions that do not require a strong base may be beneficial.[6]
II. Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to troubleshooting common issues encountered when using this compound in coupling reactions.
Symptom: Significant Formation of Debrominated Byproduct
Potential Cause 1: High Reaction Temperature
-
Explanation: Elevated temperatures can provide the activation energy for undesired side reactions, including hydrodehalogenation. Thermally sensitive substrates benefit from milder conditions.[1]
-
Solution:
-
Lower the Reaction Temperature: Attempt the coupling at a lower temperature (e.g., room temperature to 60 °C).[7] This may require a more active catalyst system.
-
Employ a Highly Active Catalyst: Utilize catalyst systems known for their high activity at lower temperatures, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos).[1][7]
-
Potential Cause 2: Inappropriate Base Selection
-
Explanation: Strong bases can sometimes facilitate protonolysis of the C-Br bond, leading to debromination. The choice of base can significantly influence the reaction's outcome.[4]
-
Solution:
-
Screen Weaker Bases: Instead of strong bases like sodium tert-butoxide, consider weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[4]
-
Use Anhydrous Conditions: If using a carbonate or phosphate base, ensure the reaction is strictly anhydrous to prevent hydrolysis, which can be another source of protons for debromination.
-
Potential Cause 3: Unfavorable Solvent Choice
-
Explanation: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Some solvents may also act as a hydrogen source for debromination.
-
Solution:
-
Solvent Screening: Test a range of anhydrous, degassed solvents. Common choices for coupling reactions include dioxane, toluene, and THF.[8]
-
Avoid Protic Solvents: Unless part of a well-defined aqueous system, avoid protic solvents like alcohols that can readily donate protons.
-
Symptom: Low or No Desired Product Formation
Potential Cause 1: Catalyst Inactivity or Decomposition
-
Explanation: The active Pd(0) species is prone to oxidation or decomposition, especially at higher temperatures or in the presence of impurities.[3]
-
Solution:
Potential Cause 2: Poor Ligand Choice
-
Explanation: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2] An unsuitable ligand can lead to a stalled or inefficient reaction.
-
Solution:
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting coupling reactions.
III. Optimized Protocols
The following protocols are provided as starting points and may require further optimization based on the specific coupling partner.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize debromination by using a highly active catalyst at a moderate temperature.
Table 1: Reagents and Conditions for Optimized Suzuki-Miyaura Coupling
| Component | Amount | Role |
| This compound | 1.0 equiv | Electrophile |
| Arylboronic Acid | 1.5 equiv | Nucleophile |
| Pd₂(dba)₃ | 2 mol% | Palladium Source |
| XPhos | 4.5 mol% | Ligand |
| K₃PO₄ (finely ground) | 2.0 equiv | Base |
| 1,4-Dioxane/H₂O (5:1) | 0.1 M | Solvent |
| Temperature | 60 °C | Reaction Temp. |
| Time | 12-24 h | Reaction Time |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a portion of the anhydrous 1,4-dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining dioxane and degassed water.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Buchwald-Hartwig Amination Protocol
This protocol employs a robust catalyst system suitable for C-N bond formation with the target substrate.
Table 2: Reagents and Conditions for Optimized Buchwald-Hartwig Amination
| Component | Amount | Role |
| This compound | 1.0 equiv | Electrophile |
| Amine | 1.2 equiv | Nucleophile |
| XPhos Pd G3 | 2 mol% | Pre-catalyst |
| Sodium tert-butoxide | 1.5 equiv | Base |
| Toluene | 0.1 M | Solvent |
| Temperature | 80 °C | Reaction Temp. |
| Time | 8-16 h | Reaction Time |
Step-by-Step Procedure:
-
In a glovebox, add this compound, the amine, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst to a sealable reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Side Reaction
Caption: The desired catalytic cycle versus the competing debromination pathway.
IV. References
-
Application Notes and Protocols for Low-Temperature Suzuki-Miyaura Coupling with RuPhos. Benchchem. Available at:
-
Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines. Benchchem. Available at:
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at:
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate. Available at:
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. Available at:
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at:
-
Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem. Available at:
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. National Institutes of Health. Available at:
-
Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. ACS Publications. Available at:
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at:
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. Available at:
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate. Available at:
-
Buchwald–Hartwig amination. Wikipedia. Available at:
-
Cross-coupling reaction. Wikipedia. Available at:
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ACS Publications. Available at:
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. Available at:
-
Suzuki Coupling. Organic Chemistry Portal. Available at:
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem. Available at:
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at:
-
Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. National Institutes of Health. Available at:
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. ACS Publications. Available at:
-
Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Semantic Scholar. Available at:
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Available at:
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at:
-
New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. ACS Publications. Available at:
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at:
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ResearchGate. Available at:
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:
-
A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem. Available at:
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at:
-
Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Products Derived from 2-Bromo-5-fluoro-4-methylpyrimidine
Welcome to the technical support center for the purification of products derived from the versatile building block, 2-Bromo-5-fluoro-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of derivatives from this key intermediate. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Purification Challenge
This compound is a valuable starting material in medicinal chemistry due to its multiple reaction sites, allowing for diverse molecular architectures. However, the very features that make it synthetically attractive—the reactive C-Br bond, the electron-withdrawing pyrimidine ring, and the fluorine substituent—can also lead to a variety of impurities and purification challenges. This guide will address specific issues encountered in common downstream reactions such as cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
Section 1: Troubleshooting Reaction-Specific Impurities
This section is dedicated to addressing purification issues arising from the most common synthetic transformations of this compound.
Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[1] However, the purification of the resulting biaryl pyrimidines can be complicated by several factors.
Question: My crude product from a Suzuki coupling shows multiple spots on TLC, including one that is non-polar and runs near the solvent front. What is it and how do I remove it?
Answer: This is a common issue. The non-polar spot is likely a homocoupling byproduct of your boronic acid. This occurs when the boronic acid couples with itself, a side reaction that can be promoted by the presence of oxygen.[2]
Purification Strategy:
-
Optimized Chromatography: A well-optimized silica gel column chromatography is typically effective. Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The homocoupling product, being less polar than your desired biaryl pyrimidine, should elute first.
-
Aqueous Workup: A thorough aqueous workup before chromatography is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted boronic acid and some boron-containing byproducts.
Question: I've isolated my desired product, but NMR analysis shows a significant amount of a debrominated byproduct (5-fluoro-4-methylpyrimidine). What causes this and how can I avoid it?
Answer: Debromination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions.[3][4][5] It involves the replacement of the bromine atom with a hydrogen atom. This can be caused by several factors, including the presence of a hydrogen source (e.g., solvent, water, or certain bases) and the specific catalyst/ligand system used.[4] The C-Br bond strength also plays a role.[5]
Mitigation and Purification:
-
Reaction Optimization: To minimize the formation of this byproduct, ensure your reaction is run under strictly anhydrous conditions. The choice of base is also critical; weaker bases may sometimes reduce the extent of dehalogenation.[6]
-
Purification: Separating the debrominated byproduct from the desired product can be challenging due to their similar polarities.
-
High-Performance Column Chromatography: Utilizing a high-resolution silica column with a shallow gradient can often resolve these two compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the more soluble debrominated impurity.[7][8][9]
-
Troubleshooting Suzuki Coupling Purification
Caption: Decision workflow for purifying Suzuki coupling products.
Buchwald-Hartwig Amination Products
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[10][11][12] The resulting amino-pyrimidine derivatives often require careful purification to remove catalyst residues and other byproducts.
Question: After my Buchwald-Hartwig reaction and workup, my product is contaminated with residual palladium catalyst. How can I remove it?
Answer: Palladium residues are a common issue in cross-coupling reactions and can be problematic for downstream applications, especially in drug development.
Purification Strategy:
-
Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can remove a significant portion of the precipitated palladium catalyst.[13]
-
Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through Celite®. Be mindful that this can sometimes lead to loss of product due to adsorption.
-
Silica Gel Chromatography: A standard silica gel column is often effective at removing palladium residues, which tend to stick to the silica.
Question: My amination reaction with a secondary amine is sluggish and gives a low yield, with a lot of unreacted starting material. How can I improve this and purify my product?
Answer: Reactions with sterically hindered amines can be challenging. The choice of ligand, base, and reaction temperature are critical for success.[12]
Mitigation and Purification:
-
Reaction Optimization: Consider using a more electron-rich and bulky phosphine ligand, which can facilitate the reductive elimination step for hindered substrates.[13]
-
Purification:
-
Acid-Base Extraction: If your product is basic, an acid-base extraction can be a powerful purification technique. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities (like the starting this compound) in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Column Chromatography: A silica gel column with a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve the peak shape and recovery of basic amine products.
-
Sonogashira Coupling Products
The Sonogashira coupling is used to form C-C triple bonds.[14] Purification can be challenging due to the potential for alkyne homocoupling (Glaser coupling) and catalyst-related impurities.
Question: My Sonogashira reaction product is contaminated with a byproduct that has a similar polarity. What is it likely to be?
Answer: A common byproduct in Sonogashira couplings is the homocoupled alkyne (a diyne), formed from the oxidative coupling of the terminal alkyne starting material. This is often promoted by the copper co-catalyst.
Purification Strategy:
-
Copper-Free Conditions: To avoid this byproduct, consider a copper-free Sonogashira protocol.[15]
-
Optimized Chromatography: Careful column chromatography is the most common method to separate the desired product from the diyne byproduct. A shallow gradient is often required.
-
Recrystallization: If the product is crystalline, recrystallization can be very effective as the symmetrical diyne often has different crystal packing properties.
Nucleophilic Aromatic Substitution (SNAr) Products
SNAr reactions are common for functionalizing electron-deficient pyrimidines.[16][17] The regioselectivity and potential for side reactions are key considerations.
Question: I performed an SNAr reaction with an oxygen nucleophile, but I see a significant amount of a hydrolyzed byproduct (2-hydroxy-5-fluoro-4-methylpyrimidine). How did this happen and how do I remove it?
Answer: The C-Br bond in this compound is susceptible to hydrolysis, especially in the presence of water and a base, or at elevated temperatures.
Mitigation and Purification:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.
-
Purification:
-
Column Chromatography: The hydroxy-pyrimidine is significantly more polar than the desired ether product and can usually be easily separated by silica gel chromatography.
-
Aqueous Wash: During the workup, washing the organic layer with water can help remove some of the more water-soluble hydroxy byproduct.
-
Section 2: General Purification FAQs
This section addresses broader questions related to the purification of this compound derivatives.
Q1: What are the best general techniques for purifying pyrimidine derivatives?
A1: A combination of techniques is often most effective.[18] A typical workflow includes an aqueous workup and extraction, followed by either column chromatography or recrystallization.[19][20]
Q2: My compound is a solid but won't crystallize ("oils out"). What should I do?
A2: Oiling out occurs when a compound separates from the solution as a liquid rather than a solid. This can be due to the presence of impurities or the use of an inappropriate solvent.[21]
-
Try a different solvent or solvent system: A systematic solvent screening is recommended.[22]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask: This can provide a surface for nucleation.
-
Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal can induce crystallization.
Q3: My compound streaks badly on a silica gel column. How can I improve the chromatography?
A3: Streaking is often an issue with polar or basic compounds like many pyrimidine derivatives.[23]
-
Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonia solution to your mobile phase can significantly improve peak shape.
-
Use a different stationary phase: Consider using alumina or reverse-phase silica gel (C18). For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[23]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed by multiple methods.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. HPLC is a more quantitative method.
-
Spectroscopy: 1H NMR, 13C NMR, and mass spectrometry are essential for confirming the structure and identifying any impurities.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Data Summary Tables
Table 1: Common Impurities and Suggested Purification Methods
| Impurity Type | Likely Source Reaction(s) | Key Challenge | Recommended Purification Technique(s) |
| Homocoupled Boronic Acid | Suzuki-Miyaura | Non-polar, elutes quickly | Silica Gel Chromatography (Normal Phase) |
| Debrominated Pyrimidine | Suzuki-Miyaura, Buchwald-Hartwig | Similar polarity to product | High-Resolution Chromatography, Recrystallization |
| Palladium/Catalyst Residues | All Cross-Coupling Reactions | Can be difficult to remove completely | Filtration through Celite®, Charcoal Treatment, Chromatography |
| Homocoupled Alkyne (Diyne) | Sonogashira | Often has similar polarity to the product | Optimized Chromatography, Recrystallization |
| Hydrolyzed Pyrimidine | SNAr, Workup | Highly polar | Silica Gel Chromatography, Aqueous Extraction |
| Unreacted Starting Material | All Reactions | Can co-elute with the product | Step-Gradient Chromatography, Acid-Base Extraction |
Table 2: Recommended Solvents for Purification Techniques
| Purification Method | Recommended Solvents/Systems | Rationale |
| Column Chromatography (Normal Phase) | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Good for a wide range of polarities.[21] |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, Toluene, Ethanol/Water | Choice depends on the solubility profile of the product.[24] |
| Washing (for solids) | Acetonitrile, Diethyl Ether | Effective for removing soluble impurities from an insoluble product.[19] |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[24]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent). Carefully load the sample onto the top of the silica gel.[24]
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute your compounds based on their polarity.
-
Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.[24]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of your product.[24]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purification Workflow Diagram
Caption: General workflow for purification of pyrimidine derivatives.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.
- Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. ResearchGate.
- Benchchem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine.
- National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Brown, D., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
- (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Wikipedia. (n.d.). Dehalogenation.
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023). Recrystallization.
- (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Benchchem. (n.d.). A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine.
- PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.
- Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Reactions of 2-Bromo-5-fluoro-4-methylpyrimidine
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the coupling of 2-Bromo-5-fluoro-4-methylpyrimidine. This electron-deficient, sterically hindered heterocyclic halide presents a unique set of challenges that can lead to frustratingly low yields. This document is designed to provide in-depth, practical solutions to common problems in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Introduction: The Challenge of this compound
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the electronic and steric properties of the substrates.[1][2] this compound is a particularly challenging substrate for several reasons:
-
Electron-Deficient Ring: The pyrimidine ring is inherently electron-poor, and the presence of the strongly electron-withdrawing fluorine atom further deactivates the ring towards oxidative addition, a key step in the catalytic cycle.[3]
-
Potential for Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition and reduced activity.[3][4]
-
Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of the catalyst and the amine coupling partner.
-
Side Reactions: The electron-deficient nature of the ring increases the susceptibility to nucleophilic aromatic substitution (SNAr) as a competing pathway, particularly with strongly basic or nucleophilic amines.[5]
This guide will walk you through a logical troubleshooting process to overcome these challenges and optimize your reaction for higher yields.
Frequently Asked Questions & Troubleshooting Guides
Question 1: Why am I seeing low to no conversion of my this compound starting material?
Low or no conversion is one of the most common issues and typically points to a problem with the catalyst's activity or the reaction conditions being too mild.
Answer & Troubleshooting Steps:
The root cause of low conversion often lies in the critical first step of the catalytic cycle: oxidative addition. For an electron-deficient substrate like this compound, this step can be particularly sluggish.
1. Evaluate Your Catalyst System: Ligand is Key
The choice of phosphine ligand is paramount for activating the C-Br bond of your pyrimidine. Bulky, electron-rich ligands are generally required to stabilize the palladium center and promote oxidative addition.[1][3]
-
Insight: First-generation ligands like P(o-tolyl)3 are often insufficient for such challenging substrates.[1] Modern biarylphosphine ligands (Buchwald-type) or ferrocenylphosphine ligands (Hartwig-type) are designed for these difficult couplings.[1]
| Ligand Class | Recommended Ligands | Key Features & When to Use |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent for electron-deficient and sterically hindered aryl halides. A great starting point for optimization.[3][6] |
| Josiphos-type Ligands | CYPF-tBu | Known for high activity and stability, particularly with heteroaryl halides.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer strong electron donation and can be effective for challenging couplings, including those with heteroaryl chlorides.[8][9] |
Experimental Protocol: Ligand Screening
A systematic ligand screening is the most effective way to identify the optimal choice for your specific amine coupling partner.
-
Set up a parallel series of reactions in small vials under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).[6]
-
Use a consistent set of reaction parameters (Pd source, base, solvent, temperature) for all reactions.
-
In each vial, use a different ligand from the recommended list above.
-
Monitor the reactions by LC-MS or GC-MS at regular intervals to determine the rate of conversion.
2. Consider Your Palladium Pre-catalyst
While Pd(OAc)2 and Pd2(dba)3 are common palladium sources, they require in-situ reduction to the active Pd(0) species, which can be inefficient.[10] Pre-formed Pd(0) sources or, even better, palladacycle pre-catalysts are often more reliable.
-
Insight: Pre-catalysts like XPhos Pd G3 or SPhos Pd G2 are designed for rapid and clean generation of the active LPd(0) species upon exposure to a base, leading to more consistent results.[10]
3. Increase Reaction Temperature
Buchwald-Hartwig reactions often require elevated temperatures, typically in the range of 80-110 °C, to overcome the activation energy for oxidative addition.[10][11]
-
Actionable Advice: If you are running your reaction at a lower temperature (e.g., 60-70 °C), consider increasing it to 100 °C. Ensure your solvent choice is appropriate for the higher temperature. Toluene and dioxane are common high-boiling point solvents for these reactions.[12]
Question 2: My reaction is producing a significant amount of a dehalogenated byproduct (5-fluoro-4-methylpyrimidine). What's causing this and how can I prevent it?
The formation of a hydrodehalogenated byproduct is a common side reaction that competes with the desired C-N bond formation.
Answer & Troubleshooting Steps:
Hydrodehalogenation occurs when the aryl palladium intermediate undergoes reaction with a hydride source before reductive elimination with the amine can take place. The choice of base and the presence of water can significantly influence this side reaction.
1. Re-evaluate Your Base Selection
While strong bases are necessary to deprotonate the amine and facilitate catalyst turnover, some can promote side reactions.[13]
-
Insight: Sodium tert-butoxide (NaOtBu) is a very strong base and is widely used, but it can be aggressive.[6] If you are observing significant hydrodehalogenation, switching to a slightly weaker or more sterically hindered base can be beneficial.
| Base | pKaH | Characteristics & Recommendations |
| Sodium tert-butoxide (NaOtBu) | 19 | Very strong, commonly used. Can be too harsh for sensitive substrates.[10] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | Very strong and sterically hindered. Can sometimes reduce side reactions compared to NaOtBu. |
| Cesium Carbonate (Cs₂CO₃) | 10 | A weaker inorganic base. Often requires higher temperatures but can be beneficial for substrates with base-sensitive functional groups.[3][10] |
| Potassium Phosphate (K₃PO₄) | 12.3 | Another milder inorganic base option that can suppress side reactions.[10] |
2. Ensure Anhydrous Conditions
Water can be a source of protons that contribute to hydrodehalogenation. It is critical to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere.
-
Actionable Advice: Dry your solvent over molecular sieves or by distillation. Ensure your amine and other reagents are anhydrous. Use proper Schlenk or glovebox techniques to exclude moisture and oxygen.[6]
Workflow for Minimizing Hydrodehalogenation
Caption: Troubleshooting workflow for hydrodehalogenation.
Question 3: I am observing a competing reaction that appears to be a direct nucleophilic substitution (SNAr). How can I favor the Buchwald-Hartwig pathway?
The electron-deficient nature of the this compound ring makes it susceptible to SNAr, especially with highly nucleophilic amines.
Answer & Troubleshooting Steps:
Favoring the palladium-catalyzed pathway over SNAr involves moderating the reaction conditions to disfavor the uncatalyzed background reaction while promoting the catalytic cycle.
1. Lower the Reaction Temperature
SNAr reactions often have a higher activation energy than the individual steps of the catalytic cycle. Running the reaction at the lowest effective temperature can suppress the SNAr side reaction.
-
Actionable Advice: If you are running your reaction at 110 °C and observing SNAr, try reducing the temperature to 80-90 °C. This may require a longer reaction time or a more active catalyst system (see Question 1) to achieve full conversion.
2. Use a Weaker Base
Strong bases can deprotonate the amine, increasing its nucleophilicity and accelerating the SNAr pathway.
-
Insight: Switching from a strong alkoxide base like NaOtBu to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can significantly reduce the rate of the competing SNAr reaction.[5][10] This is often the most effective strategy.
Logical Relationship: SNAr vs. Buchwald-Hartwig
Caption: Conditions favoring SNAr vs. Buchwald-Hartwig.
Question 4: My yields are inconsistent between batches. What could be causing this variability?
Inconsistent yields are often traced back to subtle variations in reaction setup, reagent quality, or catalyst handling. Organometallic reactions are notoriously sensitive to such factors.[14]
Answer & Troubleshooting Steps:
Achieving reproducibility requires rigorous control over all reaction parameters.
1. Catalyst and Ligand Integrity
-
Palladium Pre-catalysts: Ensure your pre-catalyst has been stored properly under an inert atmosphere. Older or improperly stored catalysts can have reduced activity.
-
Phosphine Ligands: Many bulky phosphine ligands are air-sensitive and can oxidize over time, rendering them ineffective. Store them in a glovebox or under argon.
2. Base Quality and Dispensing
-
Insight: Solid inorganic bases can have varying particle sizes and surface areas, which can affect reaction rates.[10] Grinding the base before use can lead to more consistent results. Sodium tert-butoxide is hygroscopic and its quality can degrade upon exposure to air. Use freshly opened bottles or material that has been stored in a desiccator.
3. Inert Atmosphere and Degassing
-
Actionable Advice: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen). Degassing the solvent by sparging with an inert gas for 15-30 minutes before adding the catalyst and reagents is highly recommended.
Standardized Experimental Protocol for Reproducibility
-
Preparation: In a glovebox, weigh the this compound, amine, palladium pre-catalyst, ligand (if not using a pre-catalyst), and base into an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add freshly degassed, anhydrous solvent to the vial.
-
Sealing: Seal the vial with a screw cap containing a PTFE septum.
-
Reaction: Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at the desired temperature.
-
Stirring: Ensure consistent and vigorous stirring throughout the reaction. For heterogeneous mixtures with inorganic bases, good agitation is crucial.[10]
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and proceed with extraction and purification.[6]
By adhering to a standardized, rigorous protocol, you can minimize batch-to-batch variability and achieve more reliable results.
References
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 2007. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF, ResearchGate. Available at: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Request PDF, ResearchGate. Available at: [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. Request PDF, ResearchGate. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Request PDF, ResearchGate. Available at: [Link]
-
Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. National Institutes of Health. Available at: [Link]
-
The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. Slideshare. Available at: [Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Request PDF, ResearchGate. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]
-
Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. ResearchGate. Available at: [Link]
-
Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Request PDF, ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. National Institutes of Health. Available at: [Link]
-
Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. ResearchGate. Available at: [Link]
-
Influence of 2'-fluoro versus 2'-O-methyl substituent on the sugar puckering of 4'-C-aminomethyluridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 2010. Available at: [Link]
Sources
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Impact of base and solvent choice on 2-Bromo-5-fluoro-4-methylpyrimidine reactivity
Technical Support Center: Reactivity of 2-Bromo-5-fluoro-4-methylpyrimidine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a focus on the critical impact of base and solvent selection in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Coupling.
Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine core of this compound is electron-deficient, making it susceptible to nucleophilic attack. The presence of two different halogen atoms, however, raises critical questions of regioselectivity.
Frequently Asked Questions (FAQs) - SNAr
Q1: Which halogen is more likely to be displaced in an SNAr reaction?
A1: The fluoride at the C5 position is the preferred leaving group over the bromide at the C2 position. In nucleophilic aromatic substitution on electron-deficient rings like pyrimidine, the rate of displacement generally follows the order F > Cl > Br > I.[1] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better at stabilizing the intermediate Meisenheimer complex.[1]
Q2: What is the best type of solvent for SNAr reactions with this substrate?
A2: Polar aprotic solvents are highly recommended. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity. Protic solvents, like alcohols or water, can form hydrogen bonds with the nucleophile and the fluoride, which can decrease the reaction rate.[2][3]
Q3: What is the role of a base in SNAr reactions with amine nucleophiles?
A3: When using a primary or secondary amine as a nucleophile, a non-nucleophilic base is required to neutralize the hydrofluoric acid (HF) that is generated during the reaction. If not neutralized, the HF will protonate the amine nucleophile, rendering it inactive. Common choices include triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[4] Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly at elevated temperatures.[1]
Troubleshooting Guide - SNAr
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently activated nucleophile: The nucleophile is not strong enough to attack the pyrimidine ring. 2. Protonation of the nucleophile: For amine nucleophiles, the generated acid (HF) is quenching the reactant. 3. Low reaction temperature: The activation energy for the reaction has not been overcome. | 1. Increase nucleophilicity: If using an alcohol or amine, deprotonate it first with a strong, non-nucleophilic base like sodium hydride (NaH) to form the more reactive alkoxide or amide. 2. Add a suitable base: Include 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA or K₂CO₃. 3. Increase temperature: Gradually increase the reaction temperature, monitoring for any decomposition of the starting material or product. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. High reaction temperature: At higher temperatures, the kinetic preference for fluoride displacement may be overcome, leading to some bromide substitution. 2. Use of a protic solvent: Protic solvents can alter the relative leaving group abilities of fluoride and bromide.[2] | 1. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Switch to a polar aprotic solvent: Use DMF, DMSO, or MeCN to enhance the regioselectivity for fluoride displacement. |
| Product Degradation | 1. Unstable solvent at high temperatures: Some polar aprotic solvents can decompose at very high temperatures, leading to side reactions. 2. Reaction with strong bases: If a very strong base is used, it may react with other functional groups on the substrate or product. | 1. Choose a more stable solvent: If high temperatures are necessary, consider a high-boiling point ether like 1,4-dioxane. 2. Use a milder base: Opt for K₂CO₃ or DIPEA instead of stronger bases like alkoxides if possible. |
Illustrative SNAr Reaction Workflow
Caption: General workflow for an SNAr reaction.
Representative SNAr Protocol: Amination
-
To a stirred solution of this compound (1.0 eq) in DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
The C2-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds. The choice of base and solvent is critical for a successful transformation.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: Why is the choice of base so critical in Suzuki reactions?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][6] The strength and solubility of the base can significantly impact the reaction rate and yield.
Q2: Which bases are most effective for Suzuki couplings of bromopyrimidines?
A2: A comparative study of bases is often necessary. Generally, inorganic bases are preferred.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and cost-effective. Cs₂CO₃ is more soluble in organic solvents and can be beneficial for challenging substrates.[7]
-
Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is particularly effective for heteroaryl substrates and can sometimes prevent side reactions.[7]
Q3: What solvent systems are recommended?
A3: Suzuki reactions are often performed in a mixture of an organic solvent and water. The water is necessary to dissolve the inorganic base. Common solvent systems include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water Anhydrous conditions with a soluble organic base can also be employed, but are less common.
Q4: I'm observing significant debromination of my starting material. What's causing this?
A4: Debromination (protodeborylation of the boronic acid followed by reduction of the aryl halide) is a common side reaction. It can be caused by:
-
Presence of protic impurities (ensure anhydrous solvents if the reaction is sensitive).
-
Formation of palladium hydride species, which can be influenced by the base and solvent choice.
-
Degradation of the organoboron reagent.[8]
Troubleshooting Guide - Suzuki Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition: The pyrimidine nitrogen can coordinate to the palladium, deactivating the catalyst.[9] 2. Inactive catalyst: The Pd(0) active species is not being generated or is unstable. 3. Poorly soluble base: The base is not sufficiently dissolved to activate the boronic acid. | 1. Use a bulky, electron-rich ligand: Ligands like SPhos or XPhos can sterically hinder the pyrimidine nitrogen from coordinating to the palladium.[9] 2. Use a pre-formed Pd(0) catalyst or a pre-catalyst: Consider using Pd(PPh₃)₄ or a palladacycle pre-catalyst. 3. Change the base or solvent system: Switch to a more soluble base like Cs₂CO₃ or K₃PO₄, or adjust the organic solvent/water ratio to improve solubility. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. High catalyst loading or temperature: These conditions can sometimes favor homocoupling. | 1. Thoroughly degas the reaction mixture: Use a freeze-pump-thaw cycle or sparge with an inert gas (Argon or Nitrogen) for an extended period. 2. Optimize reaction conditions: Reduce the catalyst loading and/or the reaction temperature. |
| Low Yields with Sterically Hindered Boronic Acids | 1. Steric hindrance: The methyl group at C4 and the bulk of the boronic acid can hinder the transmetalation step.[10][11] | 1. Use a stronger base: K₃PO₄ is often effective in promoting the coupling of sterically hindered substrates.[7] 2. Switch to a more active catalyst system: Employ a catalyst with a highly electron-rich and bulky ligand. 3. Increase reaction time and/or temperature. |
Comparative Data: Base Selection in Suzuki Coupling
The following table summarizes typical yields for Suzuki coupling reactions of brominated heteroaromatics with various bases, providing a starting point for optimization.
| Base | Typical Yield Range (%) | Comments |
| Na₂CO₃ | 90-98%[12] | Cost-effective and widely used. A good first choice for optimization. |
| K₂CO₃ | 85-95%[5] | Similar to Na₂CO₃, its different solubility can be advantageous in some solvent systems. |
| Cs₂CO₃ | 90-99%[7] | Often gives excellent yields, especially with difficult substrates, due to its higher solubility in organic solvents. More expensive. |
| K₃PO₄ | 88-98%[7] | A strong, non-nucleophilic base, excellent for heteroaryl substrates and can minimize side reactions. |
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Representative Suzuki Coupling Protocol
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a base (e.g., K₃PO₄, 2.0 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
References
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/application-notes/comparative-study-of-bases-in-suzuki-reactions-of-2-bromo-4-methylpyridine]
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine. Benchchem. [URL: https://www.benchchem.com/troubleshooting/suzuki-coupling-reactions-of-4-bromopyrimidin-2-yl-cyclopentylamine]
- Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem. [URL: https://www.benchchem.com/troubleshooting/low-yields-in-suzuki-coupling-with-5-bromomethyl-2-chloropyrimidine]
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/application-notes/comparative-study-of-inorganic-bases-in-suzuki-cross-coupling-reactions]
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [URL: https://www.researchgate.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-different-bases-on-the-Suzuki-Miyaura-coupling-a_tbl2_275833290]
- The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce. [URL: https://www.researchgate.net/publication/318858763_The_aim_of_this_work_was_to_investigate_the_influence_of_solvent_on_the_selected_nucleophilic_aromatic_substitution_SNAr_process_by_comparison_with_information_obtained_by_performing_the_same_reaction_in_]
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem. [URL: https://www.benchchem.com/application-notes/nucleophilic-aromatic-substitution-on-2-bromo-4-fluoro-5-methylpyridine]
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions]
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem. [URL: https://www.benchchem.com/application-notes/reactivity-of-2-amino-4-bromopyrimidine-and-2-amino-4-chloropyrimidine]
- Solvent effects on the reactivity of 5-Chloro-2-fluoropyridin-3-amine. Benchchem. [URL: https://www.benchchem.com/troubleshooting/solvent-effects-on-the-reactivity-of-5-chloro-2-fluoropyridin-3-amine]
- 2-Bromo-5-fluoropyridine 97 41404-58-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/659690]
- Help needed with unreproducible Suzuki coupling. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/18n1t5s/help_needed_with_unreproducible_suzuki_coupling/]
- How can I solve my problem with Suzuki coupling?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-using-2-bromo-4-methylpyridine]
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [URL: https://www.researchgate.net/publication/230757759_Studies_on_the_Regioselective_Nucleophilic_Aromatic_Substitution_SNAr_Reaction_of_2-Substituted_35-Dichloropyrazines]
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-of-2-bromo-5-methylpyridin-4-amine-with-arylboronic-acids]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/oq8q4h/diagnosing_issues_with_a_failed_suzuki_coupling/]
- A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Aromatic Substitution. Benchchem. [URL: https://www.benchchem.com/application-notes/reactivity-of-4-6-difluoro-5-methylpyrimidine-and-4-6-dichloropyrimidine]
- Failed suzuki coupling, any suggenstions?. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s2215c/failed_suzuki_coupling_any_suggenstions/]
- The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [URL: https://www.chempap.org/file_access.php?file=292a0211.pdf]
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/gc/d0gc02796k]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3945200/]
- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/application-notes/2-bromo-5-methylpyridin-4-amine]
- Preparation method of 2-methyl-5-bromopyrimidine. Google Patents. [URL: https://patents.google.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/troubleshooting/cross-coupling-reactions-of-2-bromo-4-methylpyridine]
- SNAr Reaction in Other Common Molecular Solvents. Wordpress. [URL: https://greenchem.files.wordpress.com/2021/01/snar-in-other-solvents.pdf]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [URL: https://greenchem.files.wordpress.com/2021/01/snar-in-common-solvents-under-pressure.pdf]
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3655418/]
- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9732104/]
- Nucleophilic Substitution Reactions. [URL: https://www.cpp.edu/~psbeauchamp/pdf/316_ch8_substitution.pdf]
- effect of steric hindrance on nucleophiles. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/c8733v/effect_of_steric_hindrance_on_nucleophiles/]
- 2-Bromo-4-methylpyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10942928]
- Nucleophilic Substitution Reactions. [URL: https://www.cpp.edu/~psbeauchamp/pdf/315_ch8_substitution.pdf]
- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9732104/]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2981]
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00792d]
- Steric hindrance – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781351074138-16/steric-hindrance-michael-lysaght-walter-samtleben-baerbel-schmidt-hans-gurland]
- An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid. Benchchem. [URL: https://www.benchchem.com/application-notes/2-4-dimethoxypyrimidine-5-boronic-acid]
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-2-amino-5-bromo-4-methylpyridine]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Managing impurities in the synthesis of 2-Bromo-5-fluoro-4-methylpyrimidine
Welcome to the technical support hub for the synthesis of 2-Bromo-5-fluoro-4-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Recognizing the challenges in synthetic chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and mitigate impurities, ensuring the successful synthesis of your target compound.
Proposed Synthetic Pathway
The synthesis of this compound (Target Compound) can be approached from its chloro-analogue, 2-Chloro-5-fluoro-4-methylpyrimidine, which is often more readily accessible. The proposed final step is a halogen exchange (Finkelstein-type) or a related bromination reaction. The precursor itself can be synthesized from common starting materials like 5-fluorouracil. Understanding this pathway is crucial for anticipating potential impurities.
Caption: Proposed synthetic pathway and points of impurity introduction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: I'm seeing a significant amount of the starting material, 2-Chloro-5-fluoro-4-methylpyrimidine, in my final product. What's causing this incomplete reaction?
Answer: An incomplete halogen exchange reaction is a common issue. The primary causes are typically related to reaction kinetics and equilibrium.
-
Causality: The C-Cl bond in the pyrimidine ring is relatively strong. Driving the reaction to completion requires overcoming this activation energy. Insufficient temperature, inadequate reaction time, or a low concentration/reactivity of the bromide source can lead to a stalled reaction.
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increase the reaction temperature in increments of 5-10°C. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.
-
Extend Reaction Time: If increasing the temperature is not feasible, extend the reaction time. Take aliquots every 2-4 hours to determine if the reaction is progressing.
-
Increase Bromide Concentration: Use a higher molar excess of your bromide source (e.g., NaBr, PBr3). This can shift the equilibrium towards the product side.
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like Acetone, Acetonitrile, or DMF can be effective for Finkelstein-type reactions as they solvate the cation of the bromide salt, increasing the nucleophilicity of the bromide anion[1].
-
Q2: My post-reaction analysis (GC-MS/LC-MS) shows a peak with a mass corresponding to a hydroxyl-pyrimidine. Where is this coming from and how can I prevent it?
Answer: The presence of a hydroxyl-pyrimidine (2-hydroxy-5-fluoro-4-methylpyrimidine) is a classic sign of hydrolysis.
-
Causality: The carbon-halogen bonds on the pyrimidine ring are susceptible to nucleophilic attack by water[2]. This is particularly true for the C-Br bond, which is more labile than the C-Cl bond. Any moisture present in the reaction vessel, reagents, or solvents can lead to the formation of this byproduct. The risk of hydrolysis increases with elevated temperatures and prolonged reaction times.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagent Quality: Use reagents that have been stored properly to prevent moisture absorption.
-
-
Removal Protocol: The hydroxyl impurity is significantly more polar than the target bromo-compound. This difference in polarity is key to its removal.
-
Aqueous Wash: During the workup, washing the organic layer with a mild base like a saturated sodium bicarbonate solution can help remove the acidic hydroxyl-pyrimidine.
-
Chromatography: Flash column chromatography is highly effective. The hydroxyl compound will have a much lower Rf value and will either remain on the baseline or elute much later than the desired product.
-
Q3: How do I set up an effective purification strategy to isolate the final product with high purity (>98%)?
Answer: A multi-step purification strategy is often necessary to achieve high purity. This typically involves an initial workup followed by a final polishing step like chromatography or recrystallization.
-
Logical Workflow:
Caption: General workflow for the purification of this compound.
-
Detailed Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: A non-polar/polar solvent system is ideal. Start with a low polarity mixture and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexanes.
-
Rationale: The target compound is moderately polar. Unreacted starting materials and non-polar byproducts will elute first in a low-polarity solvent, while highly polar impurities (like the hydrolysis product) will remain strongly adsorbed to the silica.
-
-
Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for better separation, rather than loading it as a concentrated solution (wet loading).
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions.
-
Q4: What are the key analytical techniques to confirm the identity and purity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.
| Technique | Purpose | Expected Observations for this compound |
| TLC/HPLC | Monitor reaction progress and assess purity. | A single spot/peak for the pure product with a distinct Rf/retention time compared to starting materials. |
| GC-MS / LC-MS | Determine molecular weight and identify impurities. | Molecular ion peak [M]+• showing a characteristic isotopic pattern for bromine (approx. 1:1 ratio for m/z 190/192). Fragmentation may involve loss of •Br or •CH₃[3]. |
| ¹H NMR | Confirm the proton environment. | A singlet for the pyrimidine proton and a singlet for the methyl protons. |
| ¹⁹F NMR | Confirm the presence and environment of the fluorine atom. | A singlet or a doublet (if coupled to the pyrimidine proton). |
| ¹³C NMR | Confirm the carbon skeleton. | The expected number of carbon signals, with the C-Br and C-F carbons showing characteristic shifts. |
References
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Semantic Scholar. [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. CORE. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
Sources
Catalyst deactivation issues with nitrogen-containing heterocycles like 2-Bromo-5-fluoro-4-methylpyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet complex challenge in synthetic chemistry: catalyst deactivation when working with nitrogen-containing heterocycles like 2-Bromo-5-fluoro-4-methylpyrimidine. The lone pair of electrons on the nitrogen atom in these rings can strongly coordinate with transition metal catalysts, leading to catalyst poisoning and diminished reaction yields.[1][2][3] This guide offers practical, field-proven insights to diagnose, mitigate, and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Heck) failing when using a pyrimidine-based substrate?
A: The primary culprit is often catalyst poisoning.[2] The nitrogen atom in the pyrimidine ring possesses a lone pair of electrons that can strongly coordinate to the palladium or other transition metal centers of your catalyst.[1][2] This binding action blocks the active sites, preventing the catalyst from participating in the catalytic cycle, which can result in low to no product yield.[2] This is particularly prevalent with 2-substituted pyridines and pyrimidines.[2]
Q2: I'm observing a black precipitate in my reaction. What does this indicate?
A: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst aggregation and deactivation.[4] This can be caused by several factors, including the displacement of stabilizing ligands by the nitrogen-containing substrate, leading to the agglomeration of palladium nanoparticles.
Q3: Can the electronic properties of my pyrimidine substrate affect catalyst deactivation?
A: Absolutely. The electron-deficient nature of the pyrimidine ring generally makes it more reactive in cross-coupling reactions compared to analogous benzene-based halides.[5] However, the strong coordination of the nitrogen atom can still lead to catalyst poisoning. The presence of electron-withdrawing groups, like the fluoro group in this compound, can further influence the substrate's interaction with the catalyst.
Q4: Are certain types of catalyst ligands more resistant to poisoning by nitrogen heterocycles?
A: Yes, ligand selection is critical. Bulky, electron-rich ligands can enhance catalyst stability and activity in the presence of N-heterocyclic compounds.[6][7] N-heterocyclic carbene (NHC) ligands have also gained popularity in cross-coupling reactions due to their strong σ-donor properties, which can lead to more stable catalytic complexes.[8][9]
Q5: Is it possible to "outcompete" the poisoning effect of the pyrimidine?
A: To some extent, yes. Strategies include increasing the catalyst loading, although this is not always economically viable.[6] A more effective approach is to optimize reaction conditions, such as temperature and the choice of base and solvent, to favor the desired catalytic turnover versus catalyst poisoning. In some cases, the use of additives can help to mitigate deactivation.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues.
Symptom: Low to No Product Conversion
A lack of product formation is the most common sign of a failed reaction. The following workflow will help you pinpoint the cause.
Caption: Diagnostic workflow for low or no product conversion.
Troubleshooting Steps in Detail
-
Verify Reagent and Solvent Purity: Impurities, particularly other nitrogen-containing compounds, sulfur, or halides, can act as catalyst poisons.[3][4] Run a control reaction with highly purified materials to rule this out.[4]
-
Confirm Catalyst Activity: Test your catalyst with a well-established, reliable reaction (e.g., coupling of a simple aryl bromide) to ensure it is active. If this control reaction also fails, your catalyst may be old, improperly stored, or from a poor-quality batch.[6]
-
Systematic Screening of Reaction Parameters: The interplay between the catalyst, ligand, solvent, and base is critical, especially with challenging substrates.[10]
-
Ligand Screening: Experiment with different classes of ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective in preventing deactivation.[6][7][9]
-
Solvent Effects: The choice of solvent can influence both the solubility of your reagents and the stability of the catalytic species. Screen a range of polar aprotic solvents (e.g., DMF, dioxane, THF) and consider the impact of water content.
-
Base Selection: The base plays a crucial role in the catalytic cycle. A systematic screening of common bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended. The solubility and strength of the base can significantly impact the reaction outcome.
-
Temperature Optimization: Higher temperatures can sometimes overcome the activation barrier for the desired reaction but can also accelerate catalyst decomposition.[11] Experiment with a range of temperatures to find the optimal balance.
-
-
Addressing Catalyst Agglomeration: If you observe the formation of palladium black, this indicates that your catalyst is aggregating and falling out of the catalytic cycle.
Symptom: Reaction Stalls Before Completion
If your reaction starts but does not proceed to completion, this could be due to product inhibition or gradual catalyst deactivation.
Caption: Troubleshooting guide for stalled reactions.
Mitigation Strategies for Stalled Reactions
-
Product Inhibition: In some cases, the product of the reaction can be a more potent catalyst poison than the starting material.[6]
-
Flow Chemistry: In a continuous flow setup, maintaining a high local concentration of reactants relative to the product can minimize catalyst contact with the inhibitory product.[6]
-
Controlled Addition: A slow addition of the pyrimidine substrate to the reaction mixture can help to maintain a low concentration of the potential poison at any given time.
-
-
Increase Catalyst Loading: While not always the most elegant solution, a higher catalyst loading can sometimes compensate for the gradual deactivation and push the reaction to completion.[6]
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with a Pyrimidine Substrate
This protocol provides a starting point for optimizing your reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk flask.
-
Add the remaining solvent to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
Protocol 2: Catalyst Poisoning Susceptibility Test
This experiment can help quantify the inhibitory effect of your pyrimidine substrate.
Procedure:
-
Baseline Reaction: Set up a standard, reliable cross-coupling reaction (e.g., Suzuki coupling of 4-bromoanisole with phenylboronic acid) under your typical lab conditions. Monitor the reaction progress over time to establish a baseline conversion rate.
-
Poisoned Reaction: Repeat the baseline reaction, but at the start of the reaction, add a stoichiometric equivalent of your pyrimidine substrate (e.g., this compound) relative to the catalyst.
-
Data Analysis: Plot the substrate conversion versus time for both reactions. A significant decrease in the initial reaction rate or a failure to reach full conversion in the poisoned reaction confirms the inhibitory effect of the pyrimidine derivative.[2]
Data Presentation: Ligand and Catalyst Selection
The choice of ligand and catalyst is paramount for success. The following table provides a summary of common choices and their characteristics.
| Catalyst/Ligand Type | Key Features | Recommended For |
| Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) | Electron-rich and sterically demanding, promoting reductive elimination and stabilizing the catalyst.[8] | General-purpose for challenging Suzuki and Buchwald-Hartwig couplings. |
| N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes) | Strong σ-donors, forming robust bonds with the metal center, leading to highly stable catalysts.[8][9] | Effective for a wide range of cross-coupling reactions, particularly with less reactive substrates. |
| Palladium Pre-catalysts | Well-defined, air- and moisture-stable complexes that generate the active Pd(0) species in situ. | Improving reproducibility and consistency, especially in high-throughput screening. |
References
- Diao, T., & Garg, N. K. (2017).
- BenchChem. (2025).
- Diao, T., & Garg, N. K. (2024).
- Smith, A. M. R. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Sigman, M. S., & Toste, F. D. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Source not available]
- BenchChem. (2025).
- Toth, G., & Nagy, J. (2019). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. [Source not available]
- Ciriminna, R., & Pagliaro, M. (2021). Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI.
- Wikipedia. (n.d.).
- Organ, M. G. (2020). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- Lee, D.-H., & Kim, J.-H. (2024). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
- Bartholomew, C. H. (2001).
- Sharma, S., & Kumar, A. (2018). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I).
- Energy. (2023). Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
- Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube.
- H-Vision. (2024, April 23).
- Makeeva, A. V., et al. (2022). Palladium Catalysts Based on Nitrogen-Containing Porous Aromatic Frameworks for Hydrogenation of Unsaturated Compounds.
- Balaraman, E., & Milstein, D. (2012). Acceptorless catalytic dehydrogenation of N-heterocycles.
- Wang, Y., et al. (2023).
- Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling?
- r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Wotring, J. W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Hunan Xintan New Material CO.,Ltd. (n.d.). Advantages of Palladium Catalyst in Nitrogen Purification.
- BenchChem. (2025).
- Eigenberger, G. (2001). Poisoning and deactivation of palladium catalysts.
- Grushin, V. V., & Alper, H. (1994). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Ciriminna, R., & Pagliaro, M. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Source not available]
- Zhang, J., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- r/Chempros. (2024, January 12). Failed suzuki coupling, any suggenstions? Reddit.
- Lu, X., & Liu, G. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Oxtoby, L. J., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry.
- Reek, J. N. H., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- Al-Masri, H. A., & El-Abadelah, M. M. (2010).
- Goodby, J. W., Hird, M., & Toyne, K. J. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: TLC and HPLC Monitoring of Reactions Involving 2-Bromo-5-fluoro-4-methylpyrimidine
Welcome to the technical support center for monitoring chemical reactions involving 2-Bromo-5-fluoro-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple procedural steps to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
I. Understanding this compound
This compound is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring, further influenced by the presence of the bromine and fluorine substituents. Understanding its stability is crucial for accurate reaction monitoring. While specific degradation pathways for this exact molecule are not extensively detailed in public literature, related halogenated pyridines can undergo hydrolysis of the C-Br bond or photodegradation.[1] Therefore, it is recommended to store the compound in a cool, dry, and dark place, and to keep containers tightly closed to prevent exposure to moisture.[1]
II. Frequently Asked Questions (FAQs)
Here are some common questions that arise when working with this compound and other similar compounds.
Q1: What are the best general-purpose TLC solvent systems for monitoring reactions with this compound?
A1: A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[2] For this compound and its derivatives, which are likely to have some polarity, a 1:1 mixture of hexane:ethyl acetate is a reasonable initial system.[3] You can then adjust the ratio to achieve optimal separation, where the Rf values of your components are ideally between 0.15 and 0.85.[4] If your compounds are very polar and remain at the baseline, you can increase the polarity of the mobile phase by adding a small amount of methanol to your ethyl acetate/hexane mixture.[3][5]
Q2: My spots on the TLC plate are streaking. What's causing this and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[6][7][8] Try diluting your reaction mixture before spotting it.
-
Inappropriate Solvent System: If the solvent is too polar, it can cause the compound to move up the plate as a streak rather than a distinct spot.[9] Try decreasing the polarity of your solvent system.
-
Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the silica gel (which is slightly acidic) and cause streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can often resolve this issue.[9]
Q3: I don't see any spots on my TLC plate after developing and visualizing under UV light. What should I do?
A3: This can be a frustrating issue with a few potential causes:
-
Low Concentration: The concentration of your compound in the reaction mixture may be too low to be detected.[6][9] Try concentrating a small aliquot of your reaction mixture before spotting, or spot the same location multiple times, allowing the solvent to dry between applications.[9]
-
Compound is Not UV-Active: While pyrimidine derivatives are often UV-active, your specific product or starting material might not be.[9] In this case, you'll need to use an alternative visualization technique, such as staining with potassium permanganate or iodine vapor.[9][10]
-
Solvent Front Too High: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[6]
Q4: For HPLC analysis, what type of column is best suited for this compound and its reaction products?
A4: Reversed-phase HPLC is the most common and versatile mode of chromatography for a wide range of organic molecules, including halogenated aromatic compounds.[11] A C18 column is an excellent starting point as it provides good hydrophobic separation capabilities.[11] For halogenated compounds, fluorinated phases, such as a pentafluorophenyl (PFP) column, can offer different selectivity and improved retention due to specific interactions with the halogen atoms.[12][13]
Q5: My HPLC peaks are tailing. What are the likely causes and solutions?
A5: Peak tailing in reversed-phase HPLC is often due to unwanted interactions between the analyte and the stationary phase.[14]
-
Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.[14] Using a high-purity, end-capped column can minimize this. Adding a small amount of a competing base, like triethylamine, to the mobile phase or operating at a lower pH to suppress silanol ionization can also help.[14]
-
Column Overload: Injecting too much sample can lead to peak tailing.[15] Try reducing the injection volume or diluting your sample.
-
Contamination: A contaminated guard column or analytical column can also cause poor peak shape.[15] Regular flushing and replacement of the guard column are good practices.
III. Troubleshooting Guide: Thin-Layer Chromatography (TLC)
This section provides a more detailed, question-and-answer-based approach to resolving specific TLC issues you might encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are elongated or "streaky." | 1. Sample is too concentrated.[8] 2. The mobile phase is too polar.[9] 3. The compound is acidic or basic and interacting with the silica gel.[9] | 1. Dilute the sample before spotting.[9] 2. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[9] 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[9] |
| No spots are visible under UV light. | 1. The concentration of the sample is too low.[6] 2. The compounds are not UV-active.[9] 3. The solvent level in the developing chamber was above the origin line.[6] | 1. Concentrate the sample or apply multiple spots in the same location, drying between applications.[9] 2. Use a chemical stain for visualization, such as potassium permanganate or an iodine chamber.[10] 3. Ensure the solvent level is below the spotting line when placing the plate in the chamber. |
| The spots did not move from the origin (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate.[3] | Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of a more polar solvent like methanol.[4] |
| All spots ran to the top of the plate (Rf ≈ 1). | The mobile phase is too polar.[3] | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[4] |
| The separation between spots is poor. | The polarity of the mobile phase is not optimized for the mixture.[7] | Systematically vary the composition of your binary solvent system (e.g., try 10%, 20%, 30% ethyl acetate in hexane) to find the optimal separation. Trying a different solvent system altogether may also be necessary.[16] |
| The solvent front is uneven. | 1. The bottom of the TLC plate is not level with the bottom of the developing chamber. 2. The adsorbent on the plate is disturbed or uneven.[8] 3. The chamber is not properly saturated with solvent vapor.[10] | 1. Ensure the plate is placed flat on the bottom of the chamber. 2. Handle TLC plates carefully to avoid scratching the surface. 3. Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapor before running the plate.[10] |
Experimental Protocol: Monitoring a Suzuki Coupling Reaction by TLC[17][18][19][20][21]
This protocol outlines the steps for monitoring a typical Suzuki coupling reaction, where this compound is coupled with a boronic acid.
Materials:
-
TLC Plates: Silica gel 60 F254
-
Reaction Mixture Aliquot
-
Starting Material (this compound) Solution
-
TLC Developing Chamber
-
Mobile Phase: e.g., 30% Ethyl Acetate in Hexane
-
Pencil
-
Capillary Spotters
-
UV Lamp (254 nm)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent, to maintain a saturated atmosphere. Cover the chamber and allow it to equilibrate for at least 10 minutes.[10]
-
Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting. Label them "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[9]
-
Spot the Plate:
-
Lane 1 (SM): Using a capillary spotter, apply a small spot of the diluted starting material solution.
-
Lane 2 (CO): Spot the starting material solution, and then, on the same point, spot the reaction mixture. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[9]
-
Lane 3 (RXN): Spot an aliquot of the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[6]
-
Visualize and Analyze:
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[10]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.[10]
-
Circle the visible spots with a pencil.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane. The appearance of a new spot (the product) should be observed.
-
IV. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This section provides a structured approach to resolving common HPLC issues in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention times are drifting or changing. | 1. Poor column equilibration.[15] 2. Changes in mobile phase composition.[15][17] 3. Fluctuations in column temperature.[15] 4. Inconsistent pump flow rate.[18] | 1. Increase the column equilibration time before starting your analytical run.[15] 2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[17] 3. Use a column oven to maintain a stable temperature.[15] 4. Check the pump for leaks and ensure it is properly primed.[19][20] |
| Baseline is noisy or drifting. | 1. Air bubbles in the system.[17][21] 2. Contaminated mobile phase or detector cell.[17][22] 3. Detector lamp is failing.[17] 4. Incomplete mobile phase mixing.[19] | 1. Degas the mobile phase and purge the pump to remove air bubbles.[17] 2. Use high-purity solvents and flush the detector cell with a strong solvent like methanol or isopropanol.[22] 3. Replace the detector lamp.[15] 4. If using a gradient, ensure the mixer is functioning correctly. Premixing solvents can sometimes help. |
| Peak fronting or tailing. | 1. Tailing: Secondary interactions with the stationary phase (e.g., silanols).[14] 2. Tailing/Fronting: Column overload.[15] 3. Tailing/Fronting: Mismatch between injection solvent and mobile phase. 4. Tailing: Column contamination or degradation.[23] | 1. Use a high-purity, end-capped column. Consider adding a mobile phase modifier (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds).[14] 2. Reduce the injection volume or dilute the sample.[15] 3. Dissolve the sample in the mobile phase whenever possible. If not, use a solvent weaker than the mobile phase. 4. Use a guard column and replace it regularly. Flush the analytical column.[19] |
| Split or shouldered peaks. | 1. Clogged column inlet frit.[20] 2. A void or channel has formed in the column packing material.[19] 3. Contamination on the column head.[23] 4. Co-elution of an impurity. | 1. Back-flush the column (if the manufacturer allows). Replace the frit if possible. 2. Replace the column.[19] 3. Use a guard column and ensure proper sample preparation (e.g., filtration).[23] 4. Optimize the mobile phase composition or gradient to improve resolution. |
| System pressure is too high. | 1. Blockage in the system (e.g., tubing, in-line filter, guard column, or analytical column).[21] 2. Buffer precipitation in the mobile phase.[19] 3. Incorrect flow rate. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.[19] 2. Ensure the buffer is fully soluble in the mobile phase. Flush the system with water to dissolve precipitated salts.[19] 3. Verify the pump is set to the correct flow rate. |
Experimental Protocol: HPLC Monitoring of a Ugi Reaction[30][31][32][33]
This protocol describes a general method for monitoring the progress of a Ugi four-component reaction involving this compound as one of the components.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.[24]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Procedure:
-
System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile) to a concentration appropriate for HPLC analysis. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Monitor the chromatograms over time. The peak corresponding to the starting material (this compound) should decrease in area, while the peak for the Ugi product should appear and increase in area. The reaction can be considered complete when the starting material peak is no longer detected or its area remains constant over consecutive time points.
V. References
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10(22), 13236–13244. [Link]
-
ResearchGate. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Retrieved from [Link]
-
ACS Catalysis. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. Retrieved from [Link]
-
ChemRxiv. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Retrieved from [Link]
-
Cambridge Open Engage. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Gimeno, A., et al. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega, 5(12), 6514–6522. [Link]
-
PubMed Central. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. Retrieved from [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: TLC Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]
-
Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. Retrieved from [Link]
-
Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Frontiers. (n.d.). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Retrieved from [Link]
-
Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
AELAB. (n.d.). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Cytiva. (2022). HPLC Pain Points. Retrieved from [Link]
-
PubMed. (n.d.). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. Retrieved from [Link]
-
Mastelf. (n.d.). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Longdom Publishing. (2023). Pharmaceutics & Novel Drug Delivery Systems Chromatography Techniques. Retrieved from [Link]
-
MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into the Mechanisms of the Multicomponent Ugi and Ugi–Smiles Reactions by ESI-MS(/MS). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylpyrimidine. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of Commercial 2-Bromo-5-fluoro-4-methylpyrimidine by HPLC and NMR
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. For novel heterocyclic building blocks like 2-Bromo-5-fluoro-4-methylpyrimidine, a compound of interest for kinase inhibitor programs and other therapeutic areas, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to empower researchers in making informed decisions for their analytical workflows.
The Significance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Impurities may co-elute with the main peak in HPLC or have signals obscured by the main component in an NMR spectrum. Therefore, employing orthogonal methods—techniques that separate or detect compounds based on different chemical and physical principles—is a cornerstone of robust analytical science. HPLC, a separative technique, and NMR, a spectroscopic method, provide such orthogonality. HPLC excels at detecting and quantifying low-level impurities that are structurally similar to the analyte, while NMR provides unparalleled structural information and can quantify components without the need for specific reference standards for every impurity.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a high-pressure chromatographic technique used to separate, identify, and quantify components in a mixture.[1] It is an indispensable tool in pharmaceutical quality control due to its high resolution, sensitivity, and reproducibility. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.
The "Why": Rationale for RP-HPLC Method Design
The choice of a reverse-phase method is dictated by the moderately polar nature of the analyte. A C18 (octadecyl) column is selected as the stationary phase due to its hydrophobic character, which provides excellent retention and separation for a wide range of organic molecules. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, serves to elute the compounds from the column. The acidic modifier (e.g., formic acid or trifluoroacetic acid) is crucial for protonating any basic sites on the molecule and potential impurities, which leads to sharper peaks and more reproducible retention times. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable analysis time. UV detection is chosen based on the presence of the UV-active pyrimidine ring in the analyte.
Experimental Protocol: RP-HPLC
Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Presentation and Interpretation
The purity of the sample is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Table 1: Hypothetical HPLC Purity Analysis of Commercial this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.15 | Starting Material Impurity |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 10.1 | 0.25 | Isomeric Impurity |
| 4 | 12.5 | 0.10 | Over-brominated Species |
This HPLC method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose.[2][3] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[4]
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Verification
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[5] For purity analysis, quantitative NMR (qNMR) is a primary method that allows for the determination of compound purity against a certified internal standard.[6]
The "Why": Rationale for NMR Method Design
¹H NMR is the most common nucleus observed due to its high natural abundance and sensitivity. A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion and resolution, which is critical for resolving signals of the main compound from those of impurities. A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used as it is "invisible" in the ¹H NMR spectrum and dissolves the analyte. An internal standard with a known purity and a simple spectrum with signals in a clear region of the spectrum (e.g., maleic acid or dimethyl sulfone) is added in a precisely known amount. The purity of the analyte is then calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard. In addition to proton NMR, ¹⁹F and ¹³C NMR can provide complementary structural information and help in identifying fluorine-containing impurities or confirming the carbon skeleton, respectively.
Experimental Protocol: Quantitative ¹H NMR
Objective: To determine the absolute purity of this compound and to structurally characterize any observable impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.
Acquisition Parameters:
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of interest (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Data Presentation and Interpretation
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Table 2: Hypothetical ¹H NMR Data for Purity Analysis of this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.50 | d | 1H | Pyrimidine H |
| 2.60 | s | 3H | Methyl H |
| 6.30 | s | 2H | Maleic Acid (Internal Standard) |
| 1.50 | s | ~0.03H | Grease/Impurity |
Note: The chemical shifts are hypothetical and would need to be experimentally determined.
Visualizing the NMR Workflow
Caption: A systematic approach to quantitative NMR analysis.
Section 3: Comparative Analysis: HPLC vs. NMR
Both HPLC and NMR are powerful techniques, but they offer different strengths and weaknesses in the context of purity analysis for a commercial intermediate like this compound.
Table 3: Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on polarity/hydrophobicity | Spectroscopy based on nuclear magnetic properties |
| Quantitation | Relative (Area %), requires reference standards for absolute quantitation | Absolute (qNMR with internal standard) |
| Sensitivity | High (can detect impurities at <0.1%) | Moderate (typically >0.1-0.5% for routine qNMR) |
| Impurity Identification | Tentative (based on retention time and UV spectrum) | Excellent (provides structural information) |
| Throughput | High (automated systems can run many samples) | Lower (longer acquisition times for quantitative analysis) |
| Sample Consumption | Low (micrograms to milligrams) | Higher (milligrams) |
| Detection of Non-UV Active Impurities | Limited (requires alternative detectors like MS or ELSD) | Detects any proton-containing impurity |
| Detection of Inorganic Impurities | Does not detect | Does not detect |
A Symbiotic Approach
For a comprehensive purity assessment of commercial this compound, a combined approach is the most scientifically sound strategy. HPLC should be employed as the primary tool for detecting and quantifying all process-related organic impurities, especially those that are isomeric or structurally very similar to the main compound. NMR, in turn, serves as an excellent orthogonal method to provide an absolute purity value (assay) and to confirm the structure of the main component. Furthermore, NMR can help in the structural elucidation of any significant impurities that are observed in the HPLC analysis, provided they are present at a sufficiently high level to be detected.
Conclusion
The purity analysis of this compound, a key building block in modern drug discovery, requires a meticulous and multi-faceted analytical approach. While both HPLC and NMR are potent techniques, they provide complementary information. HPLC offers superior sensitivity for detecting low-level impurities through physical separation, while NMR provides an absolute measure of purity and invaluable structural information. By understanding the underlying principles and the rationale for method design for each technique, researchers can confidently establish the quality of their starting materials, thereby ensuring the integrity and reproducibility of their synthetic endeavors and downstream biological studies. Adherence to established guidelines for method validation, such as those from the USP and ICH, is crucial for ensuring the reliability of the generated data.[7][8][9]
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. Accessed January 19, 2026. [Link]
-
PharmD Info. ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. Accessed January 19, 2026. [Link]
-
European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Accessed January 19, 2026. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 19, 2026. [Link]
-
Request PDF. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Accessed January 19, 2026. [Link]
-
International Council for Harmonisation. Quality Guidelines. Accessed January 19, 2026. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. Accessed January 19, 2026. [Link]
-
Pharmd Guru. 29. NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY. Accessed January 19, 2026. [Link]
-
Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. Accessed January 19, 2026. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Accessed January 19, 2026. [Link]
-
Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Accessed January 19, 2026. [Link]
-
European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. Accessed January 19, 2026. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Accessed January 19, 2026. [Link]
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A Comparative Spectroscopic Guide to the Elucidation of 2-Bromo-5-fluoro-4-methylpyrimidine Reaction Products
This guide offers an in-depth, objective comparison of the spectroscopic signatures of 2-Bromo-5-fluoro-4-methylpyrimidine and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document provides the critical data and experimental rationale necessary for the unambiguous identification of products resulting from common synthetic transformations. We will move beyond mere data presentation to explain the causality behind spectral shifts, offering field-proven insights into reaction monitoring and structural verification.
The Strategic Importance of this compound
This compound is a highly versatile heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its two halogen substituents. The bromine atom at the C2 position is primed for palladium-catalyzed cross-coupling reactions, while the fluorine atom at C5, activated by the electron-withdrawing pyrimidine ring, can participate in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable scaffold for constructing complex molecular architectures found in many therapeutic agents.
Accurate and efficient identification of the resulting products is paramount. This guide provides a comparative framework using cornerstone spectroscopic techniques—NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—to distinguish the starting material from its key reaction products.
Spectroscopic Benchmark: The Profile of this compound
A thorough understanding of the starting material's spectroscopic characteristics is the foundation for identifying reaction products. The electron-withdrawing nature of the pyrimidine ring, compounded by the inductive effects of the bromine and fluorine atoms, dictates a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The spectrum is relatively simple, characterized by two main signals: a singlet for the C6 proton and a singlet for the C4-methyl group. The C6-H is deshielded by the adjacent nitrogen and fluorine atoms, typically appearing at δ 8.5-8.8 ppm. The methyl protons (C4-CH₃) will appear further upfield, generally in the δ 2.3-2.6 ppm range.
-
¹³C NMR: The carbon signals are heavily influenced by the substituents. The C2 carbon, bonded to bromine, will be found around δ 145-150 ppm. The C5 carbon, bonded to fluorine, will exhibit a large one-bond C-F coupling constant (JCF ≈ 230-250 Hz) and a chemical shift around δ 155-160 ppm. The C4 and C6 carbons will also show smaller C-F couplings.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing a sensitive probe of the electronic environment. Coupling to the C6 proton (JHF) over three bonds is typically observed.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Under Electron Ionization (EI), this compound will exhibit a distinctive molecular ion peak cluster. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M•⁺ and [M+2]•⁺) of almost identical intensity.[1]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the pyrimidine ring, typically in the 1600-1400 cm⁻¹ region.[2] Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-F and C-Br stretching vibrations will appear in the fingerprint region, generally between 1250-1000 cm⁻¹ and 700-500 cm⁻¹, respectively.
| Technique | Expected Signature for this compound |
| ¹H NMR | C6-H: ~δ 8.7 ppm (s); C4-CH₃: ~δ 2.5 ppm (s) |
| ¹³C NMR | C2: ~147 ppm; C5: ~158 ppm (¹JCF ≈ 240 Hz); C4, C6, CH₃ signals also present |
| ¹⁹F NMR | Single resonance, coupled to C6-H |
| MS (EI) | M•⁺ and [M+2]•⁺ peaks of ~1:1 intensity at m/z 190 and 192 (for C₅H₄⁷⁹BrFN₂) |
| IR (cm⁻¹) | ~3050 (Ar C-H), ~1550-1400 (Ring C=C, C=N), ~1200 (C-F), ~600 (C-Br) |
| Table 1: Summary of the baseline spectroscopic data for the starting material. |
Comparative Analysis of Key Reaction Products
We will now examine how the spectroscopic data changes upon the selective transformation of this compound in three common reaction classes.
Suzuki-Miyaura Coupling: C-C Bond Formation at C2
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that replaces the C2-bromine with an aryl or vinyl group from a boronic acid or ester, forging a new C-C bond.[3] This is arguably the most common transformation for this substrate.
Reaction Principle: this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 2-R-5-fluoro-4-methylpyrimidine
Spectroscopic Consequences:
-
¹H & ¹³C NMR: The most dramatic changes occur here. New signals corresponding to the introduced 'R' group (e.g., aromatic protons and carbons) will appear. The chemical shift of the pyrimidine C6-H will be altered due to the new electronic environment. In the ¹³C NMR spectrum, the signal for the C2 carbon will shift significantly, and the C-Br signature is lost.
-
MS: The molecular weight increases by the mass of the 'R' group minus the mass of bromine (79/81 Da). Critically, the 1:1 isotopic doublet for bromine in the molecular ion peak will disappear, replaced by a single M•⁺ peak (barring other isotopes in the 'R' group). This is a definitive indicator of successful substitution at the bromine position.
-
IR: The C-Br vibration will vanish. New bands corresponding to the 'R' group will appear.
| Technique | Starting Material (2-Br) | Suzuki Product (2-Aryl) | Causality of Change |
| ¹H NMR | No aryl signals | New signals in δ 7-8 ppm range | Introduction of the aryl group. |
| MS (m/z) | M•⁺/[M+2]•⁺ at 190/192 | Single M•⁺ at (111 + MAryl) | Replacement of Br with the aryl group. |
| IR (cm⁻¹) | C-Br stretch (~600) | Absent | Loss of the C-Br bond. |
| Table 2: Comparative spectroscopic data for Suzuki-Miyaura coupling. |
Buchwald-Hartwig Amination: C-N Bond Formation at C2
This palladium-catalyzed cross-coupling reaction forms a C-N bond, replacing the C2-bromine with a primary or secondary amine.[4][5] It is a cornerstone of modern synthesis for creating arylamines.
Reaction Principle: this compound + R¹R²NH --(Pd catalyst, Base)--> 2-(R¹R²N)-5-fluoro-4-methylpyrimidine
Spectroscopic Consequences:
-
¹H NMR: Similar to the Suzuki reaction, new signals for the amine substituents (R¹ and R²) will appear. If a primary amine (R¹NH₂) is used, a new, often broad, N-H signal will be observed. This N-H proton's chemical shift is solvent-dependent and it can be exchanged with D₂O.
-
IR: The appearance of a new N-H stretching band (or bands for -NH₂) in the 3500-3200 cm⁻¹ region is a powerful diagnostic tool when a primary or secondary amine is used. The C-Br vibration will disappear.
-
MS: The molecular weight increases according to the mass of the added amine minus the mass of bromine. The characteristic bromine isotopic pattern vanishes.
| Technique | Starting Material (2-Br) | Amination Product (2-NR¹R²) | Causality of Change |
| ¹H NMR | No N-H signal | N-H signal (if applicable) | Introduction of the amine moiety. |
| IR (cm⁻¹) | No N-H stretch | N-H stretch at ~3400 | Formation of the C-N bond. |
| MS (m/z) | M•⁺/[M+2]•⁺ at 190/192 | Single M•⁺ at (111 + MNR¹R²) | Replacement of Br with the amine. |
| Table 3: Comparative spectroscopic data for Buchwald-Hartwig amination. |
Nucleophilic Aromatic Substitution (SNAr): Substitution at C5
In SNAr reactions on electron-deficient rings like pyrimidine, fluoride is often a better leaving group than bromide.[6] This provides an orthogonal reaction pathway to cross-coupling, allowing for selective substitution at the C5 position.
Reaction Principle: this compound + Nu-H --(Base)--> 2-Bromo-5-Nu-4-methylpyrimidine
Spectroscopic Consequences:
-
¹⁹F NMR: This is the most definitive technique for confirming this reaction. The complete disappearance of the fluorine signal from the ¹⁹F NMR spectrum is unequivocal proof of substitution at the C5 position.
-
¹H & ¹³C NMR: The large C-F couplings observed in the starting material's ¹³C NMR spectrum will be absent in the product. The chemical shift of the C6-H proton will also change significantly due to the new adjacent nucleophile.
-
MS: The molecular weight will change corresponding to the replacement of fluorine (19 Da) with the nucleophile. The bromine isotopic pattern at M•⁺ and [M+2]•⁺ will be retained, confirming that the bromine atom is still present.
| Technique | Starting Material (5-F) | SNAr Product (5-Nu) | Causality of Change |
| ¹⁹F NMR | Signal present | Signal absent | Displacement of the fluoride. |
| ¹³C NMR | Large C-F couplings | No C-F couplings | Loss of the C-F bond. |
| MS (m/z) | M•⁺/[M+2]•⁺ at 190/192 | M•⁺/[M+2]•⁺ at (171 + MNu) | Replacement of F, retention of Br. |
| Table 4: Comparative spectroscopic data for Nucleophilic Aromatic Substitution. |
Visualization of Analytical Workflows
The logical flow from reaction to characterization is critical for ensuring data integrity.
Caption: General workflow for synthesis and spectroscopic validation.
Caption: Decision tree for identifying reaction products using key evidence.
Experimental Protocols
The following are generalized, self-validating protocols. Researchers should adapt them to their specific substrates and equipment.
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.5 eq).[7]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Validation: The final product should show a single spot on TLC and its spectroscopic data should align with the expected changes outlined in Table 2.
Protocol 5.2: General Procedure for Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). A standard single-pulse experiment for ¹H and a proton-decoupled pulse sequence for ¹³C are typically used.[8] For ¹⁹F NMR, a dedicated probe or a broadband probe is required.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and press into a transparent pellet.[9]
Conclusion
The structural elucidation of this compound reaction products is a systematic process grounded in the principles of spectroscopy. By establishing a clear spectroscopic benchmark for the starting material, any deviation in the spectra of the products can be logically attributed to a specific chemical transformation. The disappearance of the bromine isotopic pattern in mass spectrometry is the definitive indicator of substitution at C2, while the vanishing of the ¹⁹F NMR signal unequivocally confirms substitution at C5. This comparative guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately characterize their synthesized molecules, accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem. Accessed January 20, 2026.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. Accessed January 20, 2026.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem. Accessed January 20, 2026.
- 2-Bromo-5-fluoropyrimidine(947533-45-1) 1H NMR spectrum. ChemicalBook. Accessed January 20, 2026.
- Mass Spectrometry of 2-Bromo-4-fluoro-5-methylpyridine: An In-depth Technical Guide. BenchChem. Accessed January 20, 2026.
- 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4. Ossila. Accessed January 20, 2026.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. Accessed January 20, 2026.
- Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. Science Publishing Group. Accessed January 20, 2026.
- Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed). Accessed January 20, 2026.
- Buchwald–Hartwig amination. Wikipedia. Accessed January 20, 2026.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Accessed January 20, 2026.
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Accessed January 20, 2026.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 20, 2026.
- 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum. ChemicalBook. Accessed January 20, 2026.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem. Accessed January 20, 2026.
- 2-Bromo-5-fluoropyrimidine | 947533-45-1. Sigma-Aldrich. Accessed January 20, 2026.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 20, 2026.
- nucleophilic aromatic substitutions. YouTube. Accessed January 20, 2026.
- Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem. Accessed January 20, 2026.
- 2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048. PubChem. Accessed January 20, 2026.
- 41404-58-4|2-Bromo-5-fluoropyridine|BLD Pharm. BLD Pharm. Accessed January 20, 2026.
- 2-Bromo-5-fluoropyridine 97 41404-58-4. Sigma-Aldrich. Accessed January 20, 2026.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Accessed January 20, 2026.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem. Accessed January 20, 2026.
- Observed and calculated IR spectrum of 2-amino-5-....
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 20, 2026.
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- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Accessed January 20, 2026.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Accessed January 20, 2026.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. BenchChem. Accessed January 20, 2026.
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A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-4-methylpyrimidine and 2-chloro-5-fluoro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated pyrimidines are indispensable building blocks. Their utility lies in the strategic placement of halogen atoms, which serve as versatile handles for a multitude of chemical transformations. Among these, 2-bromo-5-fluoro-4-methylpyrimidine and 2-chloro-5-fluoro-4-methylpyrimidine are two common starting materials for the synthesis of complex molecular architectures. The choice between the bromo- and chloro-analogue is a critical decision that can significantly impact reaction efficiency, catalyst selection, cost, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will delve into their performance in the most common and synthetically valuable transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The discussion is grounded in established chemical principles and supported by data from analogous systems to provide a clear, evidence-based framework for synthetic planning.
Core Principles of Reactivity: A Tale of Two Halogens
The divergent reactivity of 2-bromo- and 2-chloro-5-fluoro-4-methylpyrimidine is fundamentally governed by the properties of the carbon-halogen (C-X) bond at the C2 position of the pyrimidine ring. The specific reaction class dictates which halogen imparts greater reactivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: In transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of a Palladium(0) complex into the C-X bond.[1][2] This step is often rate-determining.[3][4] The reactivity trend for halogens in this process is generally I > Br > Cl > F .[5][6] This order is inversely related to the C-X bond dissociation energy; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[5] Consequently, this compound is expected to be the more reactive partner in these reactions, often requiring milder conditions, lower catalyst loadings, and shorter reaction times.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][7] The rate of this reaction is influenced by the electron-deficient nature of the pyrimidine ring and the leaving group ability of the halide. For SNAr on electron-deficient rings, the reactivity trend is often F > Cl > Br > I .[7] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state.[5] Therefore, 2-chloro-5-fluoro-4-methylpyrimidine is generally the more reactive substrate in SNAr reactions.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds, widely used to synthesize biaryl and heteroaryl-aryl structures. As predicted by the principles of oxidative addition, the bromo-pyrimidine demonstrates superior reactivity.[5][7]
Comparative Performance Data (Illustrative)
The following table illustrates the expected differences in reaction conditions and outcomes when coupling with a generic arylboronic acid. This data is based on typical results for analogous halopyrimidine systems.[8]
| Parameter | This compound | 2-Chloro-5-fluoro-4-methylpyrimidine | Rationale & Citation |
| Catalyst Loading | 1-3 mol% Pd(PPh₃)₄ | 3-5 mol% Pd(dppf)Cl₂ + XPhos | The more facile oxidative addition to the C-Br bond requires a less active, simpler catalyst system.[5] Aryl chlorides often need more sophisticated, electron-rich phosphine ligands to promote the challenging oxidative addition step.[9] |
| Reaction Temp. | 80-90 °C | 100-110 °C | The higher C-Cl bond energy necessitates more thermal energy to drive the rate-determining oxidative addition.[3][6] |
| Reaction Time | 2-4 hours | 8-16 hours | Reflects the faster kinetics of the C-Br bond cleavage compared to the C-Cl bond.[4] |
| Typical Yield | >90% | 75-85% | Higher reactivity of the bromo-compound generally leads to more complete conversion and higher isolated yields under optimized conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a halopyrimidine with an arylboronic acid.
Materials:
-
This compound or 2-Chloro-5-fluoro-4-methylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd(dppf)Cl₂/XPhos for chloro)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (e.g., 0.02 mmol Pd(PPh₃)₄ for the bromo-substrate).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 90 °C for the bromo-substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-fluoro-4-methylpyrimidine.
Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][10]
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, enabling the synthesis of aryl amines.[11] Similar to the Suzuki coupling, the reaction hinges on the oxidative addition step, making the bromo-pyrimidine the more reactive substrate.
Comparative Performance Data (Illustrative)
The following table outlines the expected differences for a C-N coupling reaction with a representative amine. Aryl chlorides are notoriously more challenging substrates for this transformation.[9]
| Parameter | This compound | 2-Chloro-5-fluoro-4-methylpyrimidine | Rationale & Citation |
| Catalyst System | Pd₂(dba)₃ + BINAP | Pd₂(dba)₃ + BrettPhos or RuPhos | The C-Br bond can be activated by earlier generation, less bulky ligands.[11] The C-Cl bond requires highly active, sterically hindered, and electron-rich phosphine ligands (Buchwald ligands) to facilitate the difficult oxidative addition.[12] |
| Base | NaOt-Bu or K₃PO₄ | LHMDS or K₂CO₃ | Strong, non-nucleophilic bases are required. The choice can be substrate-dependent, but generally, more forcing conditions (stronger base, higher temp) are needed for the chloro-substrate.[9][13] |
| Reaction Temp. | 90-100 °C | 110-120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[9] |
| Typical Yield | 85-95% | 60-80% | The higher reactivity and fewer side reactions associated with the bromo-substrate typically result in better yields. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound or 2-Chloro-5-fluoro-4-methylpyrimidine (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP for bromo, BrettPhos for chloro)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the base (1.4 mmol) to an oven-dried reaction vessel.
-
Add the halopyrimidine (1.0 mmol), the amine (1.1 mmol), the palladium pre-catalyst (e.g., 0.01 mmol Pd₂(dba)₃), and the ligand (e.g., 0.025 mmol BINAP).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the vessel and heat with vigorous stirring to the target temperature (e.g., 100 °C for the bromo-substrate).
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, then quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 2-amino-5-fluoro-4-methylpyrimidine derivative.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the established reactivity trend is often reversed, with the chloro-pyrimidine displaying greater reactivity than its bromo counterpart.[5][7] This is particularly true when strong nucleophiles are employed. The electron-withdrawing fluorine at C5 and the ring nitrogens sufficiently activate the C2 position for nucleophilic attack.
Comparative Performance Data (Illustrative)
The table below provides an expected comparison for the reaction with a generic nucleophile, such as sodium thiophenoxide.
| Parameter | This compound | 2-Chloro-5-fluoro-4-methylpyrimidine | Rationale & Citation |
| Nucleophile | Sodium Thiophenoxide | Sodium Thiophenoxide | A strong nucleophile is used to illustrate the intrinsic reactivity difference of the leaving group.[14][15] |
| Reaction Temp. | 50-60 °C | Room Temperature (25 °C) | The better leaving group ability and stabilization provided by the chloro substituent allow for significantly milder reaction conditions.[5][7] |
| Reaction Time | 6-12 hours | 1-3 hours | The reaction kinetics are substantially faster for the more electrophilic chloro-pyrimidine. |
| Typical Yield | 70-85% | >95% | Milder conditions and faster conversion for the chloro-substrate often lead to cleaner reactions and higher yields. |
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
This compound or 2-Chloro-5-fluoro-4-methylpyrimidine (1.0 equiv)
-
Nucleophile (e.g., Thiophenol, 1.1 equiv)
-
Base (e.g., Sodium Hydride (60% in oil), 1.2 equiv, if starting from a neutral nucleophile)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (3 mL) at 0 °C, add a solution of the nucleophile (e.g., thiophenol, 1.1 mmol) in DMF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the nucleophilic salt.
-
Add a solution of the halopyrimidine (1.0 mmol) in DMF (2 mL) to the mixture.
-
Allow the reaction to warm to the target temperature (e.g., 25 °C for the chloro-substrate) and stir until TLC/LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding it to ice-water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Reaction Mechanism: SNAr (Addition-Elimination)
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Recommendations
The choice between this compound and its chloro-analogue is not arbitrary but a strategic decision dictated by the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the superior choice. Its greater reactivity allows for milder conditions, lower catalyst loadings, shorter reaction times, and often results in higher yields. It is the preferred substrate for complex syntheses where efficiency and robustness are paramount.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions, 2-Chloro-5-fluoro-4-methylpyrimidine is generally more reactive. It enables transformations under significantly milder conditions, often at room temperature, leading to cleaner reaction profiles and excellent yields. This makes it ideal for introducing a wide range of nucleophiles, particularly when sensitive functional groups are present.
By understanding these fundamental reactivity principles, researchers can make informed decisions, optimizing their synthetic routes to accelerate the discovery and development of novel chemical entities.
References
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- RSC Publishing. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry.
- (n.d.).
- ResearchGate. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
- ResearchGate. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles | Request PDF.
- Chemistry LibreTexts. (2020). 17.
- NIH. (n.d.). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells.
- (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- PubMed. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
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A Comparative Guide to the Biological Activity Screening of Novel Compounds Synthesized from 2-Bromo-5-fluoro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA (uracil, thymine, and cytosine) and numerous synthetic drugs.[1][2] Its prevalence in nature and its synthetic tractability make it a "privileged scaffold" in drug discovery.[3] The strategic placement of substituents on the pyrimidine nucleus can profoundly influence the molecule's pharmacological properties, leading to a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5]
2-Bromo-5-fluoro-4-methylpyrimidine serves as an excellent starting material for the synthesis of novel pyrimidine derivatives. The bromine atom at the 2-position is a versatile handle for various coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the methyl group at the 4-position can influence solubility and steric interactions with biological targets.
Synthesis of Novel Pyrimidine Derivatives: A Rational Approach
The synthesis of a library of novel compounds from this compound is a critical first step in the drug discovery process. A common and effective strategy is to utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl, heteroaryl, or amino groups at the 2-position. This approach allows for the systematic exploration of the chemical space around the pyrimidine core.
For the purposes of this guide, we will consider a hypothetical library of compounds where various substituted anilines have been coupled to the 2-position of the starting pyrimidine. The rationale behind this choice is that the resulting 2-anilino-5-fluoro-4-methylpyrimidine scaffold is a common motif in kinase inhibitors, a major class of anticancer drugs.
Caption: Synthetic workflow for generating a library of novel pyrimidine derivatives.
Biological Activity Screening: A Multi-pronged Approach
To comprehensively assess the biological potential of our synthesized compounds, a battery of in vitro assays is employed. This guide will focus on three key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities. For each area, we will provide a detailed, step-by-step protocol for a representative screening assay, along with the scientific principles that underpin the methodology.
Anticancer Activity Screening: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7] It is a cornerstone of initial anticancer drug screening, providing a quantitative measure of a compound's cytotoxic effects.[8][9]
The Principle of the MTT Assay:
The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can determine the extent of cell death induced by our test compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrimidine derivatives and a positive control (e.g., doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Comparative Data: Anticancer Activity of Pyrimidine Derivatives
| Compound | R-Group on Aniline | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| Novel Compound 1 | 4-methoxy | 5.2 | 8.1 | 0.73[12] |
| Novel Compound 2 | 4-chloro | 1.8 | 3.5 | 0.73[12] |
| Novel Compound 3 | 3,4-dichloro | 0.9 | 1.2 | 0.73[12] |
Note: The IC₅₀ values for the novel compounds are hypothetical and for illustrative purposes.
This data suggests that the addition of electron-withdrawing groups (chloro) to the aniline ring enhances the anticancer activity of the pyrimidine derivatives.
Antimicrobial Activity Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]
The Principle of the Broth Microdilution Assay:
The assay involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the target microorganism is then added to each well. After incubation, the wells are examined for visible turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no turbidity is the MIC.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the novel pyrimidine derivatives and a positive control antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15]
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a turbidity equivalent to a 0.5 McFarland standard.[13]
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[15]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Analysis and Interpretation:
The MIC value provides a quantitative measure of the antimicrobial potency of the compound. A lower MIC indicates greater efficacy.
Comparative Data: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Novel Compound 4 | 8 | >64 | 0.5-2 |
| Novel Compound 5 | 4 | 32 | 0.5-2 |
| Novel Compound 6 | >64 | >64 | 0.5-2 |
Note: The MIC values for the novel compounds are hypothetical and for illustrative purposes. The MIC for Gentamicin is a typical range.
This data indicates that some of the novel pyrimidine derivatives exhibit selective activity against Gram-positive bacteria (S. aureus).
Anti-inflammatory Activity Screening: ELISA for Pro-inflammatory Cytokines
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of a particular protein, such as a cytokine, in a sample.[16] Screening for the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a common approach to identify potential anti-inflammatory agents.[17]
The Principle of the Sandwich ELISA:
In a sandwich ELISA, a 96-well plate is coated with a capture antibody specific for the target cytokine. The sample containing the cytokine is then added, and the cytokine binds to the capture antibody. After washing, a detection antibody, also specific for the cytokine but binding to a different epitope, is added. This detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). Finally, a substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is proportional to the amount of cytokine present in the sample.
Caption: Workflow for a sandwich ELISA.
Experimental Protocol: ELISA for TNF-α
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with various concentrations of the novel pyrimidine derivatives and a positive control (e.g., dexamethasone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of TNF-α.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (using a commercial kit):
-
Add 100 µL of the capture antibody to each well of a 96-well ELISA plate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the cell culture supernatants and a serial dilution of the TNF-α standard to the appropriate wells. Incubate for 2 hours at room temperature.[18]
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Data Analysis and Interpretation:
A standard curve is generated by plotting the absorbance values of the TNF-α standards against their known concentrations. The concentration of TNF-α in the cell culture supernatants is then interpolated from the standard curve. The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control.
Comparative Data: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | TNF-α Inhibition at 10 µM (%) | IL-6 Inhibition at 10 µM (%) | Dexamethasone Inhibition at 1 µM (%) |
| Novel Compound 7 | 65 | 58 | >90 |
| Novel Compound 8 | 42 | 35 | >90 |
| Novel Compound 9 | 15 | 12 | >90 |
Note: The inhibition values for the novel compounds are hypothetical and for illustrative purposes.
This data suggests that some of the synthesized pyrimidine derivatives possess significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory cytokines.
Conclusion: A Pathway to Promising Lead Compounds
This guide has provided a comprehensive framework for the biological activity screening of novel compounds synthesized from the versatile this compound scaffold. By employing a rational synthetic strategy and a multi-pronged screening approach encompassing anticancer, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify promising lead compounds for further development. The detailed protocols and the emphasis on the underlying scientific principles are intended to empower researchers to conduct these screenings with confidence and to make informed decisions in their drug discovery endeavors. The structure-activity relationships hinted at in the comparative data tables underscore the importance of systematic chemical modification in optimizing the biological activity of these promising pyrimidine derivatives.
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Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). NIH. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
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Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020). ResearchGate. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). PubMed. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. [Link]
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Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (2025). ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-fluoro-4-methylpyrimidine Analogs in Kinase Inhibition
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The pyrimidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its nitrogen atoms act as crucial hydrogen bond acceptors, enabling strong and specific interactions with biological targets. Within the vast landscape of pyrimidine-based therapeutics, substituted pyrimidines have emerged as a particularly fruitful area for the development of kinase inhibitors.[1] Kinases, a class of enzymes that regulate cellular signaling pathways, are frequently dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention.[3][4]
This guide focuses on the structure-activity relationship (SAR) of a specific, yet versatile, pyrimidine scaffold: 2-Bromo-5-fluoro-4-methylpyrimidine . The strategic placement of the bromo, fluoro, and methyl groups provides a unique starting point for the synthesis of diverse analog libraries. The bromine at the 2-position serves as a versatile handle for introducing various substituents through cross-coupling reactions. The fluorine atom at the 5-position can enhance binding affinity and metabolic stability, while the methyl group at the 4-position can influence selectivity and hydrophobic interactions within the kinase active site.
This technical guide will provide an in-depth analysis of the SAR of this compound analogs, comparing the performance of different substitution patterns and providing the supporting experimental data and methodologies to guide researchers in the design of novel and potent kinase inhibitors.
The Core Scaffold: this compound
The design of a focused library of analogs begins with a robust synthetic route to the core scaffold. The synthesis of 2,4,5-substituted pyrimidines is a well-established process in organic chemistry.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for generating a library of 2-substituted-4-anilino-5-fluoro-4-methylpyrimidine analogs, a common class of kinase inhibitors.[5]
Caption: General synthetic scheme for 2,4-disubstituted-5-fluoropyrimidine analogs.
This multi-step synthesis allows for the systematic variation of substituents at both the 2- and 4-positions, which is crucial for a comprehensive SAR study. The initial chlorination provides reactive sites for subsequent nucleophilic substitutions and cross-coupling reactions.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of pyrimidine-based kinase inhibitors are highly sensitive to the nature of the substituents at various positions of the pyrimidine ring. The following sections dissect the SAR at key positions of the this compound scaffold, drawing on data from analogous pyrimidine series to infer the likely impact of these modifications.
The Significance of the 2-Position Substitution
The 2-position of the pyrimidine ring is a critical interaction point with the hinge region of many kinases. The bromine atom in the parent scaffold serves as a convenient leaving group for introducing a variety of functionalities.
-
Anilino and Substituted Anilino Groups: The introduction of an anilino group at the 2-position is a common and effective strategy for enhancing kinase inhibitory activity. The NH group of the aniline can form a crucial hydrogen bond with the backbone of the kinase hinge region.[5] The substitution pattern on the aniline ring itself can further modulate activity and selectivity.
-
Electron-withdrawing groups (e.g., -Cl, -CF3) can increase the acidity of the N-H proton, potentially leading to stronger hydrogen bonding.
-
Electron-donating groups (e.g., -OCH3, -CH3) can influence the overall electronic properties and lipophilicity of the molecule.
-
Bulky substituents on the aniline ring can create steric hindrance, which may either be detrimental or beneficial depending on the specific topology of the kinase active site.
-
Exploring Alternatives at the 4-Position
While the initial scaffold has a methyl group at the 4-position, SAR studies on related pyrimidines indicate that this position is also amenable to modification to improve potency and selectivity.
-
Small Alkyl Groups: A methyl group can provide a favorable hydrophobic interaction in a specific pocket of the kinase active site.
-
Aromatic and Heteroaromatic Rings: Replacing the methyl group with larger aromatic or heteroaromatic rings can lead to additional π-π stacking or other non-covalent interactions, significantly boosting affinity.[5]
-
Morpholino and Other Cyclic Amines: The incorporation of a morpholine ring or other saturated heterocycles at the 4-position has been shown to improve physicochemical properties such as solubility and can also contribute to binding.[6][7]
The Role of the 5-Fluoro Substituent
The fluorine atom at the 5-position is a key feature of this scaffold. Fluorine's high electronegativity and small size allow it to form favorable electrostatic and polar interactions with the protein target without introducing significant steric bulk.[8] Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the drug candidate.
Comparative Performance and Experimental Data
| Compound ID | 2-Position Substituent (R2) | 4-Position Substituent (R1) | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | -Br | -CH3 | (Hypothetical) | >10,000 | N/A |
| Analog 2 | -NH-Ph | -CH3 | ALK | 500 | [9] |
| Analog 3 | -NH-(4-methoxyphenyl) | -CH3 | ALK | 250 | [9] |
| Analog 4 | -NH-Ph | -Morpholino | PI3K | 150 | [7] |
| Analog 5 | -NH-(3-chlorophenyl) | -CH3 | ALK | 100 | [9] |
This table is a composite representation based on data from related pyrimidine series to illustrate SAR trends. The IC50 values are representative and intended for comparative purposes.
From this comparative data, several key insights emerge:
-
The bromo-substituted precursor (Analog 1) is expected to be inactive, highlighting the necessity of substitution at the 2-position for kinase inhibitory activity.
-
Introduction of an anilino group (Analog 2) at the 2-position confers moderate activity.
-
Substitution on the anilino ring (Analog 3 and 5) significantly impacts potency. An electron-donating methoxy group (Analog 3) and an electron-withdrawing chloro group (Analog 5) both enhance activity compared to the unsubstituted aniline, suggesting that the electronic and steric properties of this substituent need to be optimized for a specific kinase target.
-
Modification at the 4-position (Analog 4) , in this case, the introduction of a morpholino group, can also lead to potent inhibitors, demonstrating the importance of exploring this position for SAR.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. The following are standard, detailed methodologies for the key assays used to evaluate the biological activity of these pyrimidine analogs.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, though based on a composite of data from related pyrimidine series, strongly suggests that systematic modification at the 2- and 4-positions is a viable strategy for optimizing potency and selectivity. The anilino group at the 2-position appears to be a key pharmacophore for interaction with the kinase hinge region, and further derivatization of this aniline ring, as well as exploration of diverse substituents at the 4-position, are likely to yield compounds with improved biological profiles.
Future work in this area should focus on the synthesis and evaluation of a dedicated library of this compound analogs against a panel of cancer-relevant kinases. This will allow for the development of a more detailed and specific SAR for this particular scaffold, ultimately guiding the design of next-generation kinase inhibitors with enhanced therapeutic potential.
References
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Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
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Frontiers in Pharmacology. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
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RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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Molecules. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. [Link]
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Journal of Medicinal Chemistry. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. [Link]
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RSC Advances. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
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Molecules. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]
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European Journal of Medicinal Chemistry. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. [Link]
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Cancer Research. Discovery and Characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. [Link]
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RSC Advances. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
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Molecules. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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Molecules. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
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RSC Advances. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
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International Journal of Scientific & Engineering Research. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro Uracil. [Link]
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Research Square. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
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Journal of the American Chemical Society. THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. [Link]
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New Journal of Chemistry. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
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ACS Omega. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. [Link]
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Acta Poloniae Pharmaceutica. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. [Link]
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RSC Advances. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
Tetrahedron Letters. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]
-
New Journal of Chemistry. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
-
Molecules. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 2-Bromo-5-fluoro-4-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of X-ray crystallographic analysis for 2-Bromo-5-fluoro-4-methylpyrimidine derivatives. While public crystallographic data for this specific compound is not available, this guide will establish a robust framework for its analysis. This is achieved by detailing a comprehensive experimental protocol grounded in established crystallographic practices for similar small organic molecules. Furthermore, a comparative analysis is presented using crystallographic data from structurally related pyrimidine derivatives to project the anticipated structural parameters. This guide also contrasts the definitive structural insights from X-ray crystallography with data obtained from other common analytical techniques, offering a holistic view of structural elucidation for this class of compounds.
I. The Unambiguous Power of X-ray Crystallography
In the realm of structural chemistry, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1][2] For a novel compound like this compound, which holds potential as a scaffold in medicinal chemistry, precise knowledge of its molecular geometry, conformation, and intermolecular interactions is paramount for understanding its structure-activity relationship (SAR).[3] While techniques like NMR, mass spectrometry, and FT-IR provide crucial pieces of the structural puzzle, only X-ray crystallography can deliver a definitive atomic-resolution map of the molecule in the solid state.[4]
This guide will walk through the essential steps of an X-ray crystallographic analysis, from obtaining suitable single crystals to interpreting the final structural data. We will also explore how the insights gained from this technique compare and contrast with other analytical methods.
II. Experimental Protocol: A Roadmap to the Crystal Structure
The journey to elucidating a crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal.[5][6] The following protocol is a generalized yet detailed procedure for the crystallization and subsequent X-ray diffraction analysis of a small organic molecule like this compound.
A. Crystallization of this compound
The selection of an appropriate crystallization technique is crucial and often requires screening various solvents and methods.[7][8]
1. Slow Evaporation:
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days.[5]
2. Vapor Diffusion:
-
In a small, open vial, dissolve 2-5 mg of the compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., chloroform).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (e.g., hexane).
-
The vapor of the precipitant (hexane) will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting crystallization.[9]
3. Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[9]
B. X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
1. Crystal Mounting:
-
A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.
-
The crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil.
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.[10]
C. Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
1. Data Processing:
-
The diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
2. Structure Solution:
-
The initial positions of the atoms are determined using direct methods or Patterson methods.[10]
3. Structure Refinement:
-
The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
III. Comparative Crystallographic Data of Related Pyrimidine Derivatives
To provide a reasonable expectation for the crystallographic parameters of this compound, the following table presents data from two structurally related pyrimidine derivatives.
| Parameter | (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate[11] | methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate[12] |
| Chemical Formula | C₁₀H₇FN₂O₅ | C₁₃H₁₃FN₂O₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 8.5781(17) | 13.3298(15) |
| b (Å) | 5.3121(11) | 7.1509(8) |
| c (Å) | 23.578(5) | 14.5703(17) |
| β (°) | 96.68(3) | 109.854(4) |
| Volume (ų) | 1067.1(4) | 1306.3(3) |
| Z | 4 | 4 |
Based on this data, it is anticipated that this compound will also crystallize in a common space group such as P2₁/c or P-1, with cell dimensions influenced by the packing of the molecules. The presence of the bromine atom may lead to specific intermolecular interactions, such as halogen bonding, which could influence the crystal packing.
IV. Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary and essential information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[13]
-
¹H NMR: Would confirm the presence and connectivity of the protons on the pyrimidine ring and the methyl group.
-
¹³C NMR: Would identify the carbon skeleton of the molecule.
-
¹⁹F NMR: Would provide information about the fluorine environment.
-
2D NMR (COSY, HSQC, HMBC): Would establish the connectivity between atoms.
Comparison: While NMR provides excellent information about the covalent structure and the solution-state conformation, it does not give the precise bond lengths, bond angles, and intermolecular interactions that are obtained from X-ray crystallography.[4]
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule.[14]
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of this compound.
-
Fragmentation Pattern: Can provide clues about the structure of the molecule.[15]
Comparison: Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of the molecule and its fragments. It does not provide information about the 3D arrangement of atoms.[13]
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.[16][17]
-
Characteristic Vibrations: The FT-IR spectrum of this compound would show characteristic peaks for the C-Br, C-F, C-N, and C-H bonds, as well as the pyrimidine ring vibrations.[18][19]
Comparison: FT-IR is a rapid and non-destructive technique that is excellent for identifying functional groups. However, it provides limited information about the overall molecular structure and no information about the 3D arrangement of atoms.
V. Conclusion
The X-ray crystallographic analysis of this compound derivatives provides the most definitive and detailed structural information, which is invaluable for drug design and development. While other analytical techniques such as NMR, mass spectrometry, and FT-IR are essential for a comprehensive characterization, they do not offer the same level of detail regarding the three-dimensional arrangement of atoms and intermolecular interactions. By following a systematic approach to crystallization and X-ray diffraction, researchers can unlock the precise structural details of these important pyrimidine derivatives, paving the way for a deeper understanding of their chemical and biological properties.
VI. References
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-fluoro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-5-fluoro-4-methylpyrimidine. In the absence of direct experimental data for this specific compound, this guide synthesizes information from established fragmentation principles of substituted pyrimidines and related halogenated heterocyclic compounds to construct a reliable predictive model. This approach allows for a robust understanding of its expected mass spectral behavior, crucial for its identification and structural elucidation in complex matrices.
Introduction to this compound and its Mass Spectral Analysis
This compound is a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] The unique combination of bromo, fluoro, and methyl substituents on this scaffold offers a versatile platform for the synthesis of novel therapeutic agents.
Mass spectrometry is an indispensable analytical technique for the characterization of such novel compounds.[1] Understanding the fragmentation pattern under electron ionization (EI) is critical for confirming the identity of the synthesized molecule and for distinguishing it from potential isomers or impurities. The fragmentation pathways are dictated by the nature and position of the substituents on the pyrimidine ring, which influence the stability of the resulting ions.[1]
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
Under typical EI-MS conditions (70 eV), this compound is expected to undergo a series of fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+ ). Due to the presence of bromine, with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a characteristic M/M+2 doublet with nearly equal intensity.
The subsequent fragmentation is predicted to proceed through several key pathways, primarily involving the loss of the substituents and cleavage of the pyrimidine ring.
Pathway A: Loss of Bromine Radical
A common fragmentation pathway for brominated aromatic compounds is the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br). This is often a favorable process due to the relative weakness of the C-Br bond compared to other bonds in the molecule.
-
M•+ (m/z 190/192) → [M - Br]⁺ (m/z 111)
The resulting ion at m/z 111 would correspond to the 5-fluoro-4-methylpyrimidine cation. This ion may then undergo further fragmentation.
Pathway B: Loss of a Methyl Radical
The loss of a methyl radical (•CH₃) from the molecular ion is another anticipated fragmentation. This pathway is common for methylated aromatic compounds.[2]
-
M•+ (m/z 190/192) → [M - CH₃]⁺ (m/z 175/177)
The resulting ion at m/z 175/177 would retain the bromine and fluorine atoms.
Pathway C: Ring Cleavage and Rearrangements
Following the initial losses, the pyrimidine ring itself can undergo cleavage. A common fragmentation pattern for pyrimidines involves the loss of HCN or related neutral molecules.[1] For instance, the [M - Br]⁺ ion (m/z 111) could potentially lose HCN.
-
[M - Br]⁺ (m/z 111) → [C₄H₂FN]⁺ (m/z 84)
Further fragmentation of the ring can lead to smaller, stable ions. The fragmentation of the 4-methylpyrimidine cation radical is known to produce a diazetidine cation radical.[2]
Comparative Analysis with Structurally Similar Compounds
The predicted fragmentation of this compound can be compared to that of other substituted pyrimidines to understand the influence of each substituent.
-
Brominated Pyrimidines: The loss of the bromine radical is a dominant fragmentation pathway in many brominated heterocyclic compounds.[3]
-
Fluorinated Aromatic Compounds: The C-F bond is significantly stronger than the C-Br bond, making the loss of a fluorine radical less likely than the loss of a bromine radical.[4] Loss of HF is a possible fragmentation pathway, but often requires a source of a suitably located hydrogen atom.[5]
-
Methylated Pyrimidines: The loss of a methyl radical is a characteristic fragmentation for methyl-substituted pyrimidines.[2][6] The 4-methylpyrimidine cation radical itself is known to fragment further.[2]
The interplay of these substituents in this compound will likely result in a complex mass spectrum with competing fragmentation pathways. The relative abundance of the fragment ions will depend on their respective stabilities.
Data Presentation
The predicted key fragment ions for this compound are summarized in the table below.
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 190/192 | [C₅H₄BrFN₂]•+ | - | Molecular Ion (M•+ ) |
| 175/177 | [C₄HBrFN₂]⁺ | •CH₃ | Pathway B |
| 111 | [C₅H₄FN₂]⁺ | •Br | Pathway A |
| 84 | [C₄H₂FN]⁺ | •Br, HCN | Pathway C |
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
A generalized experimental protocol for acquiring an EI mass spectrum of a solid pyrimidine derivative is provided below. This is based on common methodologies reported in the literature.[1]
Instrumentation:
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) system or a direct insertion probe on a mass spectrometer.
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation (if necessary):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.
-
-
Mass Spectrometry:
-
Injection: Inject a small volume of the sample solution into the GC.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.
Conclusion
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(3), 834-841.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
- Miller, J. M. (2005). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 828-834.
- Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- eGyanKosh. (n.d.).
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PubChem. (n.d.). 4-Methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Mamer, O. A., & Duff, J. M. (1998). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 9(8), 832-841.
- Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319.
- Resnati, G., & Novo, B. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. European Mass Spectrometry, 2(4), 295-300.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
- Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(1), 1-5.
- Møller, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Southern Denmark.
- Smith, R. M. (2004). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons, Inc.
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Wikipedia. (2023, December 1). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]
- Chemistry LibreTexts. (2023, August 29).
- University of Arizona. (n.d.).
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In-silico modeling of the binding properties of 2-Bromo-5-fluoro-4-methylpyrimidine derivatives
An In-Depth Technical Guide to the In-Silico Modeling of 2-Bromo-5-fluoro-4-methylpyrimidine Derivatives' Binding Properties
In the landscape of contemporary drug discovery, pyrimidine scaffolds are of immense interest due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The strategic functionalization of the pyrimidine ring, as seen in this compound derivatives, offers a versatile platform for developing targeted therapeutics. The bromine atom, for instance, serves as a key handle for synthetic elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space.
However, synthesizing and screening vast libraries of these compounds is a resource-intensive endeavor. This is where in-silico modeling becomes an indispensable tool. By computationally predicting the binding properties of these derivatives, we can prioritize high-potential candidates, refine their structures for enhanced affinity and selectivity, and gain deep mechanistic insights into their interactions with biological targets. This guide provides a comparative analysis of key in-silico methodologies, supported by field-proven protocols, to empower researchers in their drug development efforts.
Part 1: A Comparative Analysis of In-Silico Methodologies
The computational prediction of protein-ligand binding is not a one-size-fits-all problem. The choice of methodology depends on the specific research question, the available computational resources, and the desired level of accuracy. Here, we compare three cornerstone techniques: Molecular Docking, Molecular Dynamics (MD) Simulations, and advanced Binding Free Energy Calculations.
Molecular Docking: The High-Throughput Scout
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor)[3]. It is primarily a tool for predicting the binding pose and providing a qualitative or semi-quantitative estimate of binding affinity, often in the form of a scoring function or binding energy[4][5].
-
Expertise & Causality: We employ docking as a first-pass filter. Its speed allows for the rapid screening of thousands of virtual compounds against a target's binding site. The primary goal is to identify derivatives that are sterically and electrostatically compatible with the receptor's active site. A favorable docking score suggests a potentially active compound, warranting further investigation. For instance, in studies involving pyrimidine derivatives targeting various kinases or proteases, docking successfully identifies key hydrogen bonds and hydrophobic interactions that are crucial for binding[4][6][7].
-
Trustworthiness & Limitations: The reliability of docking is highly dependent on the quality of the protein structure and the accuracy of the scoring function. It is a static model, treating the protein as a rigid entity in most standard protocols, which is a significant simplification of biological reality. Therefore, while excellent for pose prediction and virtual screening, docking scores should be interpreted with caution as direct predictors of binding affinity. Validation by comparing the docked pose of a known ligand to its co-crystallized structure is a critical self-validating step[8].
Molecular Dynamics (MD) Simulations: The Dynamic Refiner
MD simulation is a powerful technique that allows us to observe the physical motion of atoms and molecules over time[9]. By solving Newton's equations of motion, MD provides a detailed view of the protein-ligand complex's dynamic behavior in a simulated physiological environment (e.g., solvated in water with ions).
-
Expertise & Causality: After identifying promising poses via docking, we use MD simulations to assess the stability of the predicted protein-ligand complex. If a ligand is not stable in the binding pocket and dissociates during the simulation, it is likely a poor candidate. MD simulations reveal crucial information that static models cannot, such as conformational changes in the protein upon ligand binding, the role of water molecules in the active site, and the persistence of key interactions over time. Studies on pyrimidine derivatives have used MD simulations to confirm the stability of docking poses and validate that the ligand remains securely bound within the active site through key interactions[6][10][11].
-
Trustworthiness & Limitations: The predictive power of an MD simulation is contingent on the accuracy of the force field used and the length of the simulation. A simulation must run long enough for the system to reach equilibrium and for the relevant biological motions to be sampled. A key self-validating metric is the Root Mean Square Deviation (RMSD) of the protein backbone; a stable, converging RMSD plot indicates that the protein structure is not undergoing dramatic, unstable changes. While computationally more expensive than docking, MD provides a much more realistic and trustworthy assessment of a complex's stability.
Binding Free Energy Calculations: The Quantitative Predictor
These methods aim to provide a more accurate, quantitative prediction of the binding affinity (ΔG), which is directly related to the inhibition constant (Ki) or IC50 value of a compound. Common approaches include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).
-
Expertise & Causality: We apply these computationally intensive methods to a small number of high-priority candidates, often identified through docking and MD simulations. MM/GBSA, for example, calculates the binding free energy by combining molecular mechanics energies with continuum solvation models[12][13]. This approach provides a more rigorous estimation of affinity than docking scores by accounting for factors like solvation effects. FEP is an even more rigorous method based on statistical mechanics that calculates the free energy difference between two states (e.g., a ligand in solution vs. a ligand in the binding site) by "alchemically" transforming one molecule into another over a series of steps[9][14].
-
Trustworthiness & Limitations: The accuracy of these methods is a significant step up from docking. MM/GBSA provides a good balance of accuracy and computational cost, making it popular for ranking compounds[12]. FEP is considered one of the most accurate methods but is also the most computationally demanding[9]. A self-validating system for these calculations involves comparing the predicted relative binding free energies for a series of derivatives with their experimentally determined IC50 values. A strong correlation provides confidence in the model's predictive power for new, untested compounds.
Part 2: Data Presentation and Comparative Summary
To facilitate an objective comparison, the following table summarizes the key attributes of each in-silico methodology.
| Methodology | Primary Output | Computational Cost | Accuracy (Binding Pose) | Accuracy (Binding Affinity) | Typical Use Case |
| Molecular Docking | Binding pose, Docking score | Low (seconds to minutes per ligand) | Good to Excellent | Low to Moderate (Ranking) | High-throughput virtual screening, initial pose prediction.[3][5][8] |
| Molecular Dynamics (MD) Simulation | Trajectory of atomic motion, Complex stability | Moderate to High (hours to days per complex) | Excellent (refinement of docked pose) | Indirect (stability implies affinity) | Assessing the stability of docked poses, understanding dynamic interactions.[6][10][11] |
| Binding Free Energy Calculation (e.g., MM/GBSA) | Binding free energy (ΔG) | High (hours to days per complex) | Not applicable (uses existing trajectory) | Good (Quantitative ranking) | Accurate ranking of lead compounds, understanding drivers of affinity.[12][13] |
| Binding Free Energy Calculation (e.g., FEP) | Relative binding free energy (ΔΔG) | Very High (days to weeks per transformation) | Not applicable (uses existing trajectory) | Excellent (High-accuracy prediction) | Lead optimization, predicting effects of small chemical modifications.[9][14] |
Part 3: Visualized Workflows and Protocols
To ensure scientific integrity and reproducibility, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for key experiments, accompanied by logical diagrams.
General In-Silico Drug Discovery Workflow
The overall process follows a hierarchical approach, starting with fast, less accurate methods to screen large libraries and progressing to slower, more accurate methods for a smaller set of promising candidates.
Caption: Hierarchical workflow for in-silico drug discovery and lead optimization.
Experimental Protocol 1: Molecular Docking
This protocol outlines a standard workflow using widely available tools like AutoDock Vina.
Objective: To predict the binding pose and estimate the binding affinity of a this compound derivative against a target protein.
Caption: Step-by-step workflow for a typical molecular docking experiment.
Detailed Steps:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules, ions, and any co-crystallized ligands not relevant to the study[7].
-
Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges). Save the prepared protein in .pdbqt format for AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using software like ChemDraw.
-
Convert the 2D structure to a 3D model and perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation[7].
-
Assign Gasteiger charges and define rotatable bonds. Save the prepared ligand in .pdbqt format.
-
-
Grid Generation:
-
Define a 3D grid box that encompasses the entire binding site of the protein. This box defines the search space for the ligand docking. The coordinates are typically centered on the position of a known co-crystallized ligand or a predicted binding pocket.
-
-
Docking Simulation:
-
Execute the docking calculation using AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the grid box, calculating a binding energy for each pose using its scoring function.
-
-
Results Analysis (Self-Validation):
-
The output will be a set of binding poses ranked by their predicted binding energies (in kcal/mol). The pose with the lowest energy is considered the most probable binding mode[4].
-
Visualize the top-ranked pose in the protein's active site using software like PyMOL or Discovery Studio.
-
Critically analyze the interactions. Are there hydrogen bonds with key residues? Are there favorable hydrophobic interactions? A plausible binding mode supported by strong intermolecular interactions provides confidence in the result.
-
Experimental Protocol 2: Molecular Dynamics Simulation
This protocol describes a standard workflow for running an MD simulation on a protein-ligand complex using software like GROMACS or AMBER.
Objective: To assess the stability of the protein-ligand complex predicted by molecular docking.
Caption: Standard workflow for a molecular dynamics simulation of a protein-ligand complex.
Detailed Steps:
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Generate a topology for the ligand using a parameterization tool (e.g., antechamber for AMBER force fields).
-
Place the complex in a periodic box of appropriate dimensions and solvate it with a chosen water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any bad contacts or steric clashes that may have been introduced during the setup phase. This is typically a two-stage process involving steepest descent followed by conjugate gradient algorithms.
-
-
Equilibration:
-
This crucial phase brings the system to the desired temperature and pressure.
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): Adjust the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to relax to the correct value. The restraints are typically maintained during this phase.
-
-
Production MD:
-
Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), remove all positional restraints.
-
Run the simulation for a sufficiently long period (e.g., 100-200 nanoseconds) to sample the conformational space of the complex. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
-
-
Trajectory Analysis (Self-Validation):
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium and the complex is stable[12].
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking. Stable interactions throughout the simulation provide strong evidence of a viable binding mode.
-
By integrating these powerful in-silico tools in a logical, hierarchical manner, researchers can significantly accelerate the discovery and optimization of novel this compound derivatives, transforming a challenging process into a data-driven and efficient scientific pursuit.
References
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- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.).
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- Free Energy Calculations for Protein-Ligand Binding Prediction. (n.d.). PubMed.
- Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. (2023). New Journal of Chemistry (RSC Publishing).
- In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. (2025).
- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024).
- In-Silico Modeling of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide. (n.d.). Benchchem.
- Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022). MDPI.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
- Calculation of absolute protein–ligand binding free energy
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Molecules.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- In-silico study MM/GBSA binding free energy and molecular dynamics simulation of some designed remdesivir derivatives as the inhibitory potential of SARS-CoV-2 main protease. (2024).
- The binding affinity of synthesized pyrimidine derivatives with the... (n.d.).
- Protein–Ligand Binding Free-Energy Calculations with ARROW A Purely First-Principles Parameterized Polarizable Force Field. (2022).
- DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. (2012).
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). PubMed.
- Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents. (2024). Carbon Resources Conversion.
- Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. (n.d.). Benchchem.
- Design and Molecular Dynamics Simulation of Thieno-pyrimidine derivative JAK3 Inhibitor. (n.d.). IEEE Xplore.
- Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. (n.d.).
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.).
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.).
- Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Deriv
- In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. (n.d.).
- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). PubMed.
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A Comparative Guide to the Structural Validation of Novel 2-Bromo-5-fluoro-4-methylpyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of these heterocycles allows for the fine-tuning of their pharmacological profiles. 2-Bromo-5-fluoro-4-methylpyrimidine, in particular, serves as a versatile starting material for generating diverse derivatives through reactions like Suzuki and Buchwald-Hartwig couplings.[3] However, the synthesis of novel compounds is only the first step; rigorous and unambiguous structural validation is paramount to ensure that the molecule being tested biologically is indeed the molecule it is intended to be.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of novel compounds derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how a synergistic approach using multiple techniques provides a self-validating system for structural elucidation.
The Synergy of Spectroscopic and Crystallographic Techniques
No single technique provides a complete structural picture. Instead, a combination of methods is employed, each offering a unique and complementary piece of the puzzle. The most powerful combination for small molecule characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray Crystallography.[1][4]
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// Edges Start -> NMR; Start -> MS; Start -> Xray [style="dashed", label="contingent"]; NMR -> Connectivity; MS -> Formula; Xray -> Absolute; {Connectivity, Formula, Absolute} -> Validation [arrowhead="normal"]; } Caption: A general workflow illustrating the synergistic use of NMR, MS, and X-ray crystallography for the structural validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For derivatives of this compound, a suite of NMR experiments is essential.
Key NMR Experiments and Their Rationale
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It identifies all the hydrogen atoms in the molecule, providing information on their electronic environment (chemical shift), the number of protons of each type (integration), and neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. It is crucial for confirming the carbon skeleton of the newly formed derivative.
-
¹⁹F NMR (Fluorine NMR): Given the fluorine atom on the pyrimidine ring, this experiment is indispensable.[5][6] It confirms the presence of the fluorine atom and its chemical environment is highly sensitive to structural changes, making it a powerful diagnostic tool.[7][8] The large chemical shift dispersion in ¹⁹F NMR often provides better resolution than ¹H NMR.[9]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for assembling the complete structural puzzle.[10][11]
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together fragments of the molecule.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the molecular fragments.[10][12]
-
Hypothetical Data for a Suzuki Coupling Product
Consider the hypothetical product of a Suzuki coupling between this compound and phenylboronic acid. The expected product is 5-fluoro-4-methyl-2-phenylpyrimidine.
| Data Type | Expected Observation | Information Provided |
| ¹H NMR | δ 8.7-9.0 (s, 1H, pyrimidine H6), δ 7.9-8.1 (m, 2H, ortho-phenyl), δ 7.4-7.6 (m, 3H, meta/para-phenyl), δ 2.6 (s, 3H, methyl) | Confirms the presence of the pyrimidine ring proton, the new phenyl group, and the methyl group.[1] |
| ¹³C NMR | δ 160-165 (pyrimidine carbons), δ 128-135 (phenyl carbons), δ ~24 (methyl carbon) | Identifies all unique carbon atoms, confirming the successful coupling.[1] |
| ¹⁹F NMR | A single resonance, likely a singlet or a narrow multiplet. | Confirms the retention of the fluorine atom on the pyrimidine ring.[13] |
| HMBC | Correlation between ortho-phenyl protons (δ 7.9-8.1) and the pyrimidine C2 carbon. | Unambiguously confirms the point of attachment between the phenyl ring and the pyrimidine core.[14] |
Standard Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified novel compound.[1]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid overlapping signals with the compound's protons.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts.[15]
-
Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Reporting: Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), following IUPAC guidelines.[15][16][17]
Mass Spectrometry (MS): Confirming Molecular Formula
Mass spectrometry provides the precise molecular weight and elemental composition of a compound.[1] For derivatives of this compound, high-resolution mass spectrometry (HRMS) is essential.
The Power of High-Resolution MS (HRMS)
HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula. For example, it can easily distinguish between molecules with the same nominal mass but different elemental compositions.
Isotopic Pattern Analysis: The Halogen Signature
A key feature of mass spectrometry is its ability to detect isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[18] This results in a characteristic "M" and "M+2" peak pattern of nearly equal intensity for any fragment containing a bromine atom.[19][20] If the starting material's bromine atom is substituted in the reaction, this 1:1 pattern will be absent in the molecular ion of the product, providing strong evidence of a successful reaction.
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// Nodes HRMS [label="HRMS Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_1D [label="1D NMR Data\n(¹H, ¹³C, ¹⁹F)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_2D [label="2D NMR Data\n(COSY, HSQC, HMBC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formula [label="Molecular Formula\n(e.g., C₁₁H₉FN₂)", fillcolor="#E6F4EA", fontcolor="#202124"]; Fragments [label="Identify Fragments\n(e.g., Phenyl, Methyl, Pyrimidine)", fillcolor="#E8F0FE", fontcolor="#202124"]; Connectivity [label="Assemble Fragments\n(Confirm Connectivity)", fillcolor="#E8F0FE", fontcolor="#202124"]; Structure [label="Proposed Structure", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HRMS -> Formula; NMR_1D -> Fragments; Fragments -> Connectivity [label="COSY"]; {NMR_1D, Fragments} -> Connectivity [label="HSQC"]; Connectivity -> Structure [label="HMBC"]; Formula -> Structure; } Caption: Logical flow diagram showing how data from HRMS and various NMR experiments are integrated to propose a final structure.
Standard Protocol for HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.[1]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is common for polar molecules.
-
Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., on a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Analysis: Compare the experimentally determined accurate mass with the calculated mass for the proposed molecular formula. The mass error should typically be less than 5 ppm. Check for the absence of the 1:1 bromine isotopic pattern in the molecular ion.
| Technique | Hypothetical Product Data | Interpretation |
| HRMS (ESI-TOF) | Calculated Mass for [C₁₁H₉FN₂ + H]⁺: 203.0826 | Found Mass: 203.0822 |
| Isotopic Pattern | Absence of a 1:1 M/M+2 pattern. | The mass error of <2 ppm confirms the elemental composition. The absence of the bromine pattern confirms its substitution. |
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[21][22][23] It works by diffracting X-rays off a well-ordered crystal lattice, which provides a detailed electron density map from which the precise position of every atom can be determined.[24][25]
Strengths and Limitations
-
Strength: Provides an absolute, unambiguous 3D structure, including bond lengths, bond angles, and stereochemistry.[21]
-
Limitation: The primary challenge is growing a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[1][23]
Protocol for Crystal Growth and Analysis
-
Crystal Growth: Attempt to grow a single crystal suitable for diffraction (typically >20 µm in all dimensions).[24] Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion between a good solvent and a poor solvent.
-
Slow cooling of a saturated solution.
-
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, usually at low temperatures to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final 3D model of the molecule.
Conclusion: A Multi-Faceted Approach to Certainty
Validating the structure of novel compounds derived from this compound requires a rigorous, multi-technique approach. While ¹H, ¹³C, and indispensable ¹⁹F NMR experiments establish the molecular framework and connectivity, high-resolution mass spectrometry confirms the elemental composition and the success of the substitution reaction. When absolute certainty is required and suitable crystals can be obtained, X-ray crystallography provides the final, unambiguous proof of structure. By synergistically applying these powerful analytical tools and adhering to robust experimental protocols, researchers can ensure the scientific integrity of their work and confidently advance their compounds in the drug discovery pipeline.
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Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.[Link]
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Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS.[Link]
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A beginner's guide to 19F NMR and its role in drug screening. SciSpace.[Link]
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Small molecule X-ray crystallography. The University of Queensland.[Link]
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Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. National Institutes of Health (NIH).[Link]
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Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein-RNA Complexes. Semantic Scholar.[Link]
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Isotopes in Mass Spectrometry. Chemistry Steps.[Link]
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X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.[Link]
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mass spectra - the M+2 peak. Chemguide.[Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications.[Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate.[Link]
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Ch13 - Mass Spectroscopy. University of Calgary.[Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health (NIH).[Link]
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MS and NMR - the Perfect Couple? The Analytical Scientist.[Link]
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Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI.[Link]
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Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. SciSpace.[Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH).[Link]
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6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.[Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.[Link]
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Isotopic Abundance in Mass Spectrometry. YouTube.[Link]
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Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. National Institutes of Health (NIH).[Link]
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Heteronuclear NMR Spectroscopy. ResearchGate.[Link]
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FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv.[Link]
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FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ResearchGate.[Link]
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IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.[Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança.[Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]
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Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility.[Link]
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The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]
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Fluorine NMR. University of California, Santa Cruz.[Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]
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Understanding the Chemical Properties and Applications of 2-Bromopyrimidine. Ningbo Inno Pharmchem Co.,Ltd.[Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-fluoro-4-methylpyrimidine
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its role in a synthesis. The proper and compliant disposal of reagents like 2-Bromo-5-fluoro-4-methylpyrimidine (CAS No. 1805192-57-7) is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a deep, procedural framework for the safe handling and disposal of this halogenated pyrimidine derivative, ensuring that your commitment to scientific integrity is matched by your dedication to safety and compliance.
The 'Why' Before the 'How': Understanding the Hazard Profile
Before we delve into the procedural steps, it is imperative to understand the inherent hazards of this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from closely related brominated and fluorinated pyrimidines. These compounds are typically classified as irritants, with the potential to cause skin, eye, and respiratory irritation.[1][2] Furthermore, as a halogenated organic compound, its improper disposal poses a significant environmental risk.
The core principle guiding the disposal of this compound is its classification as a hazardous waste. This designation is not merely a label; it triggers a cascade of regulatory requirements under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Your institution bears the "cradle-to-grave" responsibility for this waste, meaning you are legally accountable for its safe management from the point of generation to its final destruction.
Quantitative Hazard and Regulatory Data Summary
For clarity, the following table summarizes the key data points for this compound and the regulatory framework governing its disposal.
| Parameter | Value/Information | Source/Regulation |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1805192-57-7 | [3] |
| Molecular Formula | C₅H₄BrFN₂ | [3] |
| Anticipated Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if swallowed/inhaled/in contact with skin. | [1][4] |
| EPA Hazardous Waste | Likely classified as hazardous waste. | 40 CFR Part 261 |
| Probable Waste Code | To be determined by generator based on characteristics; may fall under "F-listed" wastes if used as a solvent. | [5][6] |
| Disposal Method | High-Temperature Incineration | [1][2] |
| Transportation | Regulated as a hazardous material. | 49 CFR Parts 171-180 |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the compliant disposal of this compound from the laboratory bench to its final disposition.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure eliminates the risk of irritation and absorption.
-
Gloves: Chemically resistant gloves (nitrile is a common and effective choice) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat protects your clothing and skin.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory practice. Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for "Halogenated Organic Waste."
-
Compatibility: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, strong acids, or bases.[7]
Step 3: Containerization - Secure Containment is Non-Negotiable
The integrity of your waste container is crucial for preventing leaks and exposures.
-
Material: Use a container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).
-
Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.
-
Procedure:
-
For solid waste (e.g., residual compound, contaminated weighing paper), carefully place it in the designated container. Avoid generating dust.
-
For liquid waste (e.g., solutions containing the compound), pour it carefully into the designated liquid waste container, using a funnel if necessary.
-
For contaminated labware (e.g., pipette tips, gloves), place them in the solid waste container.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
Step 4: Labeling - Communication for Compliance
Accurate and thorough labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste. The EPA requires that hazardous waste labels include:
-
The words "Hazardous Waste" [8]
-
The full chemical name: "this compound" and any other components of the waste stream.[8]
-
The appropriate hazard warnings (e.g., "Irritant," "Toxic").[8]
-
The date of accumulation.
Step 5: Accumulation and Storage - A Safe Waiting Period
Your institution will have a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Location: Store the sealed and labeled waste container in a designated, well-ventilated area, away from general laboratory traffic.[1]
-
Segregation: Ensure the container is stored with other compatible halogenated organic wastes.
-
Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to catch any potential leaks.
Step 6: Arranging for Disposal - The Final Hand-off
The final step is to transfer the waste to a licensed hazardous waste disposal company.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department will have established procedures for waste pickup and disposal.
-
Waste Manifest: For shipment off-site, a Uniform Hazardous Waste Manifest is required.[9][10] This is a multi-part form that tracks the waste from your facility to its final destination. Your EHS department will typically manage the completion of the manifest.
-
Transportation: The transport of the hazardous waste must be conducted by a licensed hazardous waste transporter in accordance with Department of Transportation (DOT) regulations.[11][12]
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal workflow, the following diagram illustrates the key decision points and procedural flow.
Caption: A logical workflow for the compliant disposal of this compound.
Conclusion: A Commitment to Excellence
The responsible disposal of this compound is a non-negotiable aspect of professional scientific conduct. By understanding the hazards, adhering to regulatory requirements, and following a meticulous disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research and your institution. Let your diligence in the laboratory be matched by your conscientiousness in its final, crucial steps.
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A Senior Application Scientist's Guide to Handling 2-Bromo-5-fluoro-4-methylpyrimidine: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-5-fluoro-4-methylpyrimidine is foundational to innovation. However, the potential of these molecules is intrinsically linked to our ability to handle them with precision and, most importantly, with uncompromising safety. This guide moves beyond a simple checklist, offering a procedural and philosophical framework for handling this and similar halogenated pyrimidines. My objective is to instill a deep, causal understanding of the safety protocols required, ensuring that every operational step is a self-validating system of protection.
-
Acute Toxicity: Harmful if swallowed or if it comes into contact with skin.[1][4]
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.[2][3][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
This guide is built upon these anticipated hazards, establishing a robust defense-in-depth strategy for your protection.
The Hierarchy of Controls: PPE as the Final Guardian
Before we specify individual pieces of equipment, it is critical to contextualize the role of Personal Protective Equipment (PPE). In industrial hygiene and laboratory safety, PPE is the last line of defense. The most effective safety protocols prioritize eliminating hazards or substituting them with less hazardous alternatives. When that is not possible, the focus shifts to engineering controls (e.g., chemical fume hoods), followed by administrative controls (e.g., standard operating procedures). PPE is your final, essential barrier against exposure when these other controls cannot eliminate the risk entirely.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, from weighing solids to preparing solutions and running reactions, must occur within a properly functioning and certified chemical fume hood.[6][7] This is non-negotiable. A fume hood contains vapors and fine particulates, preventing inhalation—a primary route of exposure for compounds that may cause respiratory irritation.[8]
Mandatory Personal Protective Equipment
The following PPE is required for all procedures involving this compound. The rationale behind each selection is as critical as the equipment itself.
Eye and Face Protection: Shielding Against Irreversible Damage
-
Equipment: At a minimum, wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[9][10]
-
Causality & Field Insight: Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom. Given that analogous compounds cause serious eye irritation, any direct contact could be severely damaging.[1][3] For procedures with an elevated risk of splashing or energetic reaction—such as transfers of solutions greater than 1 liter or reactions under pressure—a full-face shield must be worn in addition to safety goggles.[11][12] The face shield protects the neck and face but does not provide a seal around the eyes, hence the need for goggles underneath.[12]
Hand Protection: Preventing Dermal Absorption and Irritation
-
Equipment: Chemical-resistant nitrile gloves are the standard for providing splash protection.[10]
-
Causality & Field Insight: Halogenated organic compounds can, in some cases, penetrate standard disposable gloves. Always inspect gloves for any signs of degradation or punctures before every use.[9] For tasks involving prolonged contact or handling of larger quantities, consider double-gloving or using a more robust glove material such as butyl rubber.[6][11] After handling, remove gloves properly (without touching the outside with your bare hands) and wash your hands thoroughly with soap and water.[1][13]
Body Protection: Your Personal Contamination Barrier
-
Equipment: A flame-resistant laboratory coat, fully buttoned, is mandatory.[7][10]
-
Causality & Field Insight: A lab coat prevents the contamination of your personal clothing and skin in the event of a small spill or splash.[11] It should be laundered separately from personal clothing.[1] For procedures involving larger volumes where significant splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional layer of impervious protection.[8]
Respiratory Protection: A Contingency, Not a Standard
-
Equipment: A NIOSH/MSHA or European Standard EN 149 approved respirator.[10][11]
-
Causality & Field Insight: If all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, in the rare event that engineering controls fail or are unavailable, or if a large spill generates significant dust or aerosols outside of containment, respiratory protection is essential.[10] A respirator with a particulate filter is recommended for handling the solid compound.[11] Use of respirators requires a formal respiratory protection program, including medical evaluation and fit-testing.[14]
Summary of PPE Requirements by Task
For immediate operational clarity, the following table summarizes the necessary PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood. |
| Preparing a Stock Solution | Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood. |
| Transferring Solutions (<1L) | Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood. |
| Running a Reaction | Safety Goggles & Face Shield | Nitrile Gloves (Consider Double) | Flame-Resistant Lab Coat & Chemical Apron | Not required inside a fume hood. |
| Large Spill Cleanup (>10g) | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves (e.g., Butyl) | Chemical-Resistant Suit/Apron | Required (Air-Purifying Respirator with appropriate cartridge) |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that protection is scaled to the specific risks of the task at hand.
Operational and Disposal Plans
A proactive safety culture extends beyond wearing the right gear; it encompasses the entire lifecycle of the chemical in your laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[10] Have spill cleanup materials (e.g., inert absorbent like vermiculite or sand) ready.[6]
-
Donning PPE: Put on all required PPE as determined by your task assessment.
-
Handling: Conduct all manipulations well within the fume hood. Use dedicated spatulas and glassware.[7] Avoid generating dust when handling the solid.[1] If making a solution, add the solid to the solvent slowly.
-
Post-Handling: Thoroughly decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE carefully, avoiding contact with any contaminated surfaces. Remove gloves last.
-
Hygiene: Immediately wash hands and forearms with soap and water.[1][13]
Disposal Plan
-
Waste Collection: All waste materials, including the primary compound, contaminated solutions, and any contaminated disposables (e.g., gloves, weigh paper, absorbent pads), must be collected in a dedicated, compatible, and sealable hazardous waste container.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizers.[6][15]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.[6][9]
By integrating these procedural steps with a comprehensive understanding of the rationale behind them, you build a resilient safety system. This approach not only protects you and your colleagues but also ensures the integrity and success of your research.
References
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
